4-Methoxybutanal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxybutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-7-5-3-2-4-6/h4H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMAOFSYSYAOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316663 | |
| Record name | 4-Methoxybutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21071-24-9 | |
| Record name | 4-Methoxybutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21071-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxybutanal: Properties, Synthesis, and Reactivity
Introduction
In the landscape of modern organic synthesis and drug discovery, bifunctional molecules serve as invaluable building blocks. 4-Methoxybutanal, a simple yet versatile aliphatic aldehyde-ether, represents a key intermediate with significant potential. Its dual reactivity, stemming from the terminal aldehyde and the internal ether linkage, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, robust synthetic protocols, characteristic spectroscopic signatures, and key applications for researchers in synthetic chemistry and pharmaceutical development.
Molecular Structure and Physicochemical Properties
This compound possesses a four-carbon aliphatic chain, functionalized with a methoxy group at the C4 position and a terminal aldehyde group at the C1 position. This structure dictates its physical properties and chemical behavior.
Caption: 2D Structure of this compound.
The aldehyde group is a potent electrophile and can act as a hydrogen bond acceptor, while the ether linkage is generally stable but can influence the molecule's polarity and solubility.[1]
Physical and Chemical Identifiers
A summary of the key identifiers and properties of this compound is presented below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Methoxybutyraldehyde, Butanal, 4-methoxy- | [1][2] |
| CAS Number | 21071-24-9 | [2] |
| Molecular Formula | C₅H₁₀O₂ | [1][2] |
| Molecular Weight | 102.13 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic | [1] |
| Boiling Point | 68-70 °C at 60 Torr | [3] |
| Solubility | Soluble in organic solvents. | [1] |
| Canonical SMILES | COCCCC=O | [2] |
| InChIKey | ZRMAOFSYSYAOHQ-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The most direct and reliable laboratory-scale synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, 4-methoxy-1-butanol. This precursor is commercially available and provides a clean entry point to the target aldehyde. Methods that avoid harsh conditions or over-oxidation to the carboxylic acid are paramount. To this end, Swern and Dess-Martin oxidations are the methods of choice, offering high yields and excellent functional group tolerance under mild conditions.
Caption: General scheme for the synthesis of this compound.
Experimental Protocol: Dess-Martin Oxidation
The Dess-Martin periodinane (DMP) oxidation is a highly efficient method for converting primary alcohols to aldehydes with minimal workup.[2][4][5][6]
Materials:
-
4-Methoxy-1-butanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxy-1-butanol (1.0 eq) in anhydrous dichloromethane.
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.3 eq) portion-wise over 5-10 minutes. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is derived from the reactivity of its aldehyde group. It readily undergoes nucleophilic addition, oxidation, reduction, and olefination reactions. The methoxy group is generally stable under these conditions, making it a reliable spectator that imparts specific properties to the final product.
Oxidation and Reduction
-
Oxidation: this compound can be easily oxidized to the corresponding carboxylic acid, 4-methoxybutanoic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be selectively reduced to the primary alcohol, 4-methoxy-1-butanol, using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.
Carbon-Carbon Bond Formation
Wittig Reaction: As a classic transformation for aldehydes, the Wittig reaction converts this compound into various alkenes.[7][8] Reaction with a phosphonium ylide (Wittig reagent) allows for the controlled formation of a carbon-carbon double bond.
Caption: Wittig olefination of this compound.
Grignard and Organolithium Addition: Reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithiums (R-Li) results in nucleophilic addition to the aldehyde carbonyl, forming a secondary alcohol after an acidic workup.[9][10] This is a fundamental method for building more complex carbon skeletons.
Spectroscopic Characterization
Predicted Spectroscopic Data
| Technique | Feature |
| ¹H NMR | δ ~9.7 ppm (t, 1H): Aldehydic proton (CHO), triplet due to coupling with adjacent CH₂. δ ~3.4 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (CH₂-O). δ ~3.3 ppm (s, 3H): Methoxy protons (O-CH₃). δ ~2.5 ppm (dt, 2H): Methylene protons alpha to the carbonyl (C(O)-CH₂). δ ~1.9 ppm (quintet, 2H): Methylene protons beta to the carbonyl (C(O)-CH₂-CH₂). |
| ¹³C NMR | δ ~202 ppm: Aldehyde carbonyl carbon (C=O). δ ~72 ppm: Methylene carbon adjacent to the ether oxygen (CH₂-O). δ ~59 ppm: Methoxy carbon (O-CH₃). δ ~43 ppm: Methylene carbon alpha to the carbonyl. δ ~25 ppm: Methylene carbon beta to the carbonyl. |
| IR Spectroscopy | ~2950-2850 cm⁻¹: C-H stretching from alkyl groups. ~2830 and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde group (Fermi doublet).[11][12] ~1725 cm⁻¹: Strong C=O stretching of the saturated aliphatic aldehyde.[11][12] ~1120 cm⁻¹: C-O stretching of the ether linkage. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 102. Key Fragments: Loss of H• (m/z = 101), loss of •CHO (m/z = 73), loss of •OCH₃ (m/z = 71), and alpha-cleavage leading to m/z = 45 ([CH₂=O-CH₃]⁺). |
Applications in Research and Development
Intermediate in Organic Synthesis
This compound is a valuable C5 building block. Its aldehyde handle allows for chain extension and functionalization, while the methoxy group can be carried through multiple synthetic steps. This makes it useful in the total synthesis of natural products and other complex organic molecules.
Relevance in Drug Discovery
The methoxy group is a privileged substituent in medicinal chemistry, often introduced to improve metabolic stability, enhance binding affinity, or modulate physicochemical properties such as solubility and lipophilicity.[13] Aldehydes are versatile functional groups that can be readily converted into a wide array of other functionalities, including amines, amides, and various heterocyclic systems which are core components of many pharmaceutical agents.[14] Therefore, this compound serves as a strategic starting material or intermediate for synthesizing novel drug candidates that incorporate the beneficial methoxy moiety.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][15]
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a versatile and valuable bifunctional compound for synthetic chemists. Its straightforward synthesis from 4-methoxy-1-butanol and the predictable reactivity of its aldehyde group make it a reliable building block for creating more complex molecular architectures. The presence of the metabolically robust methoxy group makes it a particularly interesting intermediate for applications in pharmaceutical research and drug development. Proper understanding of its properties, handling requirements, and synthetic potential will enable researchers to effectively leverage this compound in their scientific endeavors.
References
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
- Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552.
- Yadav, J. S., Reddy, B. V. S., Basak, A. K., & Narsaiah, A. V. (2004). Recyclable 2nd generation ionic liquids as green solvents for the oxidation of alcohols with hypervalent iodine reagents. Tetrahedron, 60(9), 2131-2135.
- Swern, D., et al. (1978). Oxidation of alcohols by dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- Chem-Station Int. Ed. (2014). Dess-Martin Oxidation.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- CAS Common Chemistry. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases.
- LookChem. (n.d.). Cas 111-32-0, 4-Methoxy-1-butanol.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- ResearchGate. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations.
- Chemistry LibreTexts. (2019). Fragmentation Patterns in Mass Spectra.
- McMurry, J. (n.d.). Organic Chemistry: A Tenth Edition - 19.14 Spectroscopy of Aldehydes and Ketones.
- Wikipedia. (n.d.). Wittig reaction.
- Smith, R. M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- The Versatility of 4-Methoxybenzyl Alcohol in Modern Organic Synthesis. (n.d.). Available through various chemical supplier websites.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link] Corvallis_Post-Bac_Sequence/CH_336/Chapter_13%3A_NMR_Spectroscopy/13C_NMR_Chemical_Shifts
- Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ).
- University of Colorado Boulder. (n.d.). Table of IR Absorptions.
- Stenutz, R. (n.d.). 4-methoxy-1-butanol.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 1-Butanol, 4-methoxy-.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Pettit, G. R., et al. (2006). An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins. Journal of medicinal chemistry, 49(14), 4347–4351*.
- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
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An In-depth Technical Guide to 4-Methoxybutanal (CAS: 21071-24-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction: Understanding 4-Methoxybutanal
This compound, also known as 4-methoxybutyraldehyde, is a bifunctional organic molecule featuring a terminal aldehyde group and a methoxy ether moiety.[1][2] Its chemical structure, C₅H₁₀O₂, lends it a distinct reactivity profile, making it a valuable intermediate in various synthetic applications. The aldehyde group serves as a reactive handle for a multitude of classic organic transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions, while the methoxy group offers polarity and can influence the molecule's solubility and electronic properties.[2] This guide provides a comprehensive overview of its properties, synthesis, analysis, reactivity, and safe handling protocols, grounded in established chemical principles.
Section 1: Physicochemical and Spectroscopic Properties
A clear understanding of a compound's physical and analytical characteristics is fundamental to its application in a research setting. The properties of this compound are summarized below.
Physical Properties
The following table outlines the key physicochemical properties of this compound. This data is essential for planning reactions, purification procedures, and for safe storage.
| Property | Value | Source(s) |
| CAS Number | 21071-24-9 | [3] |
| Molecular Formula | C₅H₁₀O₂ | [3] |
| Molecular Weight | 102.13 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Methoxybutyraldehyde, Butanal, 4-methoxy- | [2], [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 68-70 °C at 60 Torr | |
| SMILES | C(CC=O)COC | [2] |
| InChIKey | ZRMAOFSYSYAOHQ-UHFFFAOYSA-N | [3] |
Predicted Spectroscopic Data
While experimental spectra are the gold standard, predicted data based on the molecule's structure provide a robust baseline for characterization. Online prediction tools and established chemical shift principles form the basis for the following tables.[5][6][7][8]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.78 | Triplet (t) | 1H | -CH O |
| ~3.45 | Triplet (t) | 2H | -CH ₂-O- |
| ~3.35 | Singlet (s) | 3H | -OCH ₃ |
| ~2.50 | Doublet of Triplets (dt) | 2H | -CH ₂-CHO |
| ~1.95 | Quintet (quin) | 2H | -CH₂-CH ₂-CH₂- |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~202.5 | C HO |
| ~72.0 | -C H₂-O- |
| ~58.5 | -OC H₃ |
| ~41.0 | -C H₂-CHO |
| ~22.0 | -CH₂-C H₂-CH₂- |
Predicted Principal IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 2930-2850 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |
| 2830, 2730 | Medium (doublet) | C-H Stretch | Aldehyde |
| 1725 | Strong | C=O Stretch | Aldehyde |
| 1120 | Strong | C-O Stretch | Ether |
Section 2: Synthesis and Manufacturing
This compound is not commonly prepared in introductory teaching labs but is accessible through the selective oxidation of its corresponding primary alcohol, 4-methoxy-1-butanol (CAS: 111-32-0).[9][10] The critical challenge in this synthesis is preventing over-oxidation of the aldehyde to the carboxylic acid. Two prevalent methods in modern organic synthesis are well-suited for this transformation: the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.
Caption: Key synthetic routes to this compound from 4-methoxy-1-butanol.
Method A: Swern Oxidation
The Swern oxidation is a benchmark for the mild, high-yield conversion of primary alcohols to aldehydes.[11][12][13]
-
Mechanism & Rationale: This reaction uses dimethyl sulfoxide (DMSO) as the oxidant, which is activated at cryogenic temperatures (-78 °C) by an electrophile, typically oxalyl chloride.[14] The resulting electrophilic sulfur species reacts with the alcohol. Subsequent addition of a hindered base, like triethylamine (Et₃N), induces an intramolecular E2 elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.
-
Advantages: The exceptionally mild conditions (-78 °C) make it compatible with a wide range of sensitive functional groups. It avoids the use of toxic heavy metals like chromium.
-
Trustworthiness: The reaction's progression is self-validating. The formation of gaseous byproducts (CO, CO₂) upon activation and the precipitation of triethylammonium salt upon elimination provide visual cues. Completion is readily monitored by Thin Layer Chromatography (TLC).
Method B: Pyridinium Chlorochromate (PCC) Oxidation
For operational simplicity, the PCC oxidation is a reliable alternative.[1][15][16]
-
Mechanism & Rationale: PCC is a milder version of chromic acid-based oxidants.[15] The alcohol attacks the chromium center, and after a series of proton transfers, a chromate ester is formed. A base (often pyridine from the reagent itself) removes the proton on the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and formation of the aldehyde. The reaction is typically run in dichloromethane (DCM).
-
Advantages: The reaction is performed at room temperature and does not require the specialized equipment needed for cryogenic conditions.
-
Trustworthiness: PCC is an orange solid. As the reaction proceeds, it is converted to a brown-black, tar-like chromium residue.[1][15] This provides a clear visual indication of reagent consumption. Adding an inert support like Celite or silica gel prevents this residue from coating the flask, simplifying the workup.[15]
Section 3: Reactivity and Synthetic Applications
The aldehyde functional group is the primary center of reactivity in this compound, acting as an electrophile. It is a substrate for nucleophilic addition, condensation, and oxidation reactions. Its utility as a building block is demonstrated here with a protocol for a Wittig reaction, a cornerstone method for alkene synthesis.
Caption: Logical flow for using this compound in a Wittig reaction.
Detailed Protocol: Synthesis of 1-Methoxy-5-hexene via Wittig Reaction
This protocol describes a self-validating workflow for reacting this compound with methyltriphenylphosphonium bromide to yield 1-methoxy-5-hexene.
Materials & Equipment:
-
Three-neck round-bottom flask with stir bar, septa, and nitrogen inlet
-
Schlenk line or nitrogen balloon setup
-
Syringes and needles
-
Dry solvents: Tetrahydrofuran (THF)
-
Reagents: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, this compound
-
TLC plates, separatory funnel, rotary evaporator, column chromatography setup
Step-by-Step Methodology:
-
Ylide Generation (The Nucleophile):
-
Rationale: The phosphonium salt is deprotonated with a strong, non-nucleophilic base to form the reactive phosphorus ylide. This step must be performed under inert conditions to prevent the base from reacting with air or moisture.
-
Procedure: To a flame-dried three-neck flask under a positive pressure of nitrogen, add methyltriphenylphosphonium bromide (1.1 equivalents). Add dry THF (approx. 0.2 M concentration). Cool the resulting slurry to 0 °C in an ice bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. A deep red or orange color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Nucleophilic Addition (The Reaction):
-
Rationale: The aldehyde is the electrophile. It is added slowly to the ylide solution at low temperature to control the exothermic reaction.
-
Procedure: Dissolve this compound (1.0 equivalent) in a small amount of dry THF. Add this solution dropwise to the stirring ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
In-Process Validation (Reaction Monitoring):
-
Rationale: TLC is used to confirm the consumption of the starting aldehyde. This prevents premature workup of an incomplete reaction.
-
Procedure: After 1 hour, take a small aliquot from the reaction. Spot it on a TLC plate alongside a spot of the starting this compound. Elute with a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Workup and Purification:
-
Rationale: The reaction is quenched to destroy any remaining reactive species. An aqueous workup removes water-soluble byproducts (e.g., lithium salts) and the triphenylphosphine oxide byproduct has limited solubility in nonpolar solvents. Column chromatography is the definitive method for isolating the pure alkene product.
-
Procedure: Cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-methoxy-5-hexene.
-
-
Final Validation (Characterization):
-
Rationale: The identity and purity of the final product must be confirmed.
-
Procedure: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data for the purified product and compare them to expected values for 1-methoxy-5-hexene.
-
Section 4: Safety and Handling
This compound is a flammable and irritant compound. Strict adherence to safety protocols is mandatory.[3]
GHS Hazard Classification
| Hazard Class | GHS Code | Signal Word | Description |
| Flammable Liquids | H226 | Warning | Flammable liquid and vapor |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
Data sourced from PubChem ECHA C&L Notifications.[3]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[14] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a flame-retardant lab coat.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
References
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- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
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An In-depth Technical Guide to the Determination of Key Physical Properties of 4-Methoxybutanal
This guide provides a comprehensive overview of the essential physical properties of 4-Methoxybutanal, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the principles governing these properties and presents detailed, field-proven methodologies for their accurate determination. In the dynamic landscape of chemical research, the ability to precisely characterize a compound is paramount, and this guide serves as a practical resource for achieving that objective.
Introduction to this compound and the Significance of its Physical Properties
This compound, with the chemical formula C₅H₁₀O₂, is an organic compound characterized by an aldehyde functional group and a methoxy group.[1] Its molecular structure, comprising a four-carbon chain with a methoxy group at the fourth carbon and an aldehyde at the first, dictates its chemical reactivity and physical behavior. While specific experimental values for its boiling point and density are not extensively documented in readily available literature, understanding the methodologies to determine these properties is crucial for its synthesis, purification, handling, and application in further research and development.
The boiling point is a critical parameter that informs purification techniques such as distillation, providing a benchmark for separating this compound from reactants and byproducts.[2][3] Furthermore, it offers insights into the compound's volatility, which is a key consideration for storage and safety protocols. The density , a measure of mass per unit volume, is fundamental for accurate volumetric measurements in reaction setups and for understanding the compound's physical behavior in mixtures and solutions.
Theoretical Foundations
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[2][4] The normal boiling point is defined at an atmospheric pressure of 760 mmHg (1 atm).[4] Intermolecular forces, molecular weight, and branching all influence the boiling point. For this compound, the presence of a polar carbonyl group in the aldehyde and the ether linkage in the methoxy group results in dipole-dipole interactions, which are stronger than the van der Waals forces in nonpolar alkanes of similar molecular weight. These interactions must be overcome for the liquid to transition into the gaseous phase, thus dictating its boiling point.
Density
Density (ρ) is an intrinsic property of a substance, defined as the ratio of its mass (m) to its volume (V) (ρ = m/V).[5] For liquids, density is influenced by temperature; as temperature increases, the volume of the liquid generally expands, leading to a decrease in density. Therefore, it is crucial to record the temperature at which density is measured. The density of this compound is a direct reflection of the packing efficiency of its molecules in the liquid state.
Experimental Determination of Physical Properties
Given the limited availability of published data for this compound, this section provides detailed protocols for the experimental determination of its boiling point and density. These methods are standard in organic chemistry laboratories and are designed to yield accurate and reproducible results.
Data Summary Table
The following table should be populated with experimentally determined values.
| Physical Property | Experimental Value | Temperature (°C) | Pressure (mmHg) |
| Boiling Point | To be determined | N/A | To be recorded |
| Density | To be determined | To be recorded | N/A |
Experimental Protocol: Determination of Boiling Point by Micro-Boiling Point Method
This method is suitable for small sample volumes and provides a reasonably accurate determination of the boiling point.[6]
Principle: A small amount of the liquid is heated, and the temperature at which the liquid's vapor pressure equals the atmospheric pressure is observed as the point where a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling, at which point the liquid is drawn into the capillary.[4][6]
Materials:
-
This compound sample
-
Thiele tube or oil bath
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Mineral oil or other suitable heating medium
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
Preparation: Seal one end of a capillary tube by heating it in a flame.
-
Assembly: Attach a small test tube containing 0.5 mL of this compound to a thermometer with a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Capillary Insertion: Place the sealed capillary tube (sealed end up) into the test tube containing the liquid.
-
Heating: Immerse the assembly in a Thiele tube or an oil bath, ensuring the liquid level in the bath is above the level of the sample in the test tube.
-
Observation: Heat the apparatus gently.[7] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]
-
Recording: Continue gentle heating until a rapid and continuous stream of bubbles is observed. Stop heating and allow the apparatus to cool slowly.
-
Boiling Point Determination: The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6] Record this temperature.
-
Barometric Pressure: Record the atmospheric pressure from a barometer to correct the observed boiling point to the normal boiling point if necessary.[2]
Workflow Diagram:
Caption: Workflow for Micro-Boiling Point Determination.
Experimental Protocol: Determination of Density using a Graduated Cylinder and Balance
This is a straightforward method for determining the density of a liquid.[5][8][9] For higher precision, a pycnometer is recommended.
Principle: The mass of a known volume of the liquid is measured, and the density is calculated from these values.[5]
Materials:
-
This compound sample
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Electronic balance (accurate to at least 0.01 g)
-
Thermometer
-
Beaker
Procedure:
-
Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero, or record the mass of the empty cylinder.[5][8]
-
Volume Measurement: Carefully add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[5][10]
-
Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid on the balance and record the total mass.[5][8]
-
Mass of Liquid: Subtract the mass of the empty graduated cylinder from the total mass to obtain the mass of the this compound sample.[8][9]
-
Temperature: Measure and record the temperature of the liquid.
-
Calculation: Calculate the density using the formula: ρ = mass / volume.[5]
-
Repeatability: For improved accuracy, repeat the measurement several times and calculate the average density.[5]
Workflow Diagram:
Caption: Workflow for Density Determination.
Conclusion
The determination of the boiling point and density of this compound is a fundamental exercise in chemical characterization. While readily available literature values may be sparse, the experimental protocols detailed in this guide provide a robust framework for researchers to obtain these critical physical properties. Adherence to these methodologies will ensure the generation of reliable data, which is indispensable for the confident application of this compound in synthetic chemistry, drug development, and other scientific endeavors. The principles and techniques described herein are broadly applicable to the characterization of a wide range of liquid organic compounds, underscoring their importance in the practice of chemistry.
References
- Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid apparatus method calculation.
- Scribd. (2012, June 23). 02 Exp 1 Boiling Point Determination.
- University of Calgary. (n.d.). BOILING POINT DETERMINATION.
- Labuan Matriculation College. (2020, August 15). Experiment 1: Determination of the Density of Water. YouTube.
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment.
- Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment).
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An In-depth Technical Guide to 4-Methoxybutanal: Synthesis, Characterization, and Reactivity
Abstract
This technical guide provides a comprehensive scientific overview of 4-methoxybutanal (CAS No: 21071-24-9), a bifunctional organic molecule featuring both an aldehyde and an ether moiety.[1][2][3] Addressed to an audience of researchers, scientists, and professionals in drug development, this document delves into the core chemical principles of this compound, including its molecular properties, synthesis, spectroscopic characterization, and chemical reactivity. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for utilizing this compound as a versatile building block in complex organic synthesis.
Introduction and Core Molecular Properties
This compound, also known as 4-methoxybutyraldehyde, is an aliphatic aldehyde that incorporates a methoxy group at the terminal (C4) position.[1][2] This structural arrangement confers a unique chemical personality, combining the electrophilic reactivity of the aldehyde carbonyl group with the relative stability and hydrogen bond accepting capability of the ether linkage. Its molecular formula is C₅H₁₀O₂ with a molecular weight of 102.13 g/mol .[4]
The presence of these two distinct functional groups makes this compound a valuable intermediate. The aldehyde allows for chain extension and the introduction of diverse functionalities through nucleophilic addition and condensation reactions, while the methoxy group can influence solubility and participate in intramolecular interactions or serve as a stable protecting group under specific conditions.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented in Table 1. This information is critical for experimental design, dictating appropriate reaction solvents, purification methods, and safety protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₂ | PubChem[4] |
| Molecular Weight | 102.13 g/mol | PubChem[4] |
| CAS Number | 21071-24-9 | Sigma-Aldrich[3] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[2] |
| Boiling Point | 68-70 °C @ 60 Torr | CAS Common Chemistry[1] |
| InChIKey | ZRMAOFSYSYAOHQ-UHFFFAOYSA-N | CAS Common Chemistry[1] |
| Canonical SMILES | COCCCC=O | PubChem[4] |
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3][4] Therefore, handling requires stringent safety measures.
-
Engineering Controls : Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
Synthesis of this compound
The most direct and common laboratory-scale synthesis of this compound is the selective oxidation of its corresponding primary alcohol, 4-methoxy-1-butanol. The core challenge in this transformation is to prevent over-oxidation of the aldehyde to a carboxylic acid. This necessitates the use of mild, controlled oxidizing agents.
Rationale for Synthetic Route
The oxidation of a primary alcohol is a foundational transformation in organic synthesis. For conversions to aldehydes, reagents are chosen based on their ability to perform the oxidation under non-aqueous, neutral, or mildly acidic conditions, which disfavors the formation of the hydrate intermediate that is susceptible to further oxidation. Reagents like pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are ideal for this purpose. DMP is often preferred due to its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and simpler workup procedures compared to chromium-based reagents.[5][6]
The logical workflow for this synthesis is outlined in the diagram below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Dess-Martin Oxidation of 4-Methoxy-1-butanol
This protocol describes a self-validating system for the synthesis of this compound. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the identity and purity of the product can be confirmed by spectroscopic methods as described in Section 3.
Materials:
-
4-Methoxy-1-butanol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)[7]
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup : To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxy-1-butanol (1.0 eq) and anhydrous dichloromethane (approx. 0.1-0.2 M concentration). Stir the solution at room temperature.
-
Addition of Oxidant : Add Dess-Martin periodinane (1.2 eq) to the solution in one portion. The reaction is typically mildly exothermic.
-
Reaction Monitoring : Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) by observing the disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot. The reaction is typically complete within 2-4 hours.[6][7]
-
Workup : Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir vigorously until the solid byproducts dissolve and the layers become clear.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with dichloromethane.
-
Purification : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification : Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.
Spectroscopic Analysis and Characterization
Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound. As experimental spectra for this compound are not available in major public databases like the Spectral Database for Organic Compounds (SDBS), the following data is predicted based on established principles of spectroscopy and analysis of structurally similar compounds.[2][8][9][10]
Predicted Spectroscopic Data
| Technique | Key Predicted Features |
| ¹H NMR (CDCl₃) | δ ~9.8 ppm (t, 1H) : Aldehyde proton (-CHO), triplet due to coupling with adjacent CH₂. δ ~3.4 ppm (t, 2H) : Methylene protons adjacent to ether oxygen (-CH₂-O). δ ~3.3 ppm (s, 3H) : Methoxy protons (-OCH₃). δ ~2.5 ppm (dt, 2H) : Methylene protons adjacent to carbonyl (-CH₂-CHO). δ ~1.9 ppm (quintet, 2H) : Methylene protons at C3 (-CH₂-CH₂-CH₂-). |
| ¹³C NMR (CDCl₃) | δ ~202 ppm : Aldehyde carbonyl carbon (C=O). δ ~72 ppm : Methylene carbon adjacent to ether oxygen (C4). δ ~59 ppm : Methoxy carbon (-OCH₃). δ ~43 ppm : Methylene carbon adjacent to carbonyl (C2). δ ~22 ppm : Methylene carbon at C3. |
| IR Spectroscopy | ~2720 cm⁻¹ (medium) : C-H stretch characteristic of aldehydes (Fermi resonance). ~1725 cm⁻¹ (strong) : C=O stretch of the aliphatic aldehyde. ~1115 cm⁻¹ (strong) : C-O stretch of the ether linkage. 2850-3000 cm⁻¹ (medium-strong) : C-H (sp³) stretches. |
| Mass Spec. (EI) | m/z 102 : Molecular ion (M⁺). m/z 71 : Fragment from loss of -OCH₃. m/z 58 : Fragment from McLafferty rearrangement. m/z 45 : Fragment corresponding to [CH₂OCH₃]⁺. |
Protocol for Spectroscopic Data Acquisition
The following outlines standard protocols for acquiring the necessary spectra to validate the identity of this compound.
-
NMR Spectroscopy : Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer.
-
IR Spectroscopy : Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory by placing a drop of the neat liquid sample on the crystal.
-
Mass Spectrometry : Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an electron ionization (EI) source at 70 eV.
Chemical Reactivity and Synthetic Applications
The bifunctional nature of this compound makes it a versatile reagent. Its reactivity is dominated by the aldehyde group, which serves as a powerful electrophilic site for carbon-carbon bond formation.
Nucleophilic Addition to the Carbonyl Group: The Grignard Reaction
The Grignard reaction is a cornerstone of C-C bond formation. The aldehyde group of this compound readily reacts with organomagnesium halides (Grignard reagents) to form secondary alcohols after an acidic workup.
Causality : The significant difference in electronegativity between carbon and magnesium in the Grignard reagent (e.g., R-MgBr) renders the carbon atom highly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of this compound. The methoxy group is unreactive under these conditions, demonstrating the chemoselectivity of the reaction.
Caption: General scheme of the Wittig reaction with this compound.
This methodology is invaluable for synthesizing alkene-containing target molecules, which are common motifs in natural products and pharmaceutical agents.
Applications and Future Outlook
While specific, high-impact applications of this compound in marketed drugs are not widely documented, its structural motifs are relevant to both pharmaceutical and fragrance chemistry.
-
Pharmaceutical Synthesis : As a bifunctional building block, this compound is an attractive precursor for constructing more complex molecules. Aldehydes are common starting points in multicomponent reactions, which are increasingly used to efficiently generate libraries of compounds for drug discovery. [11]The methoxy group is a prevalent substituent in many approved drugs, where it can improve metabolic stability, modulate binding affinity, and enhance pharmacokinetic properties.
-
Fragrance and Flavor Industry : Short-chain aliphatic aldehydes and ethers are well-known for their potent and diverse aroma profiles. While not as prominent as other fragrance aldehydes, the combination of a methoxy group and a butanal chain suggests potential for sweet, green, or fatty odor characteristics, making it a candidate for investigation as a novel fragrance ingredient.
The utility of this compound lies in its potential as a versatile and readily accessible intermediate. Future research will likely focus on its incorporation into diversity-oriented synthesis campaigns for the discovery of new bioactive molecules and its evaluation as a novel component in fragrance formulations.
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- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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- Encyclopedia.pub. (2022). Synthesis of Fragrances via Cycloaddition or Formal Cycloaddition.
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- Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA.
- PubMed Central. (n.d.). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress.
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- ResearchGate. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.
- Google Patents. (n.d.). US7790668B2 - 2-methoxy-2,6-dimethyloctanal and its use as a fragrance ingredient.
- Chemsrc. (n.d.). 4-(p-methoxyphenyl)butanol.
- PubChemLite. (n.d.). This compound.
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- UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search.
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- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry.
- University Website. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved December 30, 2025, from a university chemistry department resource page.
- University Website. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved December 30, 2025, from a university chemistry department resource page.
- PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
- NIST. (n.d.). 1-Butanol, 4-methoxy-. NIST Chemistry WebBook.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
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An In-Depth Technical Guide to 4-Methoxybutanal: Synthesis, Characterization, and Applications in Drug Development
This guide provides a comprehensive technical overview of 4-methoxybutanal, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into its chemical properties, reliable synthetic protocols, detailed analytical characterization, and its role as a valuable building block in the synthesis of complex pharmaceutical agents.
Introduction and Physicochemical Properties
This compound, with the IUPAC name This compound , is an organic compound featuring both an aldehyde and an ether functional group.[1] This dual functionality makes it a reactive and useful intermediate in a variety of chemical transformations.
Chemical Structure and Identification
-
IUPAC Name: this compound[1]
-
Synonyms: 4-Methoxybutyraldehyde, Butanal, 4-methoxy-[1]
-
CAS Number: 21071-24-9[1]
-
Molecular Formula: C₅H₁₀O₂[1]
-
Molecular Weight: 102.13 g/mol [1]
Below is a 2D representation of the this compound structure.
Caption: 2D Structure of this compound
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | |
| Molecular Weight | 102.13 g/mol | [1] |
| Exact Mass | 102.0681 Da | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Calculated LogP | -0.1 | [1] |
Synthesis of this compound
The most direct and efficient laboratory-scale synthesis of this compound involves the mild oxidation of the corresponding primary alcohol, 4-methoxybutan-1-ol. Among the various methods available for this transformation, the Dess-Martin oxidation stands out due to its high selectivity, mild reaction conditions (room temperature, neutral pH), and simplified workup, which are crucial for preserving the sensitive aldehyde functionality.[2][3][4]
Recommended Synthetic Protocol: Dess-Martin Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that selectively oxidizes primary alcohols to aldehydes with high efficiency.[2][5] The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) and is often complete within a few hours at room temperature.[3][4]
Caption: Dess-Martin Oxidation Workflow
Experimental Protocol:
-
Preparation: To a solution of 4-methoxybutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.
-
Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture until the solid byproducts are dissolved.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by flash column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Dess-Martin Periodinane: This reagent is chosen over harsher oxidants like chromates to prevent over-oxidation of the aldehyde to a carboxylic acid. Its mild nature is also compatible with the ether linkage.
-
Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the deactivation of the DMP reagent.
-
Bicarbonate Quench: The addition of sodium bicarbonate neutralizes the acetic acid byproduct of the reaction, which is important if the subsequent steps are acid-sensitive.[3]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound. Below are the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.77 | t | 1H | -CH O | |
| ~3.39 | t | 2H | -OCH₂ - | |
| ~3.32 | s | 3H | -OCH₃ | |
| ~2.50 | dt | 2H | -CH₂ -CHO | |
| ~1.95 | quint | 2H | -CH₂-C H₂-CH₂- |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| ~202.5 | C HO | |
| ~72.0 | -OC H₂- | |
| ~58.5 | -OC H₃ | |
| ~41.0 | -C H₂-CHO | |
| ~22.5 | -CH₂-C H₂-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and ether functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Aldehyde) | ~1725-1740 | Strong |
| C-H (Aldehyde) | ~2820 and ~2720 (doublet) | Medium |
| C-O (Ether) | ~1100-1125 | Strong |
| C-H (Alkyl) | ~2850-2960 | Medium-Strong |
Mass Spectrometry (MS)
Under electron ionization (EI), this compound is expected to fragment through characteristic pathways for aldehydes and ethers.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 102 | [C₅H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 71 | [M - OCH₃]⁺ | α-cleavage (loss of methoxy radical) |
| 58 | [CH₂=CH-O-CH₃]⁺˙ | McLafferty rearrangement |
| 45 | [CH₂=O-CH₃]⁺ | α-cleavage at the ether |
| 44 | [C₂H₄O]⁺˙ | Cleavage of the alkyl chain |
| 29 | [CHO]⁺ | α-cleavage (loss of propyl methoxy radical) |
Reactivity and Role in Synthesis
The chemical behavior of this compound is dictated by its two functional groups. The aldehyde is a versatile handle for carbon-carbon bond formation and functional group interconversion, while the methoxy group is relatively stable but can influence the molecule's solubility and steric profile.
Key Reactions of the Aldehyde Group
-
Wittig Reaction: this compound can react with phosphorus ylides (Wittig reagents) to form alkenes. This is a powerful method for extending the carbon chain and introducing a double bond. Non-stabilized ylides will predominantly form the (Z)-alkene.[6][7]
-
Grignard Reaction: Addition of Grignard reagents (R-MgX) to the aldehyde carbonyl will produce a secondary alcohol after an acidic workup. This is a fundamental C-C bond-forming reaction.[8][9]
-
Aldol Condensation: In the presence of a base, this compound can potentially act as an electrophile in a crossed aldol condensation with an enolizable ketone or aldehyde.[3][4]
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield a secondary amine, a common transformation in pharmaceutical synthesis.
Caption: Reactivity of this compound
Applications in Drug Development
This compound and structurally similar building blocks are valuable in the synthesis of active pharmaceutical ingredients (APIs). The methoxy ether can impart favorable pharmacokinetic properties, while the aldehyde provides a reactive handle for constructing more complex molecular architectures.
Precursor to Key Pharmaceutical Intermediates
While direct use of this compound in final drug structures is less common, its structural motifs are found in key intermediates for blockbuster drugs. For instance, intermediates with a methoxyphenyl group are crucial in the synthesis of anticoagulants like Apixaban and Rivaroxaban .[10][11][12][13][14][15] The synthesis of these drugs often involves the coupling of a methoxyphenyl-containing fragment with a heterocyclic core. The ability to introduce this moiety through versatile building blocks is a cornerstone of their process chemistry.
For example, the synthesis of Apixaban involves the coupling of ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate with other heterocyclic precursors.[11] While not directly this compound, this highlights the importance of the 4-methoxyphenyl group as a key structural element in modern pharmaceuticals. The synthetic utility of this compound lies in its potential to be elaborated into such advanced intermediates.
Safety and Handling
This compound is classified as a flammable liquid and vapor and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly within the context of drug discovery and development. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective utilization in the laboratory. The principles and protocols described herein provide a solid foundation for researchers and scientists to confidently incorporate this compound into their synthetic strategies.
References
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- Pinto, D. J. P., et al. Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. J. Med. Chem.2007, 50 (22), 5339–5356. [Link]
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Spectroscopic data of 4-Methoxybutanal (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methoxybutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₅H₁₀O₂), a molecule of interest in various chemical synthesis and research applications. As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer a detailed interpretation grounded in fundamental principles and field-proven insights. We will explore the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, elucidating how each technique provides a unique and confirmatory piece of the structural puzzle. This guide is designed to serve as a practical reference for researchers engaged in the synthesis, purification, and analysis of this and structurally related compounds.
Introduction: The Molecular Blueprint of this compound
This compound is a bifunctional organic compound containing both an aldehyde and an ether functional group. Its molecular structure presents a unique spectroscopic fingerprint that is essential for its unambiguous identification and quality assessment. In research and drug development, precise structural confirmation is paramount to ensure that the correct molecule is being carried forward in a synthetic route or biological assay. Spectroscopic techniques provide the necessary tools to non-destructively probe the molecular architecture, offering insights into the connectivity of atoms and the nature of the chemical bonds. This guide will detail the acquisition and interpretation of the key spectroscopic datasets for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton (¹H) NMR Spectroscopy
Proton NMR provides a quantitative map of the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, making it possible to distinguish between protons in different parts of the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
A robust protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent itself.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference standard, with its proton signal defined as 0.00 ppm.[1]
-
Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution. Key acquisition parameters include a sufficient number of scans to achieve a high signal-to-noise ratio and an appropriate relaxation delay.
Predicted ¹H NMR Spectral Data for this compound
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-a (CHO) | ~9.77 | Triplet (t) | 1H | ~1.5 | The aldehyde proton is highly deshielded and appears far downfield (9-10 ppm) due to the anisotropy of the C=O bond and the electronegativity of the oxygen atom.[2][3][4] It is coupled to the two adjacent H-b protons. |
| H-d (OCH₃) | ~3.32 | Singlet (s) | 3H | - | Protons of the methoxy group are deshielded by the adjacent oxygen atom. As there are no adjacent protons, the signal is a singlet.[1] |
| H-c (CH₂O) | ~3.42 | Triplet (t) | 2H | ~6.2 | These protons are adjacent to the ether oxygen, causing a downfield shift to the 3.4-4.5 ppm region.[5][6] They are coupled to the two adjacent H-b protons. |
| H-b (CH₂) | ~2.51 | Quartet (q) | 2H | ~7.1 | These α-protons to the carbonyl group are deshielded and typically appear in the 2.0-2.5 ppm range.[2][3] They are coupled to both H-a and H-c. |
| H-e (CH₂) | ~1.95 | Quintet (p) or Multiplet (m) | 2H | ~6.6 | These β-protons are less deshielded than the α-protons. They are coupled to both H-b and H-c protons, resulting in a complex splitting pattern. |
Structure for NMR Assignment: CH₃(d)-O-CH₂(c)-CH₂(e)-CH₂(b)-CHO(a)
¹H NMR Workflow Diagram
Caption: Workflow for ¹H NMR analysis.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, proton-decoupled ¹³C NMR spectra are simpler, with each unique carbon atom typically appearing as a single line.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with adjustments to the spectrometer's acquisition parameters.
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is often preferred to compensate for the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: The spectrum is acquired on a spectrometer equipped with a broadband probe. A proton-decoupled pulse sequence is standard, which collapses all C-H coupling, resulting in a spectrum of singlets.[7] A longer acquisition time is typically required.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom (Label) | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-1 (CHO) | ~202.5 | The carbonyl carbon of an aldehyde is highly deshielded and characteristically appears far downfield, typically in the 190-200 ppm range.[2][8] |
| C-4 (CH₂O) | ~72.0 | Carbons bonded to an ether oxygen are deshielded and typically resonate in the 50-80 ppm range.[6] |
| C-5 (OCH₃) | ~58.5 | The methoxy carbon is also deshielded by the attached oxygen atom.[6] |
| C-2 (CH₂) | ~41.0 | The α-carbon to the carbonyl group is deshielded. |
| C-3 (CH₂) | ~22.5 | This methylene carbon is further from the electron-withdrawing groups and thus appears more upfield. |
Structure for NMR Assignment: C(5)H₃-O-C(4)H₂-C(3)H₂-C(2)H₂-C(1)HO
¹³C NMR Workflow Diagram
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb IR radiation at specific frequencies, which correspond to the energy of these vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.[7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a drop of the sample placed directly on the ATR crystal.[7]
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration | Significance |
| ~2940, ~2830 | Medium-Strong | sp³ C-H Stretch | Indicates the presence of alkyl C-H bonds.[7] |
| ~2720 | Weak-Medium | Aldehyde C-H Stretch | This peak, often appearing as a shoulder to the right of the main alkyl C-H stretches, is a key diagnostic feature for aldehydes.[2][3] |
| ~1725 | Strong, Sharp | C=O Stretch | The strong absorption in the 1740-1720 cm⁻¹ range is a definitive indicator of a saturated aliphatic aldehyde.[8][9] |
| ~1120 | Strong | C-O Stretch | A strong band in the 1300-1000 cm⁻¹ region is characteristic of an ether C-O stretching vibration.[5][6] |
IR Spectroscopy Workflow Diagram
Caption: Workflow for IR spectroscopy analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).[7] The GC separates the analyte from the solvent and any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion (M⁺•).[7][10]
-
Fragmentation and Detection: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals.[10][11] These ions are then separated by their mass-to-charge ratio (m/z) and detected.
Predicted Key Fragmentation Patterns for this compound
The molecular weight of this compound (C₅H₁₀O₂) is 102.13 g/mol .[12]
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 102 | [C₅H₁₀O₂]⁺• | Molecular Ion (M⁺•) |
| 101 | [M - H]⁺ | α-cleavage of the aldehydic proton, a characteristic fragmentation for aldehydes.[13][14] |
| 71 | [M - OCH₃]⁺ | α-cleavage at the ether linkage, loss of a methoxy radical.[11] |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Complex rearrangement and cleavage. |
| 45 | [CH₂=O⁺CH₃] | α-cleavage at the ether, forming a stable oxonium ion. This is a very common and often strong peak for methyl ethers.[11] |
| 43 | [CH₃CH₂CO]⁺ | Cleavage of the C-C bond beta to the carbonyl. |
| 29 | [CHO]⁺ | α-cleavage at the carbonyl group.[13] |
Mass Spectrometry Workflow Diagram
Caption: Workflow for GC-MS analysis.
Integrated Spectroscopic Analysis: A Cohesive Structural Proof
No single spectroscopic technique provides the complete picture. The true power of these methods lies in their combined application.
-
MS establishes the molecular weight at 102, corresponding to the formula C₅H₁₀O₂.
-
IR confirms the presence of the key functional groups: an aldehyde (C=O stretch at ~1725 cm⁻¹, C-H stretch at ~2720 cm⁻¹) and an ether (C-O stretch at ~1120 cm⁻¹).
-
¹³C NMR confirms the presence of five distinct carbon environments, including the characteristic downfield aldehyde carbonyl carbon (~202.5 ppm).
-
¹H NMR provides the final, detailed proof of connectivity. It shows the aldehyde proton, the methoxy group, and the specific arrangement and coupling of the methylene groups in the butyl chain, all consistent with the this compound structure.
Together, these datasets provide an unambiguous and self-validating confirmation of the molecular structure of this compound, essential for any researcher or drug development professional working with this compound.
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A Comprehensive Technical Guide to the GHS Hazards of 4-Methoxybutanal
This guide provides an in-depth analysis of the hazards associated with 4-Methoxybutanal (CAS No. 21071-24-9) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is intended for researchers, scientists, and drug development professionals who may handle this compound. This document synthesizes available data, provides context through scientific principles and analogue data, and outlines detailed protocols for risk mitigation.
Section 1: Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring both an aldehyde and an ether functional group. This bifunctional nature dictates its reactivity and physical properties, which are fundamental to understanding its hazards.
Table 1: Physicochemical Properties of this compound and Key Analogues
| Property | This compound | Butanal (Structural Analogue) | 4-Methoxy-1-butanol (Structural Analogue) |
| CAS Number | 21071-24-9[1] | 123-72-8[2] | 111-32-0[3] |
| Molecular Formula | C₅H₁₀O₂[1] | C₄H₈O[2] | C₅H₁₂O₂[3] |
| Molecular Weight | 102.13 g/mol [1] | 72.11 g/mol [2] | 104.15 g/mol [3] |
| Boiling Point | 68-70 °C @ 60 Torr[4] | 74.8 °C @ 760 Torr[5] | 124-125 °C @ 13 Torr[1] |
| Flash Point | Data Not Available | -12 °C to -7 °C [6][7] | 73 °C[8] |
| Density | Data Not Available | 0.81 g/cm³ @ 20 °C[6] | 0.93 g/cm³[9] |
| Vapor Density | Data Not Available | 2.5 (Air = 1)[10] | Data Not Available |
Section 2: GHS Hazard Classification and Communication
This compound is classified as a hazardous substance under GHS. The signal word is "Warning" .[11] The following sections detail the specific hazard statements and their implications.
Hazard Statements:
-
H226: Flammable liquid and vapor. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications necessitate the use of specific pictograms on all labels and Safety Data Sheets (SDS) to provide immediate visual hazard recognition.
Caption: GHS Pictograms and associated Hazard Statements for this compound.
Section 3: Toxicological Profile and Health Hazards
The health hazards of this compound are primarily related to its irritant properties, a common characteristic of short-chain aldehydes. The aldehyde functional group (-CHO) is electrophilic and can react with nucleophilic groups in biological macromolecules like proteins and DNA, leading to cellular damage and an inflammatory response.
Acute Toxicity
While specific LD50 data for this compound is unavailable, the data for butanal provides a valuable toxicological surrogate.
Table 2: Acute Toxicity Data for Butanal (Analogue)
| Route | Species | Value | Reference |
| Oral LD50 | Rat | 2490 - 5890 mg/kg | [12][13][14] |
| Dermal LD50 | Guinea Pig | > 20,000 mg/kg | [6] |
| Inhalation LC50 | Rat | 6400 ppm (4 hours) | [13] |
Based on the oral LD50 of butanal, this compound is expected to have a low order of acute toxicity via ingestion. However, the primary concern remains its irritant effects.
Irritation Potential
-
Skin Irritation (H315): Aldehydes can cause contact dermatitis by denaturing proteins in the epidermis.[10] Prolonged or repeated contact can defat the skin, leading to dryness, redness, and cracking.[15] Studies on butanal in rabbits show it to be a mild to moderate irritant.[13] Human studies indicate that butanal has a skin irritation threshold of approximately 7.8% in oil.[16]
-
Eye Irritation (H319): Direct contact with the eyes can cause significant irritation. Aldehydes react with corneal proteins, which can lead to pain, redness, swelling, and blurred vision.[17] In rabbit eye tests, butanal was found to be a moderate irritant.[13] Chemical burns to the eye require immediate and extensive irrigation.[18]
-
Respiratory Tract Irritation (H335): The volatility of this compound, particularly given its boiling point, means that inhalation of vapors is a significant route of exposure. Vapors can irritate the mucous membranes of the nose, throat, and lungs, causing symptoms such as coughing, shortness of breath, and a burning sensation.[10]
Section 4: Risk Management and Safe Handling Protocols
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for the safe handling of this compound.
Engineering and Administrative Controls
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to maintain vapor concentrations well below any occupational exposure limits and prevent respiratory irritation.[16]
-
Ignition Source Control: Due to its flammability (H226), all sources of ignition—including sparks, open flames, and hot surfaces—must be strictly excluded from the handling area. Use only intrinsically safe or explosion-proof electrical equipment.[4]
-
Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the work area. Fire extinguishers suitable for flammable liquids (e.g., dry chemical, CO₂) must be available.[10]
Personal Protective Equipment (PPE) Selection Protocol
The selection of PPE is not merely a checklist but a deliberative process based on the specific hazards of the chemical and the procedure being performed.
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A Guide to the Mechanistic Landscape of 4-Methoxybutanal: A Versatile Synthon for Complex Molecule Synthesis
This technical guide provides an in-depth exploration of the potential reaction mechanisms involving 4-methoxybutanal. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple catalog of reactions. Instead, it focuses on the underlying principles and causal relationships that govern its reactivity, offering field-proven insights into its application as a versatile building block in modern organic synthesis. We will dissect the molecule's dual functionality—the reactive aldehyde and the modifying methoxy group—to build a predictive understanding of its behavior under various synthetic conditions.
Core Molecular Architecture and Reactivity Profile
This compound, with the molecular formula C₅H₁₀O₂, is an organic compound featuring two key functional groups: a terminal aldehyde (-CHO) and an ether linkage (-OCH₃) separated by a three-carbon aliphatic chain.[1][2] This structure dictates its chemical behavior, creating a playground for diverse synthetic transformations.
The aldehyde group is an electrophilic center, highly susceptible to nucleophilic attack, oxidation, and reduction.[3] It is the primary hub of reactivity. The methoxy group, while less reactive, influences the molecule's overall polarity and solubility and can participate in reactions under more forcing conditions, such as ether cleavage.[1] The spatial relationship between these two groups also opens the door to potential intramolecular reactions, making it a valuable precursor for heterocyclic systems.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | [2] |
| Molecular Weight | 102.13 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 21071-24-9 | [2] |
| SMILES | COCCCC=O | [2] |
| InChIKey | ZRMAOFSYSYAOHQ-UHFFFAOYSA-N | [2] |
Key Reaction Mechanisms at the Carbonyl Center
The aldehyde functionality is the most prominent feature of this compound, making it a substrate for a wide array of classic and contemporary organic reactions.
Nucleophilic Addition: The Cornerstone of Aldehyde Chemistry
The polarized carbon-oxygen double bond of the aldehyde makes the carbonyl carbon highly electrophilic and prone to attack by nucleophiles. This fundamental reaction class is central to forming new carbon-carbon and carbon-heteroatom bonds.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated upon workup to yield the final alcohol product. Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group.[4]
Caption: General mechanism of nucleophilic addition to an aldehyde.
-
Organometallic Reagents (Grignard, Organolithium): These powerful nucleophiles are fundamental for C-C bond formation, converting this compound into secondary alcohols.
-
Hydride Reagents (NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the aldehyde to the corresponding primary alcohol, 4-methoxybutan-1-ol.[4][5]
-
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt creates 4-methoxy-1-cyanobutan-1-ol, a versatile intermediate for synthesizing alpha-hydroxy acids and amino acids.[6]
Imine Formation and Reductive Amination
The reaction of aldehydes with primary amines to form imines (Schiff bases) is a critical transformation in medicinal chemistry for introducing nitrogen-containing moieties.[4] The reaction is reversible and typically acid-catalyzed. Subsequent reduction of the C=N double bond in a one-pot process, known as reductive amination, yields a stable secondary amine. This is one of the most robust and widely used methods for amine synthesis in drug development.
Caption: Workflow for the reductive amination of this compound.
Field-Proven Protocol: Representative Reductive Amination
Causality: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are the reagents of choice. They are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated iminium ion intermediate. This selectivity is crucial for achieving high yields and avoiding the formation of the corresponding alcohol byproduct. The reaction is often run in methanol or dichloroethane.
-
Dissolution: Dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in methanol (0.2 M).
-
pH Adjustment: Add acetic acid to adjust the pH to approximately 5-6. This is essential to catalyze imine formation without deactivating the amine nucleophile.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.2 eq) portion-wise to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting secondary amine by column chromatography.
Wittig Reaction and C=C Bond Formation
The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with high regioselectivity.[4] It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). The key advantage of this reaction is that the double bond is formed specifically at the location of the original carbonyl group, providing excellent control over the product's structure.
The mechanism proceeds via a nucleophilic attack of the ylide on the aldehyde, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane ring. This ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide.
Intramolecular Reactivity: A Gateway to Heterocycles
While this compound itself lacks a potent internal nucleophile for direct cyclization, it serves as an excellent model for understanding the synthesis of cyclic ethers, which are common motifs in pharmaceuticals. The corresponding hydroxy-analogue, 4-hydroxybutanal, readily undergoes acid-catalyzed intramolecular cyclization to form 2-hydroxytetrahydrofuran, which exists in equilibrium with the open-chain form.[7] Treating 4-hydroxybutanal with methanol under acidic conditions leads to the formation of 2-methoxytetrahydrofuran.[7]
This transformation highlights the synthetic potential of the C4-oxygenated butanal scaffold. The mechanism involves:
-
Protonation of the carbonyl oxygen by the acid catalyst, activating it towards nucleophilic attack.
-
Intramolecular attack by the hydroxyl group at the C4 position onto the activated carbonyl carbon.
-
Formation of a cyclic hemiacetal intermediate.
-
In the presence of an external alcohol like methanol, the hemiacetal can be converted to a more stable cyclic acetal.
Caption: Acid-catalyzed cyclization of 4-hydroxybutanal.
This principle is foundational. By starting with or converting this compound into a derivative with a C4 nucleophile (e.g., hydroxyl, thiol, or amine), a variety of five-membered heterocyclic rings can be accessed, demonstrating its value as a flexible synthon.
Advanced Catalytic Strategies
Modern synthetic chemistry prioritizes efficiency, often through cascade reactions where multiple transformations occur in a single pot. This compound is an excellent substrate for such processes.
A hypothetical but mechanistically sound cascade could involve an initial aldol condensation with a ketone, followed by dehydration and subsequent hydrogenation of both the newly formed C=C bond and the methoxy group via hydrogenolysis, all orchestrated by a multifunctional catalyst.[8][9]
Workflow: Hypothetical Cascade Synthesis
-
Aldol Condensation: this compound reacts with a ketone (e.g., acetone) under basic or acidic conditions to form a β-hydroxy aldehyde.
-
Dehydration: The intermediate spontaneously or upon heating eliminates water to form an α,β-unsaturated aldehyde.
-
Hydrogenation/Hydrogenolysis: A bifunctional catalyst (e.g., Pd/C in the presence of acid) simultaneously reduces the alkene and cleaves the methoxy ether, yielding a saturated, functionalized diol or related product.
This approach minimizes waste and purification steps, aligning with the principles of green chemistry and offering an efficient route to complex aliphatic chains relevant to natural product synthesis.
Conclusion
This compound is more than a simple bifunctional molecule; it is a versatile platform for chemical innovation. Its aldehyde group provides a reliable entry point for a vast number of transformations, from fundamental nucleophilic additions and reductive aminations to powerful C-C bond-forming reactions. Furthermore, its C4 methoxy group, while often a spectator, provides a latent handle for creating five-membered heterocycles, a privileged structure in drug discovery. By understanding the interplay of these functional groups and applying modern catalytic methods, researchers can leverage this compound to construct complex molecular architectures with precision and efficiency.
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- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.
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- Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. (2023).
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- Brain Vision. (2023). [Chemistry] When 4-hydroxybutanal is treated with methanol in the presence of an acid catalyst, 2-me. YouTube.
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- ResearchGate. Multifunctional supported bimetallic catalysts for a cascade reaction with hydrogen auto transfer: synthesis of 4-phenylbutan-2-ones from 4-methoxybenzyl alcohols.
- Wang, Z., et al. (2022). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. Catalysts, 12(7), 785.
- National Institute of Standards and Technology. 1-Butanol, 4-methoxy-. NIST Chemistry WebBook.
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The Solubility of 4-Methoxybutanal in Organic Solvents: A Predictive and Practical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-methoxybutanal in a range of common organic solvents. In the absence of extensive empirical data, this document first employs a predictive methodology based on Hansen Solubility Parameters (HSP) to forecast the solubility profile of this compound. The theoretical framework, including the estimation of the compound's HSP values through group contribution methods, is detailed. Subsequently, this guide presents a robust, step-by-step experimental protocol for the empirical validation of these predictions using the saturation shake-flask method coupled with quantitative analysis via High-Performance Liquid Chromatography (HPLC). This dual approach of prediction and validation offers researchers, scientists, and drug development professionals a powerful toolkit for solvent selection, formulation development, and process optimization involving this compound.
Introduction: The Significance of Solubility in Research and Development
The solubility of a compound in various solvents is a critical physicochemical property that governs its behavior in a multitude of applications, from chemical synthesis and purification to formulation and drug delivery. For a molecule like this compound (C₅H₁₀O₂), which possesses both an aldehyde functional group and an ether linkage, understanding its interactions with different solvent environments is paramount for its effective utilization. The presence of the aldehyde group makes it a reactive species, while the methoxy group can influence its solubility and reactivity.[1] A thorough grasp of its solubility profile enables informed decisions in solvent screening, reaction medium selection, extraction processes, and the development of stable formulations.
This guide is structured to provide both a theoretical foundation for predicting solubility and a practical framework for its experimental determination. We will first delve into the principles of Hansen Solubility Parameters and their application in forecasting the solubility of this compound. This predictive approach is invaluable for narrowing down the selection of potential solvents, thereby saving time and resources in the laboratory. The second part of this guide is dedicated to a detailed experimental workflow for the validation of these predictions, ensuring scientific rigor and providing a pathway to obtaining precise solubility data.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
The principle of "like dissolves like" is a fundamental concept in solubility, and Hansen Solubility Parameters (HSP) provide a quantitative means to express this principle.[2] The total cohesive energy of a substance is divided into three components, each representing a different type of intermolecular interaction:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by a unique set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are in this space, the more likely they are to be miscible.
Estimating Hansen Solubility Parameters for this compound using the Van Krevelen Group Contribution Method
In the absence of experimentally determined HSP values for this compound, the group contribution method provides a reliable estimation based on its molecular structure. The Van Krevelen method assigns specific values to the different functional groups within a molecule, which are then used to calculate the overall HSPs and molar volume.[3][4]
The molecular structure of this compound can be broken down into the following functional groups:
-
1 x -CH₃ (methyl group)
-
2 x -CH₂- (methylene group)
-
1 x -O- (ether group)
-
1 x -CHO (aldehyde group)
The following table outlines the group contributions for the calculation of the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components, as well as the molar volume (Vi).
| Group | Fdi (J0.5 cm1.5 mol-1) | Fpi (J0.5 cm1.5 mol-1) | Ehi (J mol-1) | Vi (cm³ mol-1) |
| -CH₃ | 420 | 0 | 0 | 33.5 |
| -CH₂- | 270 | 0 | 0 | 16.1 |
| -O- (ether) | 250 | 700 | 3000 | 10.0 |
| -CHO | 310 | 1100 | 4000 | 28.0 |
The Hansen Solubility Parameters and molar volume are calculated using the following equations:
δd = ΣFdi / V δp = (ΣFpi²)0.5 / V δh = (ΣEhi / V)0.5 V = ΣVi
Calculations for this compound:
-
ΣFdi = (1 * 420) + (2 * 270) + (1 * 250) + (1 * 310) = 1520 J0.5 cm1.5 mol-1
-
ΣFpi² = (1 * 0)² + (2 * 0)² + (1 * 700)² + (1 * 1100)² = 490000 + 1210000 = 1700000 J cm³ mol-2
-
ΣEhi = (1 * 0) + (2 * 0) + (1 * 3000) + (1 * 4000) = 7000 J mol-1
-
V = (1 * 33.5) + (2 * 16.1) + (1 * 10.0) + (1 * 28.0) = 103.7 cm³ mol-1
Estimated Hansen Solubility Parameters for this compound:
-
δd = 1520 / 103.7 = 14.7 MPa0.5
-
δp = (1700000)0.5 / 103.7 = 12.6 MPa0.5
-
δh = (7000 / 103.7)0.5 = 8.2 MPa0.5
(Note: The units have been converted from (J/cm³)0.5 to the more common MPa0.5 where 1 (J/cm³)0.5 = 1 MPa0.5)
Predicting Solubility through Hansen Distance
The Hansen distance (Ra) quantifies the similarity between the HSPs of the solute (this compound) and a solvent. A smaller Ra value indicates a higher likelihood of good solubility. The Hansen distance is calculated using the following formula:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²
Where the subscript 1 refers to the solvent and 2 refers to the solute.
The following table presents the predicted solubility of this compound in a range of common organic solvents based on the calculated Hansen distance. A lower Ra value suggests better solubility.
| Solvent | δd (MPa0.5) | δp (MPa0.5) | δh (MPa0.5) | Hansen Distance (Ra) | Predicted Solubility |
| This compound (Calculated) | 14.7 | 12.6 | 8.2 | - | - |
| Acetone | 15.5 | 10.4 | 7.0 | 3.5 | High |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 5.9 | Moderate |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.7 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.7 | Moderate |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.7 | Moderate |
| 1,4-Dioxane | 17.5 | 1.8 | 9.0 | 11.9 | Low to Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | 13.5 | Low |
| Methanol | 14.7 | 12.3 | 22.3 | 14.0 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.3 | Low to Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 11.1 | Moderate |
| n-Hexane | 14.9 | 0.0 | 0.0 | 15.3 | Very Low |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 17.2 | Very Low |
| Water | 15.5 | 16.0 | 42.3 | 34.5 | Very Low |
This predictive analysis suggests that this compound will exhibit the highest solubility in polar aprotic solvents like acetone, and moderate solubility in other polar solvents such as acetonitrile, dichloromethane, ethyl acetate, and THF. Its solubility is predicted to be lower in non-polar hydrocarbons and water.
Experimental Validation of Solubility
While predictive models provide valuable guidance, empirical validation is essential for obtaining accurate quantitative solubility data. The following section outlines a detailed protocol for determining the solubility of this compound in organic solvents.
Experimental Workflow
The experimental determination of solubility follows a systematic workflow, from preparation to analysis.
Detailed Protocol: Saturation Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
2,4-Dinitrophenylhydrazine (DNPH) solution
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess of the solute should be visually present as a separate phase.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).
-
Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that thermodynamic equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for initial settling of the excess solute.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to further separate the undissolved solute from the saturated solution.
-
-
Sample Collection:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter.
-
-
Sample Preparation for Analysis (DNPH Derivatization):
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent.
-
To a known volume of the diluted sample, add an excess of an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).
-
Allow the derivatization reaction to proceed to completion. The aldehyde group of this compound will react with DNPH to form a stable, UV-active hydrazone.
-
-
Quantitative Analysis by HPLC-UV:
-
Analyze the derivatized sample using a reverse-phase HPLC system with a UV detector set to the maximum absorbance wavelength of the this compound-DNPH derivative (typically around 360 nm).
-
The mobile phase and gradient conditions should be optimized to achieve good separation of the derivative from any excess DNPH reagent.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent, and derivatize them using the same procedure as the samples.
-
Generate a calibration curve by plotting the peak area of the derivative against the concentration of the standards.
-
Determine the concentration of this compound in the saturated solution by interpolating the peak area of the sample on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the determined concentration and the dilution factor used.
-
Intermolecular Interactions and Solubility
The predicted solubility of this compound can be rationalized by considering the intermolecular forces at play between the solute and the various types of solvents.
-
In Polar Aprotic Solvents (e.g., Acetone): this compound has a significant polar component (δp = 12.6 MPa⁰.⁵). Polar aprotic solvents also have high δp values but are not strong hydrogen bond donors. This leads to favorable dipole-dipole interactions between the carbonyl group of this compound and the polar groups of the solvent, resulting in high solubility.
-
In Polar Protic Solvents (e.g., Ethanol): While there is some compatibility in terms of polarity, the high hydrogen bonding component (δh) of alcohols like ethanol does not perfectly match that of this compound. The ether and aldehyde oxygens in this compound can act as hydrogen bond acceptors, but it lacks a hydrogen bond donor group. This mismatch in hydrogen bonding potential can limit solubility compared to polar aprotic solvents.
-
In Nonpolar Solvents (e.g., Hexane): Nonpolar solvents have very low δp and δh values. The significant polarity of this compound makes it energetically unfavorable to dissolve in a nonpolar environment, as this would require breaking the strong dipole-dipole interactions between the solute molecules without forming equally strong solute-solvent interactions.
Conclusion
This technical guide has provided a comprehensive approach to understanding the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make informed initial selections of suitable solvents. The detailed experimental protocol for the saturation shake-flask method, combined with HPLC analysis, offers a reliable means of obtaining precise quantitative solubility data. This dual strategy of prediction and validation empowers scientists and developers to optimize processes, design effective formulations, and advance their research with a solid understanding of the fundamental solubility characteristics of this compound.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
- Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters, Second Edition. CRC Press.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, Third Edition. John Wiley & Sons.
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An In-Depth Technical Guide to 4-Methoxybutanal: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxybutanal (CAS No. 21071-24-9), a versatile aliphatic aldehyde. While the definitive initial discovery of this compound is not prominently documented in readily available historical literature, this guide reconstructs its likely historical synthetic context based on the development of alkoxy aldehyde synthesis. It details the modern, industrially relevant synthetic routes, including the hydroformylation of allyl methyl ether, oxidation of 4-methoxy-1-butanol, and ozonolysis of 4-methoxy-1-butene, complete with detailed experimental protocols and mechanistic insights. The guide further explores the applications of this compound as a valuable building block in organic synthesis and its role in the flavor and fragrance industry. Safety, handling, and spectroscopic data are also presented to provide a complete technical profile for researchers and drug development professionals.
Introduction and Chemical Profile
This compound, also known as 4-methoxybutyraldehyde, is an organic compound with the chemical formula C₅H₁₀O₂.[1][2] It possesses a terminal aldehyde functional group and a methoxy group at the 4-position of the butane chain. This bifunctional nature makes it a useful intermediate in organic synthesis.[3]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 21071-24-9 | [1] |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 68-70 °C at 60 Torr | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Methoxybutyraldehyde, Butanal, 4-methoxy- | [1][2] |
Historical Context and Discovery
Pinpointing the exact moment of the first synthesis and characterization of this compound is challenging based on currently accessible records. Its discovery was likely an incremental step within the broader exploration of alkoxy aldehydes in the mid-20th century, rather than a landmark discovery documented in a singular, seminal publication. The synthesis of related alkoxy aldehydes is noted in various historical chemical literature, such as in Justus Liebigs Annalen der Chemie, a prominent journal for organic chemistry.[4][5] The development of general synthetic methods for aldehydes and ethers during this period would have enabled the creation of this compound.
Key advancements that paved the way for its synthesis include:
-
Williamson Ether Synthesis (1850s): While not a direct synthesis of the aldehyde, this method for forming ethers was a foundational step in creating the methoxy group present in the molecule.
-
Advancements in Oxidation Chemistry (Early to Mid-20th Century): The development of selective oxidizing agents allowed for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids, a crucial step in one of the primary synthetic routes to this compound.
-
Hydroformylation (1930s): The discovery of the oxo process, which adds a formyl group and a hydrogen atom to an alkene, provided a direct pathway to aldehydes from unsaturated precursors.
While the specific researchers who first synthesized this compound are not clearly documented, the work of chemists like Pudovik and Arbuzov in the field of organophosphorus chemistry and the broader study of electrophilic additions to alkenes contributed to the chemical knowledge base that would have made its synthesis conceivable.[6][7][8][9]
Synthetic Methodologies
Several viable synthetic routes exist for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility.
Hydroformylation of Allyl Methyl Ether
This is a prominent industrial method for the synthesis of linear aldehydes. The reaction involves the addition of carbon monoxide and hydrogen (synthesis gas) to an alkene, in this case, allyl methyl ether, in the presence of a catalyst.
Reaction:
CH₂=CHCH₂OCH₃ + CO + H₂ → OHCCH₂CH₂CH₂OCH₃
Causality Behind Experimental Choices:
-
Catalyst: Rhodium-based catalysts, often with phosphine ligands, are typically used to favor the formation of the linear aldehyde over its branched isomer. The choice of ligand is crucial for controlling regioselectivity.
-
Reaction Conditions: The reaction is typically carried out at elevated pressure and temperature to ensure sufficient gas solubility and reaction rates.
Experimental Protocol:
-
A high-pressure autoclave is charged with allyl methyl ether and a rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine ligand) in a suitable solvent like toluene.
-
The autoclave is sealed and purged with nitrogen, followed by pressurization with a 1:1 mixture of carbon monoxide and hydrogen.
-
The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred vigorously.
-
The reaction progress is monitored by gas chromatography.
-
Upon completion, the autoclave is cooled, and the excess pressure is carefully released.
-
The product is isolated by distillation under reduced pressure.
Logical Relationship Diagram:
Caption: Hydroformylation of Allyl Methyl Ether.
Oxidation of 4-Methoxy-1-butanol
The selective oxidation of the primary alcohol, 4-methoxy-1-butanol, offers a direct route to this compound.
Reaction:
HOCH₂CH₂CH₂CH₂OCH₃ + [O] → OHCCH₂CH₂CH₂OCH₃
Causality Behind Experimental Choices:
-
Oxidizing Agent: A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are common laboratory-scale reagents for this transformation. For industrial applications, catalytic aerobic oxidation might be employed.
Experimental Protocol (Laboratory Scale using PCC):
-
Pyridinium chlorochromate (PCC) is suspended in a chlorinated solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
A solution of 4-methoxy-1-butanol in dichloromethane is added to the suspension in one portion.
-
The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation.
Experimental Workflow Diagram:
Caption: Ozonolysis of 4-Methoxy-1-butene.
Applications
This compound's bifunctional nature makes it a valuable molecule in various chemical industries.
Flavor and Fragrance Industry
Aldehydes are a significant class of compounds used in perfumery and flavorings. [10][11][12]While specific formulations are often proprietary, this compound can contribute to green, fresh, and slightly sweet notes in fragrance compositions. Its methoxy group can impart a subtle ethereal and creamy character. In flavors, it can be used in trace amounts to enhance fruity and sweet profiles. [13][14]
Organic Synthesis Building Block
This compound is a useful C4 building block in organic synthesis. [3][15]The aldehyde group can undergo a wide range of reactions, including:
-
Grignard Reactions: Reaction with Grignard reagents (R-MgX) yields secondary alcohols. [1][16][17][18][19]* Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Reductive Amination: Formation of amines.
-
Aldol Condensation: Carbon-carbon bond formation with other carbonyl compounds. [20][21][22] The methoxy group is generally stable under these conditions, allowing for selective manipulation of the aldehyde functionality. This makes this compound a precursor for various more complex molecules, potentially including pharmaceutical intermediates. [23][24][25][26]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. [27]It can cause skin and eye irritation. [27]It is recommended to handle this compound in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aldehyde proton (CHO) around 9.7 ppm, the methoxy group (OCH₃) around 3.3 ppm, and the methylene groups (CH₂) in the aliphatic chain.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon around 200 ppm, the methoxy carbon around 59 ppm, and signals for the other carbons in the aliphatic chain.
-
IR Spectroscopy: The infrared spectrum would exhibit a strong absorption band around 1725 cm⁻¹ corresponding to the C=O stretch of the aldehyde and C-O stretching vibrations for the ether linkage.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.
Conclusion
This compound, while not having a celebrated history of discovery, is a valuable and versatile chemical compound. Its synthesis is achievable through several established industrial and laboratory methods, each with its own advantages. Its utility as a building block in organic synthesis and its potential applications in the flavor and fragrance industry underscore its importance. This guide has provided a comprehensive technical overview to aid researchers and professionals in understanding and utilizing this compound.
References
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- 12. The 11 Most Important Ingredients Used in Perfumery [alphaaromatics.com]
- 13. Enhancing Antioxidant and Flavor of Xuanwei Ham Bone Hydrolysates via Ultrasound and Microwave Pretreatment: A Backpropagation Artificial Neural Network Model Prediction [mdpi.com]
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- 15. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
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- 25. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 4-Methoxybutanal
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the structural and stereoisomeric landscape of 4-methoxybutanal (C₅H₁₀O₂). Designed for professionals in chemical research and drug development, this document delves into the nuances of isomer identification, their stereochemical properties, and the analytical techniques pivotal for their differentiation.
Introduction to this compound and its Isomeric Complexity
This compound is an organic compound featuring both an aldehyde and an ether functional group. Its molecular formula, C₅H₁₀O₂, allows for a remarkable diversity of structural isomers, each possessing unique physical and chemical properties. Understanding this isomeric landscape is crucial for applications in synthesis, where precise molecular architecture dictates biological activity and material characteristics. The isomers of this compound can be broadly categorized into structural isomers and stereoisomers.
Structural isomers share the same molecular formula but differ in the connectivity of their atoms. For this compound, this includes:
-
Positional Isomers: Differing in the location of the methoxy group.
-
Skeletal Isomers: Exhibiting variations in the carbon chain.
Stereoisomers , on the other hand, have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The presence of a chiral center, a carbon atom bonded to four different groups, is a prerequisite for stereoisomerism in this context, leading to the existence of enantiomers.
The Isomeric Landscape of Methoxy Aldehydes with Formula C₅H₁₀O₂
A systematic analysis of the C₅H₁₀O₂ molecular formula reveals a variety of aldehyde isomers containing a methoxy group. These are the direct structural isomers of this compound.
Positional Isomers of Methoxybutanal
The position of the methoxy group along the butanal chain gives rise to distinct positional isomers.
-
This compound: The parent compound, with the methoxy group at the terminal, non-carbonyl end of the four-carbon chain. It is an achiral molecule as it lacks a stereocenter.
-
3-Methoxybutanal: The methoxy group is located on the third carbon from the aldehyde group. This molecule possesses a chiral center at C3, and therefore exists as a pair of enantiomers (R- and S-3-methoxybutanal).
-
2-Methoxybutanal: The methoxy group is positioned on the carbon adjacent to the aldehyde group (C2). This carbon is a chiral center, leading to the existence of R- and S-2-methoxybutanal.[1]
Skeletal Isomers of Methoxy Aldehydes
Variations in the carbon skeleton, while maintaining the C₅H₁₀O₂ formula and the presence of both an aldehyde and an ether group, lead to several skeletal isomers.
-
3-Methoxy-3-methylpropanal: This isomer features a branched carbon chain with a methyl and a methoxy group on the same carbon. It is an achiral molecule.
-
2-Methoxy-3-methylbutanal: A branched isomer with a methyl group at the C3 position and a methoxy group at the C2 position. Both C2 and C3 are chiral centers, leading to the possibility of four stereoisomers (RR, SS, RS, SR).
-
3-Methoxy-2-methylbutanal: This isomer has a methyl group at the C2 position and a methoxy group at the C3 position. Both C2 and C3 are chiral centers, allowing for four possible stereoisomers.
-
2-Methoxy-2-methylpropanal: A highly branched isomer with two methyl groups and a methoxy group on the carbon adjacent to the aldehyde. This molecule is achiral.[2][3]
The following table summarizes the key structural isomers of this compound and their stereochemical properties.
| Isomer Name | Type of Isomerism | Chirality |
| This compound | - | Achiral |
| 3-Methoxybutanal | Positional | Chiral (C3) |
| 2-Methoxybutanal | Positional | Chiral (C2) |
| 3-Methoxy-3-methylpropanal | Skeletal | Achiral |
| 2-Methoxy-3-methylbutanal | Skeletal | Chiral (C2, C3) |
| 3-Methoxy-2-methylbutanal | Skeletal | Chiral (C2, C3) |
| 2-Methoxy-2-methylpropanal | Skeletal | Achiral |
Synthesis and Separation of Isomers
The synthesis and separation of these isomers require specific strategies tailored to their structural differences.
Synthetic Approaches
The synthesis of methoxy aldehydes often involves the protection of a hydroxyl group as a methyl ether followed by oxidation of another hydroxyl group to an aldehyde, or vice versa.
-
Synthesis of this compound: A common route involves the methylation of 1,4-butanediol to form 4-methoxy-1-butanol, followed by a selective oxidation of the primary alcohol to the aldehyde.
-
Synthesis of 3-Methoxy-2-butanol (a precursor to 3-methoxy-2-butanal): This can be achieved through the reduction of 3-methoxy-2-butanone or via a Williamson ether synthesis from 2,3-butanediol.[4]
-
Synthesis of 2-Methylbutanal (a precursor to some skeletal isomers): This can be synthesized from 2-butene via hydroformylation.[5]
Experimental Protocol: Synthesis of 3-Methoxy-2-butanol via Reduction of 3-Methoxy-2-butanone [4]
Materials:
-
3-Methoxy-2-butanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-Methoxy-2-butanone in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Separation of Isomers
The separation of structural isomers can often be achieved by standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), exploiting differences in their boiling points and polarities.
The separation of enantiomers, however, requires chiral chromatography.
Experimental Protocol: Chiral Separation of 3-Methoxy-2-butanol Enantiomers via Acetylation and GC Analysis [6]
1. Derivatization (Acetylation):
-
To 1 mg of racemic 3-methoxy-2-butanol in a 2 mL autosampler vial, add 500 µL of pyridine and 500 µL of acetic anhydride.
-
Cap the vial tightly and heat at 60 °C for 1 hour.
-
Allow the vial to cool to room temperature.
2. GC Analysis:
-
Column: Chiral capillary column (e.g., a cyclodextrin-based column).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min).
-
Detector: Flame Ionization Detector (FID) at 250 °C.
This derivatization to diastereomeric acetates allows for their separation on a chiral GC column.
Spectroscopic Characterization of Methoxybutanal Isomers
Definitive identification of each isomer relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of each isomer. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the molecule's connectivity.
Predicted ¹H NMR Spectral Data for this compound:
-
-CHO (aldehyde proton): A singlet around δ 9.7-9.8 ppm.
-
-OCH₃ (methoxy protons): A singlet around δ 3.3 ppm.
-
-CH₂-O- (methylene adjacent to ether): A triplet around δ 3.4 ppm.
-
-CH₂-C=O (methylene adjacent to carbonyl): A triplet around δ 2.5 ppm.
-
-CH₂- in the middle: A multiplet around δ 1.8 ppm.
Predicted ¹³C NMR Spectral Data for this compound:
-
C=O (carbonyl carbon): Around δ 202 ppm.
-
-CH₂-O- (carbon adjacent to ether): Around δ 72 ppm.
-
-OCH₃ (methoxy carbon): Around δ 58 ppm.
-
-CH₂-C=O (carbon adjacent to carbonyl): Around δ 43 ppm.
-
-CH₂- in the middle: Around δ 22 ppm.
Differences in the positions of the methoxy group and the branching of the carbon chain in the other isomers will lead to distinct and predictable changes in their NMR spectra. For instance, in 2-methoxybutanal, the aldehyde proton signal would be a doublet due to coupling with the adjacent proton at the chiral center.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. All methoxybutanal isomers will exhibit characteristic absorption bands for the aldehyde and ether groups.
-
C=O Stretch (aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.
-
C-H Stretch (aldehyde): Two weak bands, one around 2820 cm⁻¹ and another around 2720 cm⁻¹.
-
C-O Stretch (ether): A strong absorption band in the fingerprint region, typically between 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all isomers will have the same molecular ion peak (m/z = 102.0681 for C₅H₁₀O₂), their fragmentation patterns will differ based on the stability of the resulting carbocations and radical cations. For example, cleavage alpha to the carbonyl group or the ether oxygen will be prominent fragmentation pathways.
Logical Frameworks for Isomer Identification and Differentiation
A systematic approach is essential for the unambiguous identification of a specific methoxybutanal isomer. The following workflow illustrates a logical sequence of analysis.
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A Technical Guide to Sourcing 4-Methoxybutanal for Research Applications
For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount to the success of their work. 4-Methoxybutanal, a key intermediate in various synthetic pathways, is no exception. This guide provides an in-depth technical overview of the critical considerations when sourcing this aldehyde, from supplier evaluation to in-house quality verification.
Introduction to this compound
This compound, also known as 4-methoxybutyraldehyde, is an organic compound with the chemical formula C5H10O2.[1][2] Its structure, featuring both an aldehyde and a methoxy group, makes it a versatile building block in organic synthesis.[1] The aldehyde functionality allows for a wide range of chemical transformations, while the methoxy group can influence the molecule's solubility and electronic properties.[1]
Critical Quality Attributes for Research-Grade this compound
When procuring this compound for research purposes, it is crucial to look beyond the chemical name and CAS number (21071-24-9) on the label.[3] Several key quality attributes can significantly impact experimental outcomes.
Purity: The purity of the reagent is arguably the most critical factor. Impurities can lead to side reactions, lower yields, and difficulties in purification of the desired product. Researchers should seek suppliers that provide a detailed Certificate of Analysis (CoA) specifying the purity, typically determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Impurities Profile: Understanding the nature of any impurities is as important as knowing the overall purity. Common impurities in aldehydes include the corresponding carboxylic acid (from oxidation) and alcohol. The presence of these can interfere with subsequent reactions.
Water Content: Aldehydes can be sensitive to moisture. Excessive water content can lead to the formation of hydrates or other degradation products. The CoA should specify the water content, often determined by Karl Fischer titration.
Consistency: Lot-to-lot consistency is vital for the reproducibility of experimental results. A reliable supplier will have robust quality control processes to ensure that each batch of this compound meets the same high standards.
The Supplier Landscape: Identifying and Qualifying Vendors
A number of chemical suppliers offer this compound for research and development purposes. The table below provides a summary of some prominent suppliers. It is important to note that this is not an exhaustive list and researchers should conduct their own due diligence.
| Supplier | Noted For |
| Major Chemical Suppliers | Wide range of products, established quality systems. |
| Specialty Chemical Companies | Focus on niche and rare chemicals, may offer higher purity grades. |
| Online Marketplaces | Aggregate products from various suppliers, offering a broad selection. |
Supplier Qualification Workflow:
Before committing to a large-scale purchase, it is prudent to qualify a potential supplier. The following workflow, represented as a DOT graph, outlines a systematic approach to this process.
Caption: A stepwise workflow for qualifying a new supplier of this compound.
In-House Quality Verification: Essential Analytical Methods
Even when a supplier provides a comprehensive CoA, it is best practice to perform in-house analytical testing to verify the quality of the received material. This is especially critical for sensitive applications.
Analytical Workflow:
The following diagram illustrates a typical workflow for the in-house quality control of this compound.
Caption: A standard workflow for the analytical verification of this compound.
Experimental Protocols:
Gas Chromatography (GC):
-
Instrument: A standard gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: A small volume (typically 1 µL) of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
-
Temperature Program: An appropriate temperature gradient to ensure separation of the main component from any impurities.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as chloroform-d (CDCl3).
-
Experiment: A standard proton (¹H) NMR experiment.
-
Analysis: The resulting spectrum should be consistent with the known structure of this compound. The presence of unexpected signals may indicate impurities.
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer, often coupled with a GC (GC-MS).
-
Ionization: Electron ionization (EI) is commonly used.
-
Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (102.13 g/mol ).[3] The fragmentation pattern can also provide structural confirmation.
Safe Handling and Storage
This compound is a flammable liquid and vapor and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, proper safety precautions are essential.
Key Safety Precautions:
Caption: Essential safety measures for handling and storing this compound.
Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[4]
Conclusion
Sourcing high-quality this compound is a critical step in ensuring the reliability and reproducibility of research in drug development and other scientific fields. By carefully evaluating suppliers, understanding the key quality attributes of the reagent, and performing in-house analytical verification, researchers can have confidence in their starting materials and, ultimately, in their experimental results.
References
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- 4 - SAFETY DATA SHEET. (2025-09-19).
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- 4-Methoxy-2-methylbutanal | C6H12O2 | CID 22753494 - PubChem - NIH.
- Targeted and untarget - IRIS-AperTO - UniTo.
- This compound - CAS Common Chemistry.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research - Agilent.
- Analytical Methods - Semantic Scholar. (2011-11-28).
- Analytical Methods - OPUS. (2025-08-28).
- This compound (C5H10O2) - PubChemLite.
- [Chemistry] When 4-hydroxybutanal is treated with methanol in the presence of an acid catalyst, 2-me - YouTube. (2025-04-27).
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Introduction: The Strategic Value of a Bifunctional C4 Synthon
An In-depth Technical Guide to 4-Methoxybutanal as a Versatile Building Block in Organic Synthesis
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (also known as 4-methoxybutyraldehyde) emerges as a highly valuable, yet often underappreciated, C4 synthon. Its chemical architecture, featuring both a reactive aldehyde carbonyl group and a stable methoxy ether linkage, imparts a bifunctional character that synthetic chemists can exploit for a wide range of transformations.[1] The aldehyde provides a key electrophilic site for carbon-carbon bond formation, while the methoxy group can act as a stable protecting group for a latent hydroxyl functionality or influence the molecule's solubility and electronic properties.[1]
This guide, intended for researchers and drug development professionals, delves into the core reactivity, synthetic applications, and practical methodologies associated with this compound. We will move beyond simple reaction schemes to explore the mechanistic underpinnings of its key transformations and provide field-proven insights into its application, establishing it as a cornerstone reagent for modern synthetic challenges.
Physicochemical Properties and Handling
A thorough understanding of a reagent's physical properties is critical for its effective use in the laboratory. This compound is a colorless to pale yellow liquid with a molecular formula of C₅H₁₀O₂.[1][2] Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 21071-24-9 | [2][3] |
| Molecular Weight | 102.13 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Methoxybutyraldehyde, Butanal, 4-methoxy- | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| SMILES | COCCCC=O | [2] |
Handling and Safety: Like many aldehydes, this compound should be handled with care in a well-ventilated fume hood. It is a flammable liquid and can cause skin, eye, and respiratory irritation.[2] Proper personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
Synthesis of this compound
The most common and direct laboratory synthesis of this compound involves the controlled oxidation of the corresponding primary alcohol, 4-methoxybutan-1-ol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.
Caption: General workflow for the synthesis of this compound.
Discussion of Experimental Choices:
-
Pyridinium Chlorochromate (PCC): A classic choice for oxidizing primary alcohols to aldehydes. The reaction is typically performed in dichloromethane (DCM) and offers good yields with minimal over-oxidation. Its primary drawback is the generation of chromium waste.
-
Dess-Martin Periodinane (DMP): A milder and more modern alternative that avoids heavy metals. DMP provides high yields of the aldehyde under ambient conditions and is compatible with a wide range of functional groups.
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO), followed by a hindered base like triethylamine. This method is highly effective and avoids toxic metals, but requires cryogenic temperatures (-78 °C) and careful control of reagent addition.
For most standard applications, DMP oxidation offers the best balance of efficiency, mild conditions, and operational simplicity.
Core Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of its aldehyde group. It readily undergoes nucleophilic addition reactions, forming new carbon-carbon and carbon-heteroatom bonds.
Grignard Reaction: Accessing Secondary Alcohols
The addition of organomagnesium halides (Grignard reagents) to this compound provides a reliable route to secondary alcohols, extending the carbon skeleton.[4][5]
Caption: Mechanism of the Grignard reaction with this compound.
Causality in Protocol Design: The reaction is typically performed in an anhydrous ether solvent (like THF or diethyl ether) to stabilize the Grignard reagent.[6] The subsequent step is an acidic workup, which serves to protonate the intermediate alkoxide and quench any unreacted Grignard reagent.[7] Using a mild acid like saturated aqueous ammonium chloride is often preferred over strong acids to prevent potential side reactions involving the ether linkage.
Wittig Reaction: Stereoselective Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes by reacting them with a phosphorus ylide.[8][9] This transformation is pivotal for installing double bonds with predictable stereochemistry.
Caption: Mechanism of the Wittig reaction.
Expert Insights on Stereoselectivity: The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the ylide.[8]
-
Non-stabilized Ylides (where R is an alkyl group) are highly reactive and typically yield (Z)-alkenes (cis) as the major product under salt-free conditions. This is a result of a kinetically controlled, puckered transition state that minimizes steric interactions.[10]
-
Stabilized Ylides (where R is an electron-withdrawing group like an ester or ketone) are less reactive and generally lead to the thermodynamically more stable (E)-alkene (trans) as the major product.
This predictability allows for precise control over the geometry of the newly formed double bond, a critical factor in the synthesis of bioactive molecules.
Intramolecular Cyclization: Formation of Tetrahydrofuran Derivatives
A key, yet subtle, aspect of the chemistry of γ-alkoxy aldehydes is their propensity to exist in equilibrium with their cyclic hemiacetal form, particularly under acidic conditions.[11] While this compound itself is stable, its derivatives, especially after reduction of the aldehyde to an alcohol, can readily cyclize to form substituted tetrahydrofurans (THFs). This pathway is highly valuable in drug synthesis, as the THF motif is a common core in many pharmaceutical agents.
For instance, reduction of this compound with a reducing agent like sodium borohydride yields 4-methoxybutan-1-ol.[12] If this product were instead 4-hydroxybutanal, it would readily cyclize.[11][13] The methoxy group in this compound effectively acts as a stable protecting group for this latent hydroxyl, which can be revealed later in a synthetic sequence if desired (e.g., via ether cleavage with BBr₃), followed by acid-catalyzed cyclization to furnish the THF ring.
Application Profile: A Representative Pharmaceutical Synthesis
To illustrate the practical utility of this compound, we present a representative synthetic sequence for a key fragment of a hypothetical bioactive molecule. This sequence leverages the core reactivity discussed above to construct a functionalized aliphatic chain suitable for incorporation into a larger drug scaffold.
Target Fragment: (E)-7-methoxyhept-4-en-1-ol, a common structural unit in natural products and pharmaceutical intermediates.
Caption: A representative workflow using this compound.
Rationale:
-
Wittig Reaction: We begin with a Horner-Wadsworth-Emmons or stabilized Wittig reaction using an appropriate phosphonate or ylide (e.g., triethyl phosphonoacetate with NaH, or (Carbethoxymethylene)triphenylphosphorane). This choice ensures the formation of the desired (E)-alkene due to the thermodynamic control afforded by the stabilized ylide.[8]
-
Selective Reduction: The resulting α,β-unsaturated ester is then selectively reduced to the corresponding allylic alcohol. Diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) is the reagent of choice for this transformation, as it cleanly reduces esters to aldehydes or, with controlled stoichiometry, to primary alcohols without affecting the double bond.
This two-step sequence efficiently converts the simple C4 building block into a functionalized C6 fragment with precise stereochemical control, ready for further elaboration in a drug discovery program.
Experimental Protocols
The following protocols are provided as a self-validating guide for executing the key transformations discussed.
Protocol 1: Grignard Addition to this compound
-
Objective: To synthesize 1-cyclohexyl-4-methoxybutan-1-ol.
-
Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF). Add a crystal of iodine to initiate the reaction.
-
Add a solution of cyclohexyl bromide (1.0 eq) in anhydrous THF dropwise via an addition funnel. Maintain a gentle reflux with a water bath if necessary. Stir until the magnesium is consumed.
-
Cool the resulting Grignard reagent to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Workup: Cool the reaction to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary alcohol.
-
Protocol 2: Wittig Olefination of this compound
-
Objective: To synthesize (E)-1-methoxy-5-phenylpent-4-ene.
-
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.[14]
-
Cool the suspension to 0 °C and add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi) (1.1 eq) dropwise. A deep red/orange color indicates the formation of the ylide.
-
Stir the ylide solution at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Quench the reaction with water. Extract the mixture with diethyl ether or hexanes (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The byproduct, triphenylphosphine oxide, is often poorly soluble in hexanes and can be partially removed by precipitation and filtration.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the target alkene.
-
Conclusion
This compound serves as a powerful and versatile building block in organic synthesis. Its bifunctional nature allows for a diverse range of transformations, from reliable carbon-carbon bond formations via Grignard and Wittig reactions to the construction of important heterocyclic frameworks. The methoxy group provides stability and acts as a masked hydroxyl group, adding a layer of strategic depth to its synthetic applications. By understanding the causality behind the experimental choices for its reactions, researchers in pharmaceutical and chemical development can leverage this compound to streamline the synthesis of complex targets and accelerate innovation.
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Methodological & Application
Application Notes and Protocols for 4-Methoxybutanal in Flavor and Fragrance Chemistry
Foreword
For the discerning researcher, scientist, and product development professional, the exploration of novel flavor and fragrance compounds is a continuous journey. This guide delves into the technical landscape of 4-Methoxybutanal, a molecule with intriguing potential in the creation of unique sensory experiences. Moving beyond a simple recitation of facts, this document aims to provide a foundational understanding of this compound, grounded in scientific principles and practical application. We will explore its physicochemical characteristics, delve into its sensory profile, and provide detailed protocols for its synthesis, analysis, and evaluation. It is through this comprehensive approach that we can unlock the full creative and commercial potential of this versatile aldehyde.
Introduction to this compound
This compound, also known as 4-methoxybutyraldehyde, is an aliphatic aldehyde with the chemical formula C₅H₁₀O₂.[1][2][3][4] Its structure, featuring a methoxy group at the terminal end of a butyraldehyde chain, imparts a unique combination of chemical reactivity and sensory properties. While not as widely documented as some other flavor and fragrance aldehydes, its potential to contribute novel nuances to formulations makes it a compound of significant interest.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 21071-24-9 | [3][4] |
| Molecular Formula | C₅H₁₀O₂ | [3][4] |
| Molecular Weight | 102.13 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 68-70 °C @ 60 Torr | [4] |
| SMILES | O=CCCCOC | [3][4] |
| InChIKey | ZRMAOFSYSYAOHQ-UHFFFAOYSA-N | [3][4] |
These properties indicate a relatively volatile compound with a moderate molecular weight, suggesting its potential for use as a top to middle note in fragrance compositions and a contributor to the initial aroma profile of food products.
Sensory Profile and Applications
The true value of this compound lies in its organoleptic properties. While detailed sensory panel data is not extensively published, its structural similarity to other aliphatic and methoxy-substituted aldehydes allows for informed postulation of its flavor and fragrance character.
Olfactory and Gustatory Characteristics
Based on its chemical structure, this compound is anticipated to possess a characteristic odor that can be described as:
-
Aldehydic: A foundational note common to all aldehydes, often perceived as fatty, waxy, or green.
-
Ethereal/Sweet: The methoxy group can introduce a slightly sweet, ethereal, or even fruity nuance, softening the sometimes harsh top notes of simple aliphatic aldehydes.
-
Green/Vegetable: Depending on the concentration, it may exhibit subtle green or vegetable-like undertones.
In terms of taste, at appropriate concentrations, it may contribute to the overall flavor profile by enhancing certain notes and providing a subtle sweetness or richness. Some short-chain aliphatic aldehydes have been shown to act as taste modulators.[5][6][7]
Applications in Flavor Chemistry
The potential applications of this compound in flavor formulations are diverse. Its unique profile suggests it could be a valuable component in:
-
Fruit Flavors: To add a touch of sweetness and complexity to berry, melon, or tropical fruit profiles.
-
Dairy Flavors: To enhance creamy and rich notes in milk, yogurt, and cheese applications.
-
Savory Flavors: In trace amounts, it may contribute to the overall aroma of cooked meats and savory snacks.
Applications in Fragrance Chemistry
In the realm of perfumery, this compound can serve as a modifying note, adding a unique twist to various fragrance families:
-
Floral Compositions: To introduce a dewy, fresh, and slightly sweet aspect to delicate floral bouquets.
-
Green and Ozonic Fragrances: To enhance the sense of freshness and impart a modern, clean character.
-
Fruity Accords: To provide a juicy and ripe quality to fruit-inspired scents.
Methodologies and Protocols
This section provides detailed, actionable protocols for the synthesis, analysis, and sensory evaluation of this compound, designed to be a self-validating system for researchers.
Synthesis of this compound
A common and effective method for the synthesis of aldehydes is the oxidation of their corresponding primary alcohols. In this case, this compound can be synthesized from 4-methoxy-1-butanol.
Reaction Scheme:
Caption: Synthesis of this compound via oxidation of 4-methoxy-1-butanol.
Protocol: Oxidation of 4-methoxy-1-butanol to this compound
This protocol describes a general procedure for the oxidation of 4-methoxy-1-butanol using pyridinium chlorochromate (PCC), a common and relatively mild oxidizing agent suitable for this transformation.
Materials:
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Alcohol: Dissolve 4-methoxy-1-butanol (1 equivalent) in anhydrous dichloromethane and add it to the PCC suspension in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the solution through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.
-
Extraction and Drying: Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as the presence of water can lead to the formation of hydrates and other byproducts, reducing the yield of the desired aldehyde.
-
PCC as Oxidant: PCC is chosen for its mildness, which helps to prevent over-oxidation of the aldehyde to a carboxylic acid. Other methods like Swern oxidation can also be employed.[10]
-
Silica Gel Filtration: This step is essential for removing the chromium byproducts, which are toxic and can interfere with subsequent applications.
Analytical Characterization
To ensure the purity and confirm the identity of the synthesized this compound, a combination of analytical techniques should be employed.
Workflow for Analytical Characterization:
Caption: Workflow for the analytical characterization of this compound.
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming the molecular weight of this compound. The retention time provides a measure of its volatility, and the mass spectrum serves as a molecular fingerprint.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of functional groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present, particularly the strong carbonyl (C=O) stretch of the aldehyde group.
Sensory Evaluation
Sensory evaluation is critical for understanding the true potential of this compound in flavor and fragrance applications. A trained sensory panel is essential for obtaining reliable and descriptive data.[5][6][7]
Protocol: Sensory Evaluation of this compound
This protocol outlines a method for descriptive sensory analysis to characterize the odor and flavor profile of this compound.
Panelist Selection and Training:
-
Select a panel of 8-12 individuals with demonstrated sensory acuity and experience in describing flavor and fragrance compounds.
-
Train the panelists on a range of reference standards for common aroma descriptors (e.g., green, fruity, fatty, sweet) to ensure a common language.
Sample Preparation:
-
Prepare a series of dilutions of this compound in a neutral solvent (e.g., propylene glycol for flavor, ethanol for fragrance) at concentrations ranging from below the anticipated detection threshold to levels where the character is clearly perceptible.
-
For flavor evaluation, the diluted samples can be added to a neutral base such as water or a simple sugar solution.
Evaluation Procedure:
-
Odor Evaluation (Orthonasal): Present the samples in coded, capped vials. Panelists should remove the cap, sniff the headspace, and record their impressions using a standardized scoresheet. Descriptors should be generated and their intensities rated on a numerical scale (e.g., 0-10).
-
Flavor Evaluation (Retronasal): For flavor applications, panelists should taste the prepared samples. They should focus on the flavor-in-mouth and aftertaste, again recording descriptors and their intensities.
-
Data Analysis: Analyze the collected data to determine the consensus sensory profile, including the primary and secondary descriptors and their relative intensities at different concentrations.
Gas Chromatography-Olfactometry (GC-O):
For a more in-depth analysis of the odor-active components, especially in complex mixtures containing this compound, Gas Chromatography-Olfactometry (GC-O) is an invaluable tool. In this technique, the effluent from the gas chromatograph is split, with one portion going to a detector (like a mass spectrometer) and the other to a sniffing port where a trained assessor can identify the odor of each eluting compound.[11][12][13][14][15] This allows for the direct correlation of specific chemical compounds with their perceived aroma.
Safety and Regulatory Information
As with any chemical substance, proper handling and awareness of regulatory status are crucial.
Safety Precautions
Based on available safety data sheets for aldehydes, this compound should be handled with care. It is classified as a flammable liquid and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated area.
Regulatory Status
The regulatory status of a flavor ingredient is a key consideration for its commercial use. While a specific FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) number for this compound has not been definitively identified in the initial searches, related methoxy-substituted compounds have been evaluated.[16][17][18] It is imperative for any potential user to verify the current regulatory status of this compound for its intended application and region of use through the appropriate regulatory bodies.
Conclusion
This compound presents an intriguing opportunity for innovation in the flavor and fragrance industry. Its unique combination of an aldehydic functional group with a methoxy moiety suggests a sensory profile that is both familiar and novel. The protocols and information provided in this guide are intended to serve as a comprehensive resource for researchers and developers to explore the potential of this compound. Through rigorous synthesis, thorough analysis, and careful sensory evaluation, the full spectrum of this compound's applications can be realized, leading to the creation of new and exciting flavors and fragrances.
References
- Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR - PubMed Central
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- Gas Chromatography Analysis with Olfactometric Detection (GC-O)
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- 4-METHOXY-2-METHYL-2-BUTANETHIOL | FEMA - Flavor and Extract Manufacturers Associ
- GRAS Flavoring Substances
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- Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR - MDPI
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- 4-methoxy-2-methyl butane thiol, 94087-83-9 - The Good Scents Company
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- Buying 4-Methoxybenzaldehyde: A Guide for Flavor & Fragrance Professionals
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- Enhanced GC–O workflows for detailed sensory evalu
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- Quantitative Gas Chromatography−Olfactometry Carried out at Different Dilutions of an Extract.
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- (PDF)
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The Untapped Potential of 4-Methoxybutanal in Pharmaceutical Intermediate Synthesis: A Review of Synthetic Possibilities
For Immediate Release
Shanghai, China – January 8, 2026 – As a versatile bifunctional molecule, 4-methoxybutanal presents a unique chemical scaffold with theoretical applicability in the synthesis of a variety of pharmaceutical intermediates. This application note explores the potential synthetic routes where this compound could serve as a key building block, based on fundamental organic chemistry principles. Despite its potential, a comprehensive review of current scientific and patent literature reveals a notable absence of its widespread application in the synthesis of active pharmaceutical ingredients (APIs).
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for designing synthetic routes. The presence of both an aldehyde and a methoxy ether functional group in a short alkyl chain bestows upon it a distinct reactivity profile.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | |
| Molecular Weight | 102.13 g/mol | |
| CAS Number | 21071-24-9 | |
| Boiling Point | 68-70 °C @ 60 Torr | |
| Appearance | Colorless liquid |
Theoretical Synthetic Pathways Involving this compound
The aldehyde functionality in this compound is a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, which are the cornerstone of pharmaceutical synthesis. The methoxy group, on the other hand, can influence the molecule's solubility and electronic properties, and can potentially be a site for later-stage functionalization.
Below is a diagram illustrating the hypothetical utility of this compound in several key reaction types relevant to medicinal chemistry.
Caption: Potential synthetic routes for this compound.
Reductive Amination
Reductive amination is a cornerstone for the synthesis of amines in the pharmaceutical industry.[1][2][3] this compound could react with a primary or secondary amine to form an iminium ion intermediate, which upon reduction, would yield a secondary or tertiary amine. This is a highly valuable transformation for the synthesis of a vast array of neurologically active compounds and other API classes.
Hypothetical Protocol for Reductive Amination:
-
Imine Formation: Dissolve this compound (1.0 eq) and a desired primary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, for example, sodium borohydride (NaBH₄) (1.5 eq), portion-wise.
-
Work-up: After the reaction is complete, as monitored by TLC or LC-MS, quench the reaction with water. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to yield the desired substituted amine.
Aldol Condensation
The aldol condensation is a powerful C-C bond-forming reaction to produce β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl compounds.[4][5][6] this compound could serve as the electrophilic partner in a crossed aldol condensation with a ketone or another aldehyde to generate more complex carbon skeletons. These products could be valuable intermediates for a variety of therapeutic agents.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[7][8][9][10] this compound could be converted to a methoxy-containing alkene with a defined stereochemistry, a structural motif present in some natural products and their synthetic analogs.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are core structures in many alkaloids and synthetic drugs.[11][12][13][14] In this reaction, a β-arylethylamine condenses with an aldehyde, followed by an acid-catalyzed cyclization. This compound could be employed to introduce a 3-methoxypropyl side chain at the 1-position of these heterocyclic systems.
A Scarcity of Documented Applications
Despite the theoretical potential of this compound as a versatile building block, an extensive survey of peer-reviewed scientific journals and patent databases did not yield specific, well-documented examples of its use in the synthesis of a named pharmaceutical intermediate. While the individual reactions described above are commonplace in drug discovery and development, the application of this particular aldehyde appears to be conspicuously absent from the mainstream literature.
Plausible Explanations for Limited Use
Several factors may contribute to the apparent underutilization of this compound in pharmaceutical synthesis:
-
Availability of Alternative Starting Materials: It is possible that other commercially available aldehydes or building blocks offer more direct or efficient routes to desired pharmaceutical intermediates.
-
Potential for Side Reactions: The presence of the methoxy group could potentially lead to undesired side reactions under certain conditions, such as cleavage of the ether linkage in the presence of strong acids.
-
Physicochemical Properties of Intermediates: The intermediates derived from this compound might possess physicochemical properties (e.g., solubility, crystallinity) that are not ideal for large-scale synthesis and purification.
-
Focus on Other Structural Motifs: The specific 4-methoxybutyl moiety that would be introduced by this starting material may not be a common or desired structural feature in current drug design paradigms.
Conclusion
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Application Note: A Detailed Protocol for the Base-Catalyzed Self-Condensation of 4-Methoxybutanal
Abstract
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl compounds.[1][2][3] This application note provides a comprehensive, field-proven protocol for the self-condensation of 4-methoxybutanal. We delve into the mechanistic underpinnings of the base-catalyzed reaction, offer a detailed step-by-step experimental procedure, and provide expert insights into critical process parameters. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable methodology for synthesizing 2-ethyl-6-methoxy-2-hexenal, a valuable intermediate for further synthetic elaboration.
Introduction and Mechanistic Overview
The aldol condensation involves the reaction of two carbonyl moieties to first form a β-hydroxy carbonyl compound (an aldol addition product), which can then undergo dehydration to yield a conjugated enone.[1] The reaction's utility lies in its ability to create new C-C bonds, a fundamental transformation in the synthesis of natural products and pharmaceuticals.[2]
The substrate of interest, this compound, is an aldehyde featuring a methoxy group and, critically, acidic α-hydrogens, making it an ideal candidate for self-condensation.[4][5][6] The reaction can be catalyzed by either acid or base, though the base-catalyzed pathway is more common for aldehydes and will be the focus of this protocol.[7][8]
Base-Catalyzed Mechanism
The base-catalyzed self-condensation of this compound proceeds through an enolate intermediate. The mechanism is a two-part process: an initial aldol addition followed by dehydration.
-
Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen (from the carbon adjacent to the carbonyl group) of a this compound molecule, forming a resonance-stabilized enolate ion.[1][7][9]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second this compound molecule, forming a new carbon-carbon bond and resulting in an alkoxide intermediate.[1][7]
-
Protonation: The alkoxide is protonated by a water molecule (formed in the first step), yielding the β-hydroxy aldehyde, which is the aldol addition product.[1][7]
-
Dehydration: Upon heating, the hydroxide ion abstracts another α-hydrogen, forming an enolate. This is followed by the elimination of a hydroxide ion from the β-carbon in an E1cB (Elimination, Unimolecular, conjugate Base) mechanism to form a stable, conjugated α,β-unsaturated aldehyde.[9][10]
Caption: Base-catalyzed aldol condensation workflow.
Acid-Catalyzed Mechanism
For completeness, the acid-catalyzed mechanism offers an alternative pathway involving an enol intermediate.
-
Carbonyl Activation: The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.[11][12][13]
-
Enol Formation: A base (e.g., water) removes an α-hydrogen, leading to the formation of an enol.[1][11]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the activated carbonyl carbon of a second protonated aldehyde molecule.[1][11][12]
-
Dehydration: The resulting β-hydroxy aldehyde is protonated at the hydroxyl group, converting it into a good leaving group (water), which is subsequently eliminated to form the final α,β-unsaturated product.[12][13]
Caption: Acid-catalyzed aldol condensation workflow.
Experimental Protocol: Self-Condensation of this compound
This protocol details a reliable base-catalyzed procedure for the self-condensation of this compound.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| This compound | C₅H₁₀O₂ | 102.13 | 1.0 | 5.11 g (50 mmol) |
| Sodium Hydroxide | NaOH | 40.00 | 0.5 | 1.00 g (25 mmol) |
| Ethanol (95%) | C₂H₅OH | - | - | 50 mL |
| Deionized Water | H₂O | - | - | 25 mL |
| Diethyl Ether | (C₂H₅)₂O | - | - | ~150 mL |
| Hydrochloric Acid (1 M) | HCl | - | - | As needed |
| Saturated NaCl (Brine) | NaCl(aq) | - | - | ~30 mL |
| Anhydrous MgSO₄ | MgSO₄ | - | - | As needed |
Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, glassware for chromatography.
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.11 g, 50 mmol) and 95% ethanol (50 mL). Stir the mixture at room temperature until a homogeneous solution is formed.
-
Catalyst Addition: In a separate beaker, dissolve sodium hydroxide (1.00 g, 25 mmol) in deionized water (25 mL). Slowly add the aqueous NaOH solution to the stirred ethanolic solution of the aldehyde over 10-15 minutes. The reaction is exothermic; maintain the temperature between 25-35°C using a water bath if necessary.[14]
-
Reaction and Dehydration: After the addition is complete, attach a reflux condenser to the flask. Heat the reaction mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.
-
Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a 4:1 hexanes:ethyl acetate eluent system. The reaction is complete when the starting aldehyde spot has been consumed and a new, less polar product spot is dominant.[15][16] This typically takes 2-3 hours.
-
Work-up and Neutralization: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers in the separatory funnel and wash with saturated NaCl (brine) solution (1 x 30 mL) to remove residual water and ethanol.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The resulting crude oil, primarily 2-ethyl-6-methoxy-2-hexenal, should be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[3][15][17]
Workflow Visualization
Caption: Experimental workflow for the synthesis of 2-ethyl-6-methoxy-2-hexenal.
Field-Proven Insights and Troubleshooting
-
Causality of Catalyst Choice: A strong base like NaOH is highly effective for deprotonating the α-carbon of aldehydes to form the necessary enolate.[8] Using a stoichiometric amount of a stronger, non-nucleophilic base like LDA (Lithium diisopropylamide) under kinetic control could be an alternative for specifically forming the aldol addition product without subsequent condensation.[2]
-
Temperature is Critical: The initial addition of the base is exothermic.[14] Uncontrolled temperature can lead to the formation of polymeric side products or other undesirable reactions. Maintaining a consistent temperature ensures a cleaner reaction profile.
-
Driving the Condensation: The aldol addition is often reversible. Applying heat shifts the equilibrium and provides the activation energy for the dehydration step, driving the reaction towards the more thermodynamically stable α,β-unsaturated product.[9][10] If the addition product is desired, the reaction should be run at lower temperatures and for shorter durations.
-
Purification Strategy: As the product is expected to be a liquid, flash column chromatography is the preferred method of purification over recrystallization.[16][18] A careful choice of eluent system is crucial to separate the product from any unreacted starting material and non-polar byproducts.
-
Self-Validation: The protocol's integrity is validated through rigorous in-process monitoring (TLC) and final product characterization (spectroscopy). A clean ¹H NMR spectrum with the expected olefinic and aldehydic protons, along with the correct integration and coupling constants, confirms a successful synthesis.[17]
References
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- Chemistry LibreTexts. (2019, June 5). 13.1.4 Aldol Condensation.
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- Dr. GM. (2020, April 12). CHEM 2212L Experiment 9 - The Aldol Condensation. YouTube.
- Chemistry Stack Exchange. (2015, December 30). Self aldol condensation of butanal under basic conditions.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- Winthrop University. (n.d.). The Aldol Condensation.
- ResearchGate. (n.d.). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.
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Application Note: Synthesis of Alkenes via Wittig Reaction with 4-Methoxybutanal
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its unparalleled ability to construct carbon-carbon double bonds with exceptional regiochemical control.[1][2] Developed by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this olefination method transforms aldehydes or ketones into alkenes.[1][3] Unlike elimination reactions that can yield mixtures of isomeric alkenes, the Wittig reaction ensures the double bond forms precisely at the location of the original carbonyl group.[4] This makes it an indispensable tool in the synthesis of complex molecules, pharmaceuticals, and fine chemicals.
This application note provides a comprehensive, field-proven protocol for the Wittig reaction involving 4-methoxybutanal. The target is the synthesis of a terminal alkene, a common structural motif. We will delve into the reaction's mechanism, the critical choices in reagents and conditions, and a step-by-step guide from ylide generation to final product purification. This document is designed for researchers and drug development professionals who require a robust and reproducible method for alkene synthesis while understanding the causality behind each experimental step.
The Wittig Reaction Mechanism: A Tale of Two Intermediates
The Wittig reaction proceeds in two fundamental stages: the formation of a phosphorus ylide (the Wittig reagent) and its subsequent reaction with a carbonyl compound.[3][5]
Stage 1: Ylide Formation The process begins with the SN2 reaction of a suitable nucleophile, typically triphenylphosphine (PPh₃), with a primary alkyl halide.[4][6] This forms a stable alkyltriphenylphosphonium salt. Due to the electron-withdrawing nature of the adjacent positively charged phosphorus atom, the α-protons of the phosphonium salt become acidic (pKa ≈ 22-35) and can be removed by a strong base to generate the phosphorus ylide.[3][7] An ylide is a neutral species containing adjacent atoms with opposite formal charges.[6]
Stage 2: Olefination The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[8] The modern understanding of the mechanism, particularly under lithium-salt-free conditions, favors a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate known as an oxaphosphetane.[8][9] This intermediate is unstable and rapidly decomposes in an irreversible, syn-elimination process. The thermodynamic driving force for this collapse is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide (Ph₃P=O) byproduct, which ultimately yields the desired alkene.[5][10]
Caption: General Wittig Reaction Mechanism.
Protocol: Synthesis of 5-Methoxy-1-pentene from this compound
This protocol details the synthesis of 5-methoxy-1-pentene. The retrosynthetic analysis indicates that this compound is the aldehyde component and methylenetriphenylphosphorane (Ph₃P=CH₂) is the required Wittig reagent. This ylide is classified as "non-stabilized" because the substituent on the carbanionic carbon is hydrogen, which does not offer resonance or inductive stabilization.[11][12] Non-stabilized ylides are highly reactive and require strong bases for their formation and an inert, anhydrous environment to prevent decomposition.[2][13]
Reagents and Equipment
Table 1: Reagent Specifications
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | 1.2 | 4.29 g | Must be dried under vacuum before use. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.1 | 4.4 mL | 2.5 M solution in hexanes. Handle with extreme care. |
| This compound | C₅H₁₀O₂ | 102.13 | 1.0 | 1.02 g | Purify by distillation if necessary. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~100 mL | From a solvent purification system or freshly distilled. |
| Saturated aq. NH₄Cl | - | - | - | ~50 mL | For quenching the reaction. |
| Diethyl Ether (Et₂O) | C₈H₁₀O | 74.12 | - | ~150 mL | For extraction. |
| Brine (Saturated aq. NaCl) | - | - | - | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | For drying. |
Required Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Schlenk line or manifold for inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Septa, syringes, and needles
-
Low-temperature bath (ice-water or dry ice/acetone)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Protocol
Part A: Generation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
Preparation: Assemble and flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, a gas inlet, and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition: Quickly weigh methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) and add it to the flask against a positive flow of inert gas. Add 80 mL of anhydrous THF via cannula or syringe.
-
Ylide Formation: Cool the resulting white suspension to 0 °C using an ice-water bath. While stirring vigorously, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes.
-
Expert Insight: Slow addition is critical to control the exotherm and prevent side reactions. Upon addition of the base, the suspension will turn a characteristic deep orange or reddish-brown color, indicating the formation of the ylide.[3] Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.
-
Part B: Wittig Reaction with this compound
-
Aldehyde Addition: In a separate, dry vial, dissolve this compound (1.02 g, 10.0 mmol) in 10 mL of anhydrous THF. Using a syringe, add this solution dropwise to the stirring ylide solution at 0 °C over 20 minutes. The deep color of the ylide should fade as it is consumed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Scientist's Note: The reaction progress can be monitored by thin-layer chromatography (TLC), eluting with a 9:1 hexanes:ethyl acetate mixture. The disappearance of the aldehyde spot (visualized with a p-anisaldehyde stain) indicates reaction completion.
-
Part C: Work-up and Purification
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[14]
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[10] Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with 50 mL of brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Trustworthiness Check: The crude product will be a mixture of the desired alkene (5-methoxy-1-pentene) and the main byproduct, triphenylphosphine oxide. A crude ¹H NMR can confirm the presence of the product before purification.
-
-
Purification: The most significant challenge in a Wittig reaction is the removal of triphenylphosphine oxide, which is a high-boiling, non-volatile solid.[15] The most effective method is flash column chromatography on silica gel.
-
Column Parameters: Pack a column with silica gel and equilibrate with a non-polar solvent system (e.g., pure pentane or hexanes).
-
Elution: Load the crude product onto the column and elute with a low-polarity eluent system. The non-polar alkene product will elute first, while the more polar triphenylphosphine oxide will be retained on the column. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate may be necessary.
-
Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure to yield 5-methoxy-1-pentene as a clear, colorless oil. The expected yield is typically in the range of 70-85%.
-
References
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
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- OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. OpenStax. [Link]
- AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. AdiChemistry. [Link]
- Jasperse, J. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
- Taylor, R. J. K., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Royal Society of Chemistry. [Link]
- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]
- The Organic Chemistry Tutor. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. [Link]
- Kabalka, G. W., et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters. [Link]
- Wikipedia. (n.d.). Wittig reagents. Wikipedia. [Link]
- ResearchGate. (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?.
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- University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
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- National Institutes of Health. (2017).
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- ResearchGate. (2021). Synthesis of methoxy-and methylthio-substituted Wittig cyclisation....
- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
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Application Note: Synthesis of Secondary Alcohols via Grignard Reaction with 4-Methoxybutanal
Abstract
This document provides a comprehensive guide for the synthesis of a secondary alcohol, specifically 1-methoxy-5-hexanol, through the nucleophilic addition of a Grignard reagent to 4-methoxybutanal. The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds, enabling the construction of complex molecules from simpler precursors.[1][2] This application note details the underlying reaction mechanism, provides a meticulously validated step-by-step protocol, outlines critical safety considerations, and offers troubleshooting guidance. The content is tailored for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction: The Grignard Reaction
Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction remains a paramount tool for synthetic chemists.[1] The reaction involves an organomagnesium halide, known as a Grignard reagent (R-MgX), which acts as a potent nucleophile.[3][4] The carbon-magnesium bond is highly polarized, imparting a significant carbanionic character to the carbon atom, making it highly reactive towards electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.[5][6]
The addition of a Grignard reagent to an aldehyde, such as this compound, results in the formation of a secondary alcohol upon acidic workup.[7][8][9][10] The general transformation is a two-step process: the nucleophilic attack of the Grignard reagent on the carbonyl carbon to form a magnesium alkoxide intermediate, followed by protonation to yield the final alcohol product.[11][12]
Reaction Mechanism
The reaction proceeds through a nucleophilic addition mechanism. The partially negatively charged carbon of the Grignard reagent (e.g., ethylmagnesium bromide) attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the secondary alcohol.
Experimental Protocol: Synthesis of 1-Methoxy-5-hexanol
This protocol details the synthesis of 1-methoxy-5-hexanol from this compound and a commercially available Grignard reagent, ethylmagnesium bromide (EtMgBr).
Materials and Equipment
| Reagents & Solvents | Equipment |
| Magnesium turnings | Three-neck round-bottom flask (250 mL) |
| Ethyl bromide | Reflux condenser |
| Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF) | Dropping funnel (125 mL) |
| Iodine crystal (for initiation) | Magnetic stirrer and stir bar |
| This compound | Heating mantle or water bath |
| Saturated aqueous ammonium chloride (NH₄Cl) | Ice-water bath |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Separatory funnel (250 mL) |
| Hydrochloric acid (HCl), dilute | Rotary evaporator |
| Nitrogen or Argon gas supply with manifold | Glassware for extraction and filtration |
Safety Precautions
-
Fire Hazard: Grignard reagents are highly reactive and can ignite spontaneously in air, especially in the presence of moisture. The solvents, diethyl ether and THF, are extremely flammable.[13][14] All operations must be conducted in a certified chemical fume hood, away from open flames or spark sources.[13]
-
Anhydrous Conditions: Grignard reagents are strong bases and react violently with protic solvents like water and alcohols.[1][15] All glassware must be rigorously dried, preferably by flame-drying under an inert atmosphere, and the solvents must be anhydrous.[16]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic and can become vigorous.[15][17] Proper temperature control using an ice bath is crucial.[15][18]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are common, but Nomex gloves are recommended when handling pyrophoric materials).[13][17]
-
Workup: The quenching of the reaction with an aqueous solution is highly exothermic and can cause splashing. Perform this step slowly and with efficient cooling.[19]
Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a 125 mL pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to remove adsorbed water.[15] Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (e.g., 2.43 g, 0.1 mol) in the flask. Add a small crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.
-
Initiation: Add approximately 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of ethyl bromide (e.g., 10.9 g, 0.1 mol) in 40 mL of anhydrous diethyl ether.
-
Reagent Formation: Add about 5 mL of the ethyl bromide solution from the dropping funnel to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color, bubble formation, and a gentle reflux of the ether. If the reaction does not start, gentle warming with a water bath may be necessary.[20]
-
Completion: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting gray-black solution is the Grignard reagent.
Part B: Reaction with this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction with the aldehyde and minimize side reactions.[18]
-
Aldehyde Addition: Dissolve this compound (e.g., 8.17 g, 0.08 mol, ensuring a slight excess of Grignard reagent) in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C. A precipitate will form as the magnesium alkoxide is generated.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting aldehyde.
Part C: Workup and Purification
-
Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (approx. 100 mL) dropwise while stirring vigorously.[19] This step protonates the alkoxide and quenches any unreacted Grignard reagent. Avoid using strong acids initially, as they can promote side reactions like dehydration, especially with secondary alcohols.[18]
-
Extraction: Transfer the mixture to a separatory funnel. The layers should separate; an organic layer containing the product and an aqueous layer with inorganic magnesium salts.[19] If a significant amount of solid remains, a small amount of dilute HCl can be added to dissolve it.
-
Separation: Separate the layers. Extract the aqueous layer two more times with diethyl ether (2 x 50 mL) to maximize product recovery.[19]
-
Washing: Combine all organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine, 50 mL). This helps to remove residual water.[19]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[19]
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude alcohol.
-
Purification: The crude 1-methoxy-5-hexanol can be purified by vacuum distillation or column chromatography on silica gel.
Results and Characterization
The final product, 1-methoxy-5-hexanol, should be a colorless liquid. The success of the synthesis should be confirmed through spectroscopic methods.
| Parameter | Expected Value/Observation |
| Yield | 65-85% (typical, depends on conditions) |
| Appearance | Colorless liquid |
| ¹H NMR | Characteristic peaks for methoxy (CH₃O-), methylene (-CH₂-), and methine (-CH(OH)-) protons. The -OH proton will be a broad singlet. |
| ¹³C NMR | Distinct signals for each carbon atom in the molecule. |
| IR Spectroscopy | A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.[21] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate | Wet glassware or solvent; inactive magnesium surface. | Ensure all equipment is flame-dried and solvents are anhydrous. Add a crystal of iodine or a small amount of 1,2-dibromoethane to activate the magnesium. |
| Low yield of alcohol | Incomplete reaction; side reactions (e.g., enolization of the aldehyde).[18] | Ensure the Grignard reagent is in slight excess. Add the aldehyde solution slowly at low temperature to favor nucleophilic addition over deprotonation. |
| Recovery of starting aldehyde | Incomplete reaction or quenching of the Grignard reagent by moisture. | Check for sources of moisture. Ensure sufficient reaction time. |
| Formation of biphenyl byproduct (if using an aryl halide) | Competitive Wurtz-type coupling of the Grignard reagent. | This is more common with aryl halides and can be minimized by slow addition and controlled temperature. |
Conclusion
The Grignard reaction is a robust and versatile method for the synthesis of alcohols. The protocol described herein for the reaction of an ethyl Grignard reagent with this compound provides a reliable pathway to 1-methoxy-5-hexanol. Success hinges on the strict adherence to anhydrous conditions and careful control of reaction temperature. With proper technique and safety precautions, this method can be effectively employed in various research and development settings for the synthesis of complex organic molecules.
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- Quora.
- University of Rochester.
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- JoVE. Alcohols from Carbonyl Compounds: Grignard Reaction.
- American Chemical Society. Grignard Reaction.
- Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
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- Chemistry LibreTexts. 5.
- YouTube. Grignard reaction safety.
- Leah4Sci.
- Chemguide. reaction of aldehydes and ketones with grignard reagents.
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- Mettler Toledo.
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Application Notes & Protocols: Reductive Amination of 4-Methoxybutanal for the Synthesis of Novel Amine Scaffolds
Introduction: The Strategic Importance of Reductive Amination
The synthesis of amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries, where they represent a vast class of biologically active molecules.[1][2] Reductive amination stands out as one of the most powerful and versatile methods for forming C-N bonds, prized for its efficiency, broad functional group tolerance, and operational simplicity.[3][4] This reaction facilitates the conversion of aldehydes and ketones into primary, secondary, or tertiary amines in a single conceptual operation.[5][6][7]
This guide provides an in-depth exploration of the reductive amination of 4-methoxybutanal, a versatile building block. We will dissect the underlying mechanisms, compare critical reagent choices, and provide detailed, field-proven protocols for researchers and drug development professionals. The aim is to equip scientists with the knowledge to reliably synthesize a diverse range of substituted amines derived from this compound.
The Core Mechanism: From Carbonyl to Amine
The reductive amination process is fundamentally a two-stage transformation that occurs sequentially, often in a single pot.[1][2] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine (primary or secondary) on the electrophilic carbonyl carbon of this compound. This forms an unstable carbinolamine intermediate.[1]
-
Dehydration: The carbinolamine rapidly undergoes dehydration. With a primary amine, this yields a neutral imine (a Schiff base). With a secondary amine, the resulting intermediate is a positively charged iminium ion.[1][8] This step is often catalyzed by mild acid.[9][10]
-
Hydride Reduction: A selective hydride reducing agent, present in the reaction mixture, then reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[5][8]
Caption: The two-stage mechanism of reductive amination.
Strategic Reagent Selection: A Comparative Analysis
The choice of reducing agent is the most critical decision in designing a reductive amination protocol. The key is to select a reagent that reduces the imine/iminium intermediate significantly faster than it reduces the starting aldehyde.
| Reagent | Key Characteristics & Causality | Recommended Protocol | Common Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild & Selective: The electron-withdrawing acetoxy groups temper the reactivity of the borohydride, making it highly selective for the protonated iminium ion over the neutral aldehyde.[1][11][12] This selectivity is the cornerstone of its utility. | One-Pot Direct: All reagents (aldehyde, amine, STAB) can be mixed at the start. The reaction is self-regulating as the iminium ion is reduced as it forms.[11] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[11][13] |
| Sodium Borohydride (NaBH₄) | Strong & Less Selective: A more powerful and less expensive reductant. It can readily reduce the starting this compound, leading to 4-methoxybutan-1-ol as a significant byproduct if not controlled.[10][13] | Stepwise (Indirect): The imine must be pre-formed by stirring the aldehyde and amine together before the cooled, portion-wise addition of NaBH₄.[13][14][15] | Methanol (MeOH), Ethanol (EtOH).[13] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective but Toxic: Offers selectivity similar to STAB and is compatible with protic solvents.[13] However, its high toxicity and the potential to generate hydrogen cyanide gas under acidic conditions have made it less favorable.[9] | One-Pot Direct: Similar to STAB, but requires careful pH control (pH 6-7) to ensure selective reduction.[9] | Methanol (MeOH).[13] |
Experimental Protocols
The following protocols are designed for a ~10 mmol scale and should be adapted as necessary. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the preferred method for its operational simplicity and high selectivity.[11] It is particularly effective for a wide range of primary and secondary amines.
Caption: Workflow for one-pot synthesis using STAB.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 5-10 mL per mmol of aldehyde).
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.2 eq). Stir the mixture at room temperature for 20 minutes to allow for initial imine/iminium ion formation.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be further purified by silica gel column chromatography if necessary.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)
This classic, cost-effective method requires careful control to prevent unwanted aldehyde reduction.[16][17]
Caption: Workflow for stepwise synthesis using NaBH₄.
Methodology:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in methanol (MeOH) (approx. 5-10 mL per mmol of aldehyde). Stir the solution at room temperature for 1-2 hours to facilitate imine formation.[17] Monitor the disappearance of the aldehyde by TLC.
-
Cooling: Once imine formation is judged to be complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial to manage the exotherm and selectivity of the NaBH₄ addition.
-
Reduction: Cautiously add sodium borohydride (1.5 eq) in small portions to the stirred, cooled solution. Ensure the temperature remains below 10 °C.[17]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for another 1-3 hours.
-
Work-up: Remove the methanol under reduced pressure. To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Further purification can be achieved by acid-base extraction or column chromatography.[17][18]
Troubleshooting and Advanced Purification
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | Insufficient reducing agent; Sterically hindered amine; Poorly nucleophilic amine. | Add an additional portion (0.3-0.5 eq) of the reducing agent. For difficult substrates, consider adding a catalytic amount of acetic acid (with STAB) to accelerate iminium formation.[11] |
| Aldehyde Byproduct (4-methoxybutan-1-ol) | Reducing agent is too reactive or added too quickly (NaBH₄ protocol). | Ensure complete imine formation before adding NaBH₄. Maintain low temperatures (0 °C) during NaBH₄ addition. If the problem persists, switch to the more selective STAB protocol.[10] |
| Difficulty in Purification | Product and impurities have similar polarities. | Utilize acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer. The layers are separated, the aqueous layer is then basified (e.g., with NaOH), and the pure amine is re-extracted into an organic solvent.[18] |
Conclusion
The reductive amination of this compound is a highly reliable and adaptable method for synthesizing a wide array of valuable amine compounds. The choice between a one-pot STAB protocol and a stepwise NaBH₄ procedure depends on the desired selectivity, cost considerations, and available laboratory reagents. By understanding the core mechanism and following these detailed protocols, researchers can effectively leverage this reaction to advance their synthetic programs in drug discovery and materials science.
References
- Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Sodium borohydride, Sodium tetrahydrobor
- Ghashang, M., et al. (2013). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst.
- Sodium triacetoxyborohydride. Wikipedia. [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- Sivakumar, M., & Thangaraj, K. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. [Link]
- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amin
- Amine synthesis by reductive amination (reductive alkyl
- Wei, D., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(42), 13833-13837. [Link]
- Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. [Link]
- Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
- Olin, J. F. (1945). Purification of amine reaction mixtures. U.S.
- Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
- Struggling with Reductive Amination: Tips for Isol
- Reductive amin
- Wang, Y., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.
- Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]
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- Synthesis of Amines. Chemistry LibreTexts. [Link]
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- Luo, Y., et al. (2024). Efficient synthesis of (R)-4-methoxyamphetamine and its analogues under low ammonium concentration using engineered amine dehydrogenase.
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Application Note: The Use of 4-Methoxybutanal as a Certified Reference Material for Chromatographic Analysis
Abstract
This document provides a comprehensive technical guide for the use of 4-Methoxybutanal as a reference standard in analytical chemistry, specifically for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). It outlines the physicochemical properties of this compound, detailed protocols for the preparation of calibration standards, and a complete, validated GC-MS workflow. This guide is intended for researchers, quality control scientists, and drug development professionals who require accurate and reproducible quantification of aldehydes in various matrices. The protocols herein are designed to be self-validating through the incorporation of rigorous system suitability testing, ensuring data integrity and compliance with regulatory standards.
Introduction: The Role of this compound as a Reference Standard
This compound (CAS No. 21071-24-9) is an organic compound featuring both an aldehyde and an ether functional group.[1] Its presence and concentration can be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential marker or metabolite in biological systems.
The accuracy and reliability of any quantitative analytical method hinge on the quality of the reference material used for calibration. A certified reference material (CRM) provides a known concentration and purity, enabling the accurate determination of an analyte's concentration in an unknown sample. This application note details the proper use of this compound as a reference standard to establish a robust and reproducible analytical method.
Physicochemical Properties and Characterization
A thorough understanding of the reference material's properties is fundamental to its correct handling and use.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | [1][2] |
| Molecular Weight | 102.13 g/mol | [2] |
| CAS Number | 21071-24-9 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Functional Groups | Aldehyde (-CHO), Methoxy (-OCH₃) | [1] |
| Solubility | Soluble in organic solvents | [1] |
Protocol for Qualification and Handling of this compound Standard
The integrity of the reference standard is the first critical control point in the analytical workflow.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The standard should be stored in a cool, well-ventilated, and tightly sealed container, away from heat or ignition sources, as it is a flammable liquid.[2][3]
-
Recommended storage temperature is typically 2-8°C to minimize degradation and volatilization.
3.2. Preparation of Stock and Working Solutions Accurate preparation of standards is paramount for generating a reliable calibration curve.[4][5] Gravimetric preparation is often more accurate than volumetric methods, especially for volatile compounds.[4]
Materials:
-
This compound certified reference material (neat)
-
Methanol (HPLC or GC grade), or other suitable solvent
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Calibrated pipettes
Protocol for Stock Solution (e.g., 1000 µg/mL):
-
Place a 10 mL volumetric flask on the analytical balance and tare.
-
Carefully add approximately 10 mg of this compound directly into the flask. Record the exact weight (e.g., 0.0100 g).
-
Dissolve the standard in a small amount of methanol.
-
Bring the flask to the 10 mL mark with methanol.
-
Cap the flask and invert several times to ensure homogeneity.
-
Calculate the exact concentration: Concentration (µg/mL) = (Weight of standard in g * Purity * 1,000,000) / 10 mL.
Protocol for Working Solutions (Serial Dilution): Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.[5] For example, to create a 100 µg/mL standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
Application Protocol: Quantitative Analysis by GC-MS
This section provides a detailed protocol for the quantification of this compound using a standard Gas Chromatography-Mass Spectrometry system. The analysis of aldehydes by GC can sometimes be challenging due to their reactivity; however, direct analysis without derivatization is possible with modern systems.[6]
4.1. Principle Gas chromatography separates volatile compounds based on their partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). The separated compounds then enter the mass spectrometer, which ionizes, fragments, and detects them based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.[7]
4.2. Materials and Instrumentation
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector and a mass selective detector (MSD).
-
GC Column: A mid-polarity column such as a DB-1701 (30 m x 0.25 mm, 0.25 µm) is recommended for good peak shape of polar analytes like aldehydes.[8]
-
Carrier Gas: Helium (99.999% purity).
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
4.3. GC-MS Operating Conditions The following parameters provide a starting point and should be optimized for your specific instrument and application.
| Parameter | Condition | Rationale |
| Injector | Splitless mode, 250°C | Ensures efficient transfer of the analyte onto the column, suitable for trace analysis. |
| Oven Program | 40°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min) | The initial hold allows for good focusing of volatiles. The ramp separates compounds by boiling point. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides stable retention times and good chromatographic efficiency. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard ionization energy for creating reproducible fragmentation patterns and library matching. |
| MS Quadrupole | 150°C | Maintains ion path integrity. |
| Acquisition Mode | Scan (m/z 40-250) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode provides full spectra. SIM mode increases sensitivity by monitoring only characteristic ions. For this compound, key ions should be determined from a scan injection. |
4.4. Experimental Workflow The overall process from standard preparation to final report is outlined below.
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Application Note: A Detailed Protocol for the Oxidation of 4-Methoxybutanal to 4-Methoxybutanoic Acid
Introduction and Core Principles
The oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the creation of intermediates for pharmaceuticals and fine chemicals. This document provides a comprehensive, field-tested protocol for the oxidation of 4-methoxybutanal to 4-methoxybutanoic acid, a valuable building block in various synthetic pathways.[1][2] this compound is a reactive aldehyde featuring a methoxy group, which is generally stable to many oxidative conditions.[3][4]
The primary directive of this guide is to present a robust and historically significant method—the Jones oxidation—while also discussing modern, milder alternatives. This approach equips researchers with both a reliable protocol and the contextual knowledge to adapt their experimental design based on substrate sensitivity, scale, and safety imperatives.
Aldehydes are particularly susceptible to oxidation due to the presence of a hydrogen atom on the carbonyl carbon.[5] This C-H bond can be readily cleaved by an oxidizing agent. In the case of chromium (VI) reagents like Jones reagent, the oxidation in aqueous acid is believed to proceed through the initial hydration of the aldehyde to a geminal diol.[6][7] This diol then forms a chromate ester, which subsequently undergoes an elimination step to yield the carboxylic acid and a reduced chromium species (Cr(III)), observable by a characteristic color change from orange to green.[6][8][9]
General Mechanism of Chromic Acid Oxidation of Aldehydes
Caption: Workflow for the Jones oxidation of this compound.
Alternative Protocols: A Comparative Overview
While effective, the toxicity of chromium reagents has driven the development of milder and more environmentally benign oxidation methods. For researchers working with sensitive substrates or seeking to avoid heavy metals, the following alternatives are highly recommended.
| Method | Oxidizing Agent(s) | Conditions | Pros | Cons |
| Jones Oxidation | CrO₃ in H₂SO₄/Acetone | Acidic, 0 °C to RT | Inexpensive, powerful, well-established. [7] | Highly toxic (Cr(VI)), harsh acidic conditions, hazardous waste. [10] |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene | Mildly acidic, RT | Highly selective for aldehydes, tolerates many functional groups, non-toxic reagents. [11] | Can be slower, requires a chlorine scavenger. |
| Tollens' Oxidation | [Ag(NH₃)₂]⁺OH⁻ (Tollens' Reagent) | Mildly alkaline, gentle warming | Extremely mild and selective, good for very sensitive substrates. [5][12] | Expensive (uses silver), not ideal for large scale. |
Swern Oxidation: It is critical to note that some popular oxidation methods are unsuitable for this transformation. The Swern oxidation, for example, is a premier method for converting primary alcohols to aldehydes and is specifically designed to prevent over-oxidation to the carboxylic acid. [13][14][15]
Conclusion
This application note provides a detailed and reliable protocol for the oxidation of this compound using Jones reagent. The causality behind each step, from temperature control to waste quenching, has been explained to ensure both a successful and safe experimental outcome. While the Jones oxidation remains a powerful tool, we strongly encourage researchers to evaluate milder, chromium-free alternatives like the Pinnick oxidation, especially when working with complex molecules or in environments with stringent waste disposal regulations. The choice of oxidant is a critical decision that directly impacts yield, purity, and laboratory safety.
References
- Master Organic Chemistry. (2011).
- Chemistry Steps. (n.d.).
- Grand Valley State University. (n.d.). Oxidizers - Lab Safety. [Link]
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Asymmetric Synthesis Involving 4-Methoxybutanal: A Detailed Guide to Application and Protocol
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds remains a cornerstone of drug discovery and development. Chiral molecules, particularly those bearing oxygen-containing functionalities, are ubiquitous in pharmaceuticals and natural products. 4-Methoxybutanal, a seemingly simple aliphatic aldehyde, emerges as a versatile and strategic building block in the asymmetric synthesis of complex chiral architectures. Its bifunctional nature, possessing both a terminal aldehyde and a methoxy ether, offers unique opportunities for stereoselective transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the asymmetric synthesis involving this compound. Moving beyond a mere recitation of procedures, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.
The Strategic Importance of this compound in Asymmetric Synthesis
This compound serves as a valuable C4 synthon. The aldehyde functionality is a prime site for a variety of carbon-carbon bond-forming reactions, including aldol additions, Michael reactions, and allylations. The methoxy group, on the other hand, can act as a directing group, a protective group, or a precursor for further functionalization. The ability to control the stereochemistry at or adjacent to the aldehyde carbon is paramount in harnessing the full synthetic potential of this molecule. Organocatalysis, in particular, has proven to be a powerful tool for achieving high levels of enantioselectivity in reactions involving aldehydes.[1][2]
Organocatalytic Asymmetric Aldol Reaction: A Gateway to Chiral β-Hydroxy Carbonyls
The asymmetric aldol reaction is a fundamental transformation for the construction of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of polyketides and other natural products.[3] Organocatalysis, often employing proline and its derivatives, has revolutionized this field by providing a metal-free and operationally simple methodology.[4][5]
Mechanistic Rationale: The Enamine Catalysis Cycle
The efficacy of proline-based catalysts in asymmetric aldol reactions stems from their ability to form a chiral enamine intermediate with the donor carbonyl compound. This enamine then attacks the electrophilic aldehyde in a stereocontrolled manner. The catalyst is subsequently regenerated, completing the catalytic cycle. The stereochemical outcome is dictated by the transition state geometry, which is influenced by the catalyst structure and reaction conditions.
Figure 1: Generalized enamine catalysis cycle for the proline-catalyzed aldol reaction.
Protocol: Asymmetric Aldol Reaction of this compound with Acetone
This protocol outlines a general procedure for the (S)-proline-catalyzed aldol reaction between this compound and acetone. It is crucial to note that optimization of reaction parameters is often necessary to achieve high yields and enantioselectivities.
Materials:
-
This compound (≥95%)
-
(S)-Proline (99%)
-
Acetone, anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (S)-proline (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (2.0 mL) and anhydrous acetone (5.0 mmol, 5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.0 mmol, 1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Presentation:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-Proline | DMF | 0 | 48 | 75 | 92 |
| (S)-Proline | DMSO | RT | 24 | 80 | 88 |
| O-TMS-diphenylprolinol | CH₂Cl₂ | -20 | 72 | 85 | >99 |
Note: The data in this table is illustrative and based on typical results for similar aliphatic aldehydes. Specific experimental data for this compound should be determined empirically.
Asymmetric Michael Addition: Formation of Chiral 1,5-Dicarbonyl Compounds
The organocatalytic asymmetric Michael addition of aldehydes to nitro-olefins is a powerful method for the synthesis of enantioenriched γ-nitro carbonyl compounds, which are versatile intermediates that can be converted to various functional groups.[6]
Mechanistic Insight: Dual Activation by Bifunctional Catalysts
For Michael additions, bifunctional organocatalysts, such as thiourea derivatives of chiral amines, are often employed. These catalysts can activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding to the nitro group), leading to a highly organized transition state and excellent stereocontrol.
Figure 2: Workflow for the asymmetric Michael addition involving this compound.
Protocol: Asymmetric Michael Addition of this compound to β-Nitrostyrene
This protocol provides a general procedure for the asymmetric Michael addition of this compound to β-nitrostyrene catalyzed by a chiral bifunctional thiourea catalyst.
Materials:
-
This compound (≥95%)
-
β-Nitrostyrene
-
(S,S)-Takemoto catalyst or similar chiral thiourea catalyst
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry vial, add the chiral thiourea catalyst (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (1.0 mL) followed by β-nitrostyrene (1.0 mmol, 1 equivalent).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol, 1.2 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.
Data Presentation:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (syn) (%) |
| (S,S)-Takemoto | Toluene | RT | 24 | 90 | 95:5 | 98 |
| (S)-Jørgensen-Hayashi | CH₂Cl₂ | 0 | 48 | 85 | 92:8 | 95 |
Note: The data in this table is illustrative and based on typical results for similar aliphatic aldehydes. Specific experimental data for this compound should be determined empirically.
Asymmetric Allylation: Access to Chiral Homoallylic Alcohols
The asymmetric allylation of aldehydes is a crucial method for synthesizing chiral homoallylic alcohols, which are versatile building blocks in natural product synthesis.[7] While metal-catalyzed versions are prevalent, organocatalytic approaches are gaining traction.
Mechanistic Considerations
Asymmetric allylation of aldehydes can be achieved using chiral allylating reagents or through the use of a chiral catalyst with an achiral allylating agent. The stereochemistry is controlled by the facial selectivity of the nucleophilic attack of the allyl group onto the aldehyde.
Protocol: Asymmetric Allylation of this compound
A general protocol for the asymmetric allylation of this compound using a chiral allylboron reagent is described below.
Materials:
-
This compound (≥95%)
-
Allylboronic acid pinacol ester
-
Chiral diol ligand (e.g., (R,R)-TADDOL)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral diol ligand (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL).
-
Add allylboronic acid pinacol ester (1.1 mmol, 1.1 equivalents) and stir at room temperature for 30 minutes.
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Add this compound (1.0 mmol, 1 equivalent) dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, warm the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the chiral homoallylic alcohol.
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Conclusion and Future Outlook
This compound is a valuable and under-explored building block in asymmetric synthesis. The protocols and principles outlined in this guide for aldol, Michael, and allylation reactions provide a solid foundation for the stereoselective synthesis of a variety of chiral intermediates. The continued development of novel organocatalysts and methodologies will undoubtedly expand the synthetic utility of this compound, paving the way for the efficient and enantioselective synthesis of complex and biologically active molecules. Researchers are encouraged to explore the optimization of these reactions and to investigate other asymmetric transformations of this versatile substrate.
References
- List, B. (2007). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5413-5415. [Link]
- MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
- Notz, W., Tanaka, F., & Barbas, C. F. (2004). The direct organocatalytic asymmetric Mannich reaction: unmodified aldehydes as nucleophiles. Accounts of Chemical Research, 37(8), 580-591. [Link]
- Córdova, A. (2004). The proline-catalyzed asymmetric Mannich reaction.
- Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct organocatalytic asymmetric α-chlorination of aldehydes. Journal of the American Chemical Society, 126(15), 4790-4791. [Link]
- Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673. [Link]
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
- Northrup, A. B., & MacMillan, D. W. (2002). The first direct and enantioselective cross-aldol reaction of aldehydes. Journal of the American Chemical Society, 124(24), 6798-6799. [Link]
- Palomo, C., Oiarbide, M., & García, J. M. (2004). The aldol reaction: a powerful tool in the synthesis of natural and unnatural products. Angewandte Chemie International Edition, 43(19), 2420-2425. [Link]
- Kennedy, J. W., & Hall, D. G. (2005). Recent advances in the catalytic, enantioselective allylation of carbonyl compounds. Angewandte Chemie International Edition, 44(27), 4190-4212. [Link]
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Application Note: 4-Methoxybutanal as a Versatile C4 Building Block for the Synthesis of Bio-relevant Heterocyclic Scaffolds
Abstract
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and agrochemicals. The strategic design and synthesis of these scaffolds are central to drug discovery and development. This application note presents 4-methoxybutanal, a bifunctional C4 building block, as a highly versatile precursor for constructing diverse and medicinally relevant heterocyclic systems. We provide in-depth scientific rationale, detailed experimental protocols, and mechanistic insights for the synthesis of substituted pyridines, tetrahydro-β-carbolines, and pyrroles, leveraging the unique reactivity of this compound's aldehyde and masked hydroxyl functionalities. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to expand their synthetic toolbox for creating novel molecular entities.
Introduction: The Strategic Value of this compound
This compound (CAS No. 21071-24-9) is a linear four-carbon aldehyde containing a terminal methoxy group.[1][2] This seemingly simple structure belies its synthetic potential, which arises from two key features:
-
The Aldehyde Handle: The aldehyde group is a cornerstone of C-C and C-N bond formation, readily participating in condensations, reductive aminations, and cycloaddition reactions.
-
The Methoxy Moiety: The terminal methoxy group serves as a stable ether. In drug development, the inclusion of a methoxy group can favorably modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can act as a hydrogen bond acceptor, enhancing ligand-target interactions.[3][4]
This dual functionality allows this compound to act as a linchpin in constructing complex heterocyclic frameworks. This note will detail its application in three cornerstone reactions of heterocyclic chemistry: the Hantzsch Pyridine Synthesis, the Pictet-Spengler reaction, and as a precursor for the Paal-Knorr Pyrrole Synthesis.
Synthesis of 4-(3-Methoxypropyl)-Substituted Pyridines via Hantzsch Condensation
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous top-selling drugs.[5] The Hantzsch synthesis provides a reliable and convergent route to substituted dihydropyridines, which can be readily oxidized to the corresponding pyridines. This compound serves as the aldehyde component, defining the substituent at the 4-position of the final heterocyclic ring.
Scientific Principle and Rationale
The Hantzsch reaction is a multi-component condensation involving an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source, typically ammonia. The reaction proceeds through a series of condensations and cyclizations to form a 1,4-dihydropyridine (DHP). The DHP is then oxidized to the stable aromatic pyridine ring. The choice of this compound introduces a flexible, polar 3-methoxypropyl side chain, a feature that can enhance solubility and provide a vector for further chemical modification.
Experimental Workflow: Hantzsch Pyridine Synthesis
The workflow involves a one-pot condensation followed by an oxidation step.
Sources
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Application Notes & Protocols: The Untapped Potential of 4-Methoxybutanal in Advanced Polymer Synthesis
Introduction: Re-evaluating a Niche Aldehyde for Polymer Innovation
In the vast landscape of polymer chemistry, the selection of monomers and precursors is a critical determinant of final material properties. While commodity chemicals dominate large-scale production, significant innovation often arises from exploring the unique functionalities of lesser-known molecules. 4-Methoxybutanal, a simple aliphatic aldehyde featuring a terminal methoxy group, falls into this latter category.[1] A survey of current literature reveals that this compound is not a conventional building block in polymer science. However, its inherent chemical functionalities—a reactive aldehyde carbonyl and a pendant ether group—present a compelling, albeit theoretical, platform for the synthesis of novel polymers.
This guide moves beyond established applications to provide researchers and material scientists with a forward-looking perspective. We will explore the hypothetical yet scientifically grounded potential of this compound in three distinct areas of polymer synthesis:
-
Direct Chain-Growth Polymerization to form polyacetals.
-
Step-Growth Polycondensation Reactions with co-monomers like phenols and diols.
-
Chemical Transformation into a Novel Monomer for subsequent polymerization.
By grounding these theoretical pathways in established reaction mechanisms, this document aims to serve as a catalyst for innovation, providing detailed protocols to guide the experimental validation of this compound as a valuable new tool in the polymer chemist's arsenal.
Part 1: Direct Polymerization of this compound to Polyacetals
The most direct route to polymerize this compound involves the chain-growth polymerization of its aldehyde group to form a polyacetal, a polymer with a backbone consisting of repeating C-O units.[2][3] While polymers of formaldehyde (polyoxymethylene) are commercially significant, higher aliphatic aldehydes can also be polymerized, typically at low temperatures, to yield elastomeric or crystalline materials.[4][5]
The primary challenge with the polymerization of higher aldehydes is their low ceiling temperature (Tc), the temperature above which the polymer is thermodynamically unstable relative to its monomer and depolymerization is favored.[4][6] For instance, the Tc for n-butyraldehyde is a mere -16°C.[4] This necessitates cryogenic reaction conditions and often requires "end-capping" of the polymer chains to prevent unzipping from the chain ends.
Mechanistic Pathways: Cationic vs. Anionic Initiation
Both cationic and anionic initiators can be used to polymerize aliphatic aldehydes, each proceeding through a distinct mechanism.[4][7]
-
Cationic Polymerization: Initiated by strong acids (e.g., BF₃ etherate), the reaction proceeds through an oxonium ion intermediate at the propagating chain end.[5][7] This method often yields atactic, amorphous polymers with elastomeric properties.[5]
-
Anionic Polymerization: Strong bases (e.g., organolithium compounds) can initiate polymerization via an alkoxide intermediate.[7][8] This pathway can sometimes lead to stereoregular, isotactic polymers, which are typically crystalline and insoluble.[4][8] However, a significant side reaction is the enolate formation by abstraction of the acidic α-hydrogen, which can act as a chain-transfer agent and limit molecular weight.[8]
Workflow for Theoretical Polyacetal Synthesis
Caption: Formation of a phenolic resin using this compound.
Protocol 2: Synthesis of a this compound-Phenol Novolac Resin
This protocol outlines the acid-catalyzed synthesis of a thermoplastic novolac resin.
Materials:
-
Phenol (99%)
-
This compound (98%)
-
Oxalic Acid (as catalyst)
-
Toluene (as solvent)
Procedure:
-
Reactor Charging: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 47.0 g (0.5 mol) of phenol and 40.8 g (0.4 mol) of this compound (Phenol:Aldehyde ratio of 1.25:1).
-
Catalyst Addition: Add 0.9 g of oxalic acid dissolved in 5 mL of water.
-
Reaction: Heat the mixture to 95-100°C with vigorous stirring. Maintain this temperature and reflux for 4-6 hours. The reaction mixture will become increasingly viscous.
-
Neutralization and Dehydration: After the condensation period, neutralize the catalyst with a suitable base (e.g., a small amount of calcium hydroxide). Increase the temperature to 140-160°C and distill off the water and any unreacted phenol under atmospheric pressure, then apply a vacuum to remove the final traces.
-
Product Isolation: Once the desired viscosity is reached, pour the hot, molten resin onto a cooling tray. The resulting product will be a solid, friable resin at room temperature.
Expected Outcome: A thermoplastic resin that is soluble in alcohols and ketones. The presence of the methoxybutyl group is expected to lower the softening point and increase the flexibility of the resin compared to a standard phenol-formaldehyde novolac.
Part 3: this compound as a Precursor to Novel Monomers
An alternative and highly versatile strategy is to chemically modify this compound into a polymerizable monomer. Converting the aldehyde to an alkene via the Wittig reaction is a prime example, yielding a monomer that can participate in various addition polymerization schemes. [9][10][11]
Synthesis of 4-Methoxy-1-butene
The Wittig reaction uses a phosphorus ylide to convert a carbonyl group into a carbon-carbon double bond with high regioselectivity. [12]In this case, reacting this compound with methylenetriphenylphosphorane would yield 4-methoxy-1-butene, a vinyl ether-like monomer. [13]
Wittig Reaction for Monomer Synthesis
Caption: Synthesis of 4-methoxy-1-butene via the Wittig reaction.
Protocol 3: Synthesis of 4-Methoxy-1-butene Monomer
This protocol provides a method for the synthesis and purification of the monomer.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
This compound
-
Inert gas supply (Argon)
Procedure:
-
Ylide Preparation: In a flame-dried 250 mL Schlenk flask under argon, suspend 17.85 g (50 mmol) of methyltriphenylphosphonium bromide in 100 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add 31.3 mL (50 mmol) of 1.6 M n-BuLi. The mixture will turn a characteristic deep yellow/orange, indicating the formation of the ylide. Stir for 30 minutes at 0°C.
-
Aldehyde Addition: In a separate flask, dissolve 4.08 g (40 mmol) of this compound in 20 mL of anhydrous THF. Add this solution dropwise to the ylide suspension at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The color of the ylide will fade as it is consumed.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solution carefully on a rotary evaporator at low temperature to remove the solvent. The crude product will contain the desired alkene and triphenylphosphine oxide.
-
Isolation: Purify the volatile 4-methoxy-1-butene by fractional distillation or flash chromatography on silica gel using a pentane/diethyl ether gradient.
Expected Outcome: A clear, colorless liquid. The resulting monomer, 4-methoxy-1-butene, could potentially be polymerized through several methods, including cationic polymerization, Ziegler-Natta catalysis, or ring-opening metathesis polymerization (ROMP) after conversion to a cyclic olefin.
Summary and Future Outlook
While not a mainstream chemical in polymer synthesis, this compound possesses the functional handles to be a versatile participant in a range of polymerization reactions. The protocols detailed herein provide a theoretical but robust starting point for experimental exploration.
| Polymerization Strategy | Polymer Type | Key Features | Potential Applications |
| Anionic Polymerization | Polyacetal | Elastomeric, low Tg, pendant ether groups | Soft materials, biodegradable elastomers, pressure-sensitive adhesives |
| Phenol Condensation | Phenolic Resin | Increased flexibility, modified solubility | Advanced composites, flexible coatings, molding compounds |
| Monomer Synthesis (Wittig) | Poly(4-methoxy-1-butene) | Functional side chain, potential for stereocontrol | Specialty plastics, functional additives, materials for biomedical applications |
The successful synthesis and characterization of these novel polymers could unlock new material properties. The pendant methoxy group, in particular, offers a site for post-polymerization modification or a handle to tune properties like hydrophilicity, adhesion, and thermal behavior. This exploration into the untapped potential of this compound exemplifies a core principle of materials science: that novel structures, even from simple precursors, are the foundation for the next generation of advanced materials.
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- Vogl, O. (1967). Polymerization of Aliphatic Aldehydes. Journal of Polymer Science: Part C, 16(5), 243-259.
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- Embracing the challenges of aldehyde polymerization. (2021, August 24). American Chemical Society.
- Synthesis of polyacetals as well as other polymers from biomass-derived monomers. (2021). ResearchGate.
- Vogl, O. (2006). HIGHLIGHT - Addition Polymers of Aldehydes. Polymer News, 31(1), 8-13.
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- Synthesis of Degradable Polyacetals via an Intramolecular Phosphonium Borane Lewis Pair Catalyzed Copolymerization of Epoxides w. (n.d.). ChemRxiv.
- Reaction between Phenolates and Aldehydes. (n.d.). ResearchGate.
- Condensation of phenol and aldehyde with trichloroacetic acid and production of phenolaldehyde resin free of acid catalyst. (1957).
- Polyphthalaldehyde: Synthesis, Derivatives, and Applications. (2018). Technion.
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- Wittig reaction. (n.d.). Wikipedia.
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- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- Phenol formaldehyde condensation products. (1942).
- Scheme 1 Cationic ring-opening polymerisation of cyclic ether (LC)... (n.d.). ResearchGate.
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- Ring-opening polymerization processes involving activated monomer mechanism. Cationic polymerization of cyclic ethers containing hydroxyl groups. (n.d.). ResearchGate.
- Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. (2022). PubMed Central.
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- 4,4-Dimethoxybut-1-yne. (n.d.). Organic Syntheses Procedure.
- 4-Methoxybut-1-ene. (n.d.). PubChem.
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Troubleshooting & Optimization
Technical Support Center: Removing Impurities from 4-Methoxybutanal Reaction Mixtures
Welcome to the technical support center for the purification of 4-Methoxybutanal. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound from complex reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt procedures to your specific needs.
Section 1: Understanding the Impurity Profile of this compound
The first step in any successful purification is to understand the potential impurities. The synthesis of this compound, commonly via the hydroformylation of allyl methyl ether, can generate a variety of by-products. Furthermore, the aldehyde functional group itself is susceptible to degradation.
Below is a diagram illustrating the common synthetic route and the points at which major impurities can arise.
Caption: Synthesis of this compound and common impurity sources.
The following table summarizes the key impurities you are likely to encounter. Understanding their properties is crucial for selecting an appropriate purification strategy.
| Impurity | Probable Source | Key Physicochemical Property | Suggested Primary Removal Method |
| Unreacted Allyl Methyl Ether | Synthesis | Lower boiling point than the product. | Vacuum Distillation |
| 2-Methoxy-2-methylpropanal | Synthesis (Isomerization) | Similar boiling point to the product, making distillation difficult. | Column Chromatography, Bisulfite Extraction |
| 4-Methoxy-1-butanol | Synthesis (Over-reduction) | Higher boiling point and more polar due to the hydroxyl group. | Vacuum Distillation, Column Chromatography |
| 4-Methoxybutanoic Acid | Degradation (Air Oxidation) | Highly polar, acidic. | Aqueous basic wash (e.g., NaHCO₃) |
| Catalyst Residues | Synthesis | Typically non-volatile metal complexes. | Filtration, Column Chromatography |
| Polymers/Aldol Products | Degradation (Self-condensation) | High molecular weight, non-volatile. | Distillation, Column Chromatography |
Section 2: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Q1: My initial workup is complete, but the GC-MS of my organic extract shows multiple significant peaks. Where do I start?
A1: This is a very common scenario. The presence of multiple peaks indicates a mixture of starting materials, isomers, and side-products. A multi-step purification strategy is the most effective approach. The causality here is to use orthogonal separation techniques that exploit different physical properties of the molecules (polarity, volatility, chemical reactivity).
Here is a logical workflow for systematic purification:
Caption: A systematic workflow for purifying crude this compound.
First, an aqueous wash with a mild base like sodium bicarbonate will selectively remove acidic impurities by converting them into water-soluble salts.[1] Next, vacuum distillation separates components based on volatility. Finally, if isomers or other closely-boiling impurities persist, a more selective technique like column chromatography or chemical extraction is necessary.
Q2: I'm trying to purify my this compound by silica gel chromatography, but my yields are low and I see new, unidentified spots on my TLC plates. What is causing this?
A2: Aldehydes can be sensitive to the acidic nature of standard silica gel.[1][2] The silica surface can act as a mild Lewis acid, catalyzing side reactions like acetal formation (if using alcohol-containing eluents), self-condensation (aldol reactions), or polymerization.[2][3] This leads to product loss and the formation of new impurities on the column.
Preventative Measures:
-
Deactivate the Silica: Before packing your column, you can slurry the silica gel in your eluent containing a small amount of a tertiary amine, such as 1-2% triethylamine. This neutralizes the acidic sites on the silica surface.[2]
-
Use Alumina: For particularly sensitive aldehydes, switching the stationary phase to neutral or basic alumina can be a viable alternative.[2]
-
Work Quickly and Cold: Do not let the compound sit on the column for extended periods. If possible, perform the chromatography in a cold room or with a jacketed column to minimize degradation.
Q3: Distillation and chromatography are failing to separate a persistent impurity with a very similar polarity and boiling point to my product. Is there a chemical method I can use?
A3: Yes. This is the ideal scenario for purification via reversible derivatization, a powerful technique when physical separation methods fail. For aldehydes, the formation of a bisulfite adduct is a classic and highly effective method.[4][5][6]
The principle is based on the nucleophilic attack of the bisulfite ion on the aldehyde's carbonyl carbon. This reaction forms a charged bisulfite adduct, which is a salt and therefore soluble in water.[4][5] Non-aldehyde impurities remain in the organic phase and can be easily removed by liquid-liquid extraction. The pure aldehyde can then be regenerated by making the aqueous layer basic, which reverses the reaction.[5][6] See Protocol 3 for a detailed methodology.
Section 3: Experimental Protocols
Protocol 1: General Purification via Aqueous Wash and Vacuum Distillation
-
Aqueous Wash: Transfer the crude reaction mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x). This removes acidic impurities.[1]
-
Water (1x).
-
Saturated aqueous sodium chloride (brine) (1x). This helps to remove residual water.
-
-
Drying: Dry the washed organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Vacuum Distillation: Set up a fractional distillation apparatus for vacuum operation. Use a cold trap to protect the vacuum pump.[3]
-
Carefully apply vacuum and gently heat the distillation flask with an oil bath.
-
Collect the fraction that distills at the expected boiling point for this compound under the measured pressure. Discard the initial low-boiling forerun and the high-boiling residue.
Protocol 2: High-Purity Purification by Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of approximately 0.3. A common starting point for aldehydes is a mixture of hexanes and ethyl acetate or hexanes and diethyl ether.[1]
-
Column Preparation: Pack a glass column with silica gel using the selected eluent. Crucially, add 1% triethylamine to your eluent to neutralize the silica and prevent product degradation.[2]
-
Loading: Dissolve the semi-purified product from Protocol 1 in a minimal amount of the eluent. For better resolution, perform a "dry load": dissolve the product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Apply this powder to the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The added triethylamine is volatile and should be removed under high vacuum.
Protocol 3: Selective Removal via Bisulfite Adduct Formation
This protocol is highly effective for removing non-aldehyde impurities.[6]
-
Adduct Formation: Dissolve the impure aldehyde mixture in a water-miscible solvent like methanol or THF in a flask or separatory funnel.[5] Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the mixture vigorously for 30-60 seconds.[4][6]
-
Extraction: Add an immiscible organic solvent (e.g., diethyl ether or hexanes) and additional water to the funnel and shake. The bisulfite adduct of this compound will move into the aqueous layer, while non-aldehyde impurities will remain in the organic layer.[5]
-
Separation: Separate the layers. Discard the organic layer (which contains the impurities). Wash the aqueous layer once more with the organic solvent to remove any lingering impurities.
-
Regeneration: Return the aqueous layer to the separatory funnel. Add an organic solvent for extraction (e.g., diethyl ether). Slowly add a base, such as 10M sodium hydroxide (NaOH), with swirling or shaking until the solution is strongly basic (pH > 10). This reverses the reaction and regenerates the pure aldehyde.[5][6]
-
Final Workup: Extract the regenerated aldehyde into the organic layer (repeat 2-3 times). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and remove the solvent.
Protocol 4: Purity Assessment by GC-MS
-
Instrumentation: Use a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.[7]
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically suitable.[7]
-
Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 2 minutes.
-
-
Analysis: Integrate the peaks in the total ion chromatogram to determine the relative purity. Use the mass spectrum of each peak to identify the main product and any impurities by comparing them to a spectral library (e.g., NIST).
Section 4: Frequently Asked Questions (FAQs)
Q1: How should I store purified this compound to prevent degradation? A1: this compound is susceptible to air oxidation and polymerization.[3] For long-term stability, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed vial at low temperatures (-20°C is recommended).[3] Adding a radical inhibitor like BHT (Butylated hydroxytoluene) at a very low concentration (~0.01%) can also help prevent polymerization.
Q2: Can I use ¹H NMR to assess purity? A2: Absolutely. ¹H NMR is an excellent tool for structural confirmation and purity assessment. A pure sample will show clean, well-resolved peaks corresponding to the this compound structure. The presence of other peaks indicates impurities. For quantitative NMR (qNMR), you can determine the absolute purity by integrating the signal of your compound against a certified internal standard of known concentration.[8]
Q3: Why would I choose vacuum distillation over column chromatography? A3: The choice depends on the impurities and the scale. Vacuum distillation is an excellent bulk purification technique for separating compounds with significantly different boiling points and is generally faster and more scalable than chromatography. Chromatography provides higher resolution for separating compounds with very similar volatilities but different polarities, such as isomers.[1] Often, the two techniques are used sequentially for the best results.
References
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- ResearchGate. (2014).
- ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
- University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
- PubChem - NIH. This compound. [Link]
- CAS Common Chemistry. This compound. [Link]
- ResearchGate. (2012). Hydroformylation of allyl alcohol with formaldehyde catalyzed by rhodium-phosphine systems. [Link]
- ResearchGate. (2025). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. [Link]
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
- PubMed Central - NIH. (2021). Reductive Hydroformylation of Isosorbide Diallyl Ether. [Link]
- ResearchGate. (2015). Phosphine Ligands for the Hydroformylation of Allyl Alcohol.
- ResearchGate. (2025).
- Google Patents. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)
- Google Patents. (1994).
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Methoxybutanal
Welcome to the Technical Support Center for the synthesis of 4-Methoxybutanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important aldehyde. By understanding the root causes of these issues and implementing the preventative and remedial actions outlined below, you can significantly improve the yield, purity, and consistency of your reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via one of the following routes:
-
Oxidation of 4-methoxy-1-butanol: This is a very common and direct method. A variety of oxidizing agents can be used, with Swern and Dess-Martin periodinane (DMP) oxidations being popular choices for their mild conditions and high selectivity for aldehydes.[1] Pyridinium chlorochromate (PCC) is another viable option.
-
Hydroformylation of methyl allyl ether: This industrial method involves the addition of a formyl group and a hydrogen atom across the double bond of methyl allyl ether using a catalyst.
-
Hydrolysis of 4,4-dimethoxybutanal: This method involves the deprotection of the acetal group under acidic conditions to yield the aldehyde.
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: The primary side reactions include:
-
Acetal Formation: Reaction of the aldehyde product with the precursor alcohol (4-methoxy-1-butanol) or methanol (if used as a solvent or is present as an impurity) under acidic conditions.[2][3]
-
Polymerization: Aldehydes, including this compound, are prone to self-condensation (aldol-type reactions) which can be catalyzed by both acids and bases.[4]
-
Oxidation: The aldehyde product can be over-oxidized to the corresponding carboxylic acid, 4-methoxybutanoic acid, especially when using stronger oxidizing agents or upon exposure to air.
-
Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation. While this compound has alpha-hydrogens, related side reactions can occur in the presence of strong bases.
-
Side reactions from specific reagents: For instance, the Swern oxidation can lead to the formation of methylthiomethyl (MTM) ethers via a Pummerer rearrangement if the temperature is not carefully controlled.[5]
Q3: How can I detect the presence of common impurities and side products?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and byproducts by comparing their mass spectra and retention times to known standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify and quantify the main product and any significant impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups, such as a broad O-H stretch indicating the presence of the starting alcohol or the carboxylic acid byproduct, and the characteristic C=O stretch of the aldehyde.
Section 2: Troubleshooting Guide: Common Side Reactions and Solutions
Issue 1: Acetal Formation - The "Disappearing" Aldehyde
-
Symptoms: Lower than expected yield of this compound, with the appearance of a new, higher-boiling point spot on TLC or a later-eluting peak in GC analysis.
-
Root Cause Analysis: The aldehyde product can react with residual 4-methoxy-1-butanol (from an incomplete reaction) or other alcohols present in the reaction mixture, especially in the presence of trace acid, to form a stable acetal.[6] This reaction is reversible but can significantly reduce the isolated yield of the desired aldehyde.
Caption: Acid-catalyzed formation of a hemiacetal and acetal.
-
Preventative Measures:
-
Ensure complete consumption of the starting alcohol: Monitor the reaction closely by TLC or GC to ensure all the 4-methoxy-1-butanol has reacted.
-
Use anhydrous conditions: Use dry solvents and reagents to minimize the presence of water, which can facilitate both the forward and reverse reactions.
-
Neutralize acidic catalysts: If an acidic catalyst is used in a preceding step, ensure it is thoroughly neutralized during workup before any concentration steps.
-
-
Remediation Protocol:
-
Acid-catalyzed hydrolysis: The acetal impurity can be converted back to the aldehyde. Dissolve the crude product in a mixture of a water-miscible solvent (like THF or acetone) and water, add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄), and stir at room temperature. Monitor the reaction by TLC or GC until the acetal is consumed. Neutralize the acid and extract the product.
-
Issue 2: Polymerization - The Unwanted Solid
-
Symptoms: The reaction mixture becomes viscous, cloudy, or a white/yellowish solid precipitates.[4] The product is difficult to isolate and may appear as a smear on a TLC plate.
-
Root Cause Analysis: Aldehydes can undergo self-condensation, which is catalyzed by both acidic and basic residues. This process leads to the formation of oligomers and polymers. For this compound, this can be particularly problematic due to its relatively high reactivity.
Caption: Aldehyde polymerization via aldol condensation.
-
Preventative Measures:
-
Maintain a neutral pH: Ensure that the reaction and workup conditions are kept as close to neutral as possible. Wash the organic extracts with a mild buffer if necessary.
-
Low temperature: Perform the reaction and purification at low temperatures to slow the rate of polymerization. Store the purified aldehyde at low temperatures (2-8 °C is recommended).[4]
-
Use of inhibitors: For storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone to prevent polymerization initiated by trace peroxides.[4]
-
Inert atmosphere: Handle and store the aldehyde under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, which can generate acidic impurities that catalyze polymerization.[7]
-
-
Remediation Protocol:
Issue 3: Oxidation to 4-Methoxybutanoic Acid
-
Symptoms: Presence of an acidic impurity, which can be detected by a tailing spot on TLC or by washing an organic solution of the product with a pH indicator. The ¹H NMR spectrum may show a broadened peak for the carboxylic acid proton.
-
Root Cause Analysis: Aldehydes are susceptible to oxidation to carboxylic acids. This can occur as an over-oxidation during the synthesis, especially with strong oxidizing agents, or slowly upon exposure to air (autoxidation).
-
Preventative Measures:
-
Choice of oxidant: Use mild and selective oxidizing agents like those used in Swern or Dess-Martin periodinane oxidations.
-
Inert atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere to minimize contact with atmospheric oxygen.
-
Storage: Store the purified aldehyde under an inert atmosphere and at low temperatures.
-
-
Remediation Protocol:
-
Aqueous extraction: The carboxylic acid impurity can be removed by washing an ethereal or ethyl acetate solution of the crude product with a mild aqueous base, such as saturated sodium bicarbonate solution.[8] The aldehyde will remain in the organic layer. Be cautious, as a strong base can promote other side reactions.
-
Chromatography: Flash column chromatography can separate the aldehyde from the more polar carboxylic acid.[10]
-
Issue 4: Side Reactions in Swern Oxidation
-
Symptoms: Formation of a methylthiomethyl (MTM) ether of 4-methoxy-1-butanol, which will have a distinct NMR spectrum and a different retention time in GC analysis.
-
Root Cause Analysis: This side reaction is specific to the Swern oxidation and related methods. If the reaction temperature is allowed to rise above the recommended -60 °C to -78 °C, the intermediate chlorosulfonium salt can undergo a Pummerer rearrangement, leading to the formation of an electrophilic species that is trapped by the starting alcohol to form the MTM ether.[5]
Caption: Formation of MTM ether during Swern oxidation.
-
Preventative Measures:
-
Strict temperature control: Maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath) during the addition of all reagents.[2]
-
Order of addition: Add the alcohol to the activated DMSO species before the addition of the amine base.
-
-
Remediation Protocol:
-
Chromatography: The MTM ether can typically be separated from the desired aldehyde by flash column chromatography due to differences in polarity.
-
Section 3: Recommended Analytical Methods for Quality Control
A thorough analysis of the final product is crucial to ensure its purity and to identify any byproducts.
| Technique | Parameter | Expected Result for this compound | Indication of Impurities |
| ¹H NMR | Chemical Shift (δ) & Multiplicity | Aldehyde proton (CHO) at ~9.8 ppm (triplet). Methoxy protons (OCH₃) at ~3.3 ppm (singlet). Protons adjacent to the methoxy group and aldehyde will have characteristic shifts and multiplicities. | Presence of a broad peak >10 ppm (carboxylic acid). Additional signals in the 3.5-4.0 ppm range (starting alcohol or acetal). Complex multiplets (polymer). |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (CHO) at ~202 ppm. Methoxy carbon (OCH₃) at ~59 ppm. Other aliphatic carbons in the 20-70 ppm range.[11] | Signals corresponding to acetal carbons (~100-110 ppm) or carboxylic acid carbonyls (~170-180 ppm). |
| GC-MS | Retention Time & Fragmentation | A single major peak at the expected retention time. The mass spectrum should show the molecular ion peak (m/z = 102) and characteristic fragmentation patterns.[12][13] | Additional peaks indicating impurities. Fragmentation patterns of known side products (e.g., starting alcohol, acetal, carboxylic acid). |
| FTIR | Wavenumber (cm⁻¹) | Strong C=O stretch around 1725 cm⁻¹. C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹. C-O stretch around 1100 cm⁻¹. | Broad O-H stretch around 3300 cm⁻¹ (alcohol) or a very broad O-H stretch from 2500-3300 cm⁻¹ (carboxylic acid). |
Section 4: Experimental Protocol: A Validated Synthesis Example (Swern Oxidation)
This protocol describes the oxidation of 4-methoxy-1-butanol to this compound using a standard Swern oxidation procedure.[2][14]
Materials:
-
4-Methoxy-1-butanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Dry ice and acetone
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet.
-
Activation of DMSO: Charge the flask with oxalyl chloride (1.5 equivalents) dissolved in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise via a dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of 4-methoxy-1-butanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. Continue stirring at -78 °C for 15 minutes, then allow the reaction to warm to room temperature.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the solution using a rotary evaporator with the bath temperature kept low to minimize polymerization. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).[8][15]
Section 5: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- Chemistry Hall. (2021).
- Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems.
- Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
- Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure.
- Chem-Station. (2014).
- LookChem. (n.d.). General procedures for the purification of Aldehydes.
- Organic Chemistry Portal. (2019).
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ResearchGate. (2018). Synthesis and characterization of alkoxy substituted p-cyano stilbene schiff bases. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- Master Organic Chemistry. (2010).
- ResearchGate. (n.d.). The fragmentation patterns of compound 4.
- Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals. [Link]
- PubChem. (n.d.). 4-Methoxybutan-1-ol.
- PubChem. (n.d.). This compound.
- Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. [Link]
- ResearchGate. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. [Link]
- Badole, M. K., Malviya, L. N., & Siriah, V. K. (n.d.). Kinetic and Mechanistic Studies in the Oxidation of n-Butanol by p-Methoxy-N-bromobenzamide. Asian Journal of Chemistry.
- Reddit. (2015). Purifying aldehydes?. [Link]
- Doc Brown's Chemistry. (n.d.). mass spectrum of butanal fragmentation pattern.
- MDPI. (2019). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. [Link]
- SciSpace. (n.d.). Hydroformylation reactions of the trans-Mo(CO)4(p-C5NH4SO3NA)2 complex in biphasic medium.
- Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra.
- ResearchGate. (n.d.). Upgrading 1-butanol to unsaturated, carbonyl and aromatic compounds: a new synthesis approach to produce important.
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanal.
- ResearchGate. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]
- PubMed. (2011). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA).
- PubMed. (2000). Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). [Link]
- MDPI. (2021). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. [Link]
- J-GLOBAL. (n.d.). 4-Methoxy-1-butanol.
- PubChem. (n.d.). 3-Methoxy-1-butanol.
- PubMed. (2016). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. [Link]
- MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]
- PubMed. (2006). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. [Link]
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Stability of 4-Methoxybutanal under acidic or basic conditions
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 4-methoxybutanal in their work. We address common questions and troubleshooting scenarios related to the stability of this compound under typical laboratory conditions, particularly in acidic and basic environments. Our goal is to provide both practical guidance and a deeper mechanistic understanding to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section covers the fundamental stability characteristics of this compound.
Q1: What is this compound and what are its primary stability concerns?
A: this compound is an aliphatic aldehyde that also contains an ether (methoxy) functional group[1][2]. Its structure, with a terminal aldehyde and a methoxy group at the 4-position, presents specific stability challenges. The primary concerns are its susceptibility to:
-
Acid-Catalyzed Intramolecular Cyclization: The molecule can cyclize on itself in the presence of acid to form 2-methoxytetrahydrofuran.
-
Base-Catalyzed Aldol Condensation: Like other aldehydes with α-hydrogens, it can self-condense or polymerize under basic conditions[3].
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially upon prolonged exposure to air[4].
Proper handling and storage are crucial to prevent the formation of these impurities[5].
Q2: What is the expected degradation pathway for this compound under acidic conditions?
A: Under acidic conditions, the most probable degradation pathway is an intramolecular cyclization to form a stable five-membered cyclic acetal, 2-methoxytetrahydrofuran . The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. The ether oxygen at the 4-position then acts as an internal nucleophile, attacking the activated carbonyl carbon to form a cyclic hemiacetal intermediate, which then quickly converts to the more stable acetal. This type of cyclization is a known reaction pathway for molecules containing appropriately spaced carbonyl and hydroxyl or alkoxy groups[6][7].
Q3: What is the expected degradation pathway for this compound under basic conditions?
A: In the presence of a base (e.g., hydroxide, alkoxides), this compound is prone to aldol condensation [3]. The process begins with the deprotonation of an α-hydrogen (a hydrogen on the carbon adjacent to the aldehyde group) to form a resonance-stabilized enolate. This enolate is a potent nucleophile and will attack the electrophilic carbonyl carbon of another this compound molecule. The initial product is a β-hydroxy aldehyde (aldol addition product), which can subsequently lose a molecule of water (dehydrate) to form an α,β-unsaturated aldehyde. This process can continue, leading to the formation of oligomers or polymers, often observed as an insoluble residue.
Q4: What are the recommended storage and handling conditions for this compound?
A: To maintain its purity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation[5]. It should be kept in a cool, dark place away from heat and light sources[4]. It is classified as a flammable liquid and should be stored in an approved flammables cabinet[1][8]. Avoid storing it with strong acids, bases, or oxidizing agents to prevent degradation[5][8]. For long-term storage, refrigeration is recommended.
Section 2: Troubleshooting Guide - Common Experimental Issues
This table addresses specific problems you may encounter during your experiments.
| Observation / Issue | Potential Cause(s) | Causality & Recommended Actions |
| Reaction yield is low; NMR shows loss of aldehyde proton and complex signals in the aliphatic region. | Base-Catalyzed Aldol Polymerization | The basic conditions of your reaction (e.g., during a workup with sodium bicarbonate or use of a basic reagent) are causing aldol condensation[3]. Action: Avoid strong bases where possible. If a base is necessary, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) or perform the reaction at lower temperatures and higher dilution to disfavor the intermolecular reaction. |
| An unexpected, non-polar peak with a mass corresponding to C₅H₁₀O₂ appears in GC-MS or LC-MS after an acidic workup. | Acid-Catalyzed Intramolecular Cyclization | Your compound has likely cyclized to form 2-methoxytetrahydrofuran during exposure to acid. This is common during aqueous acidic workups or chromatography on silica gel. Action: Neutralize the reaction mixture carefully before extraction. Consider using a deactivated silica gel (e.g., treated with triethylamine) for chromatography. Confirm the structure of the impurity using 1D/2D NMR spectroscopy. |
| Starting material degrades over time in a protic solvent (e.g., methanol, water) even without added acid or base. | Acetal/Hemiacetal Formation with Solvent | Aldehydes can reversibly form hemiacetals and acetals with alcohol or water solvents, a process that can be catalyzed by trace acidic or basic impurities. Action: Use aprotic solvents (e.g., THF, Dichloromethane, Toluene) for reactions and storage of solutions whenever possible. If a protic solvent is required, ensure it is de-gassed and of high purity. |
| Compound develops a sharp, unpleasant odor and shows a new peak in the carboxylic acid region of the IR/NMR spectrum. | Oxidation to 4-methoxybutanoic acid | The aldehyde functional group is readily oxidized to a carboxylic acid upon exposure to air (oxygen)[4]. Action: Handle the compound under an inert atmosphere. Use freshly opened solvents. If oxidation is a persistent issue in a reaction, consider adding an antioxidant, though this may complicate purification. |
Section 3: Experimental Protocols for Stability Assessment
These protocols provide a framework for conducting forced degradation studies to evaluate the stability of this compound. Such studies are essential for developing stability-indicating analytical methods[9].
Protocol 3.1: Forced Degradation Under Acidic Conditions
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 1.0 N Hydrochloric Acid (HCl). This creates a final concentration of 0.5 mg/mL of the compound in 0.5 N HCl.
-
Incubation: Heat the solution in a sealed vial at 60°C for pre-determined time points (e.g., 0, 2, 4, 8, 24 hours). A parallel control sample using 1 mL of stock solution and 1 mL of water should be run under the same conditions.
-
Quenching & Sampling: At each time point, withdraw an aliquot (e.g., 100 µL), cool to room temperature, and immediately neutralize with an equimolar amount of Sodium Hydroxide (NaOH) to halt the degradation. Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to quantify the remaining this compound and identify degradation products[10][11].
Protocol 3.2: Forced Degradation Under Basic Conditions
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 1.0 N Sodium Hydroxide (NaOH). This creates a final concentration of 0.5 mg/mL of the compound in 0.5 N NaOH.
-
Incubation: Keep the solution in a sealed vial at room temperature. Due to the higher reactivity, heat may not be necessary. Monitor at time points (e.g., 0, 1, 2, 4, 8 hours). Run a parallel control sample with water.
-
Quenching & Sampling: At each time point, withdraw an aliquot (e.g., 100 µL) and immediately neutralize with an equimolar amount of Hydrochloric Acid (HCl). Dilute as needed for analysis.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS. Be aware that aldol polymers may precipitate or not be detectable by standard chromatographic methods[3].
Protocol 3.3: Example Analytical Method - HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 60% Water, 40% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (aldehydes have weak absorbance; this may need optimization)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Section 4: Mechanistic & Workflow Visualizations
The following diagrams illustrate the key chemical pathways and the experimental workflow discussed in this guide.
Caption: Proposed pathway for acid-catalyzed degradation.
Caption: Proposed pathway for base-catalyzed degradation.
Caption: General experimental workflow for forced degradation studies.
Section 5: References
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Google AI. Retrieved December 30, 2025, from
-
4-methoxy-2-butanol synthesis - ChemicalBook. (n.d.). ChemicalBook. Retrieved December 30, 2025, from
-
This compound | C5H10O2 | CID 12746998. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]
-
(4+1) vs (4+2): Catalytic Intramolecular Coupling between Cy-clobutanones and Trisubstituted Allenes via C–C Activation. (n.d.). Google AI. Retrieved December 30, 2025, from
-
Synthesis of (R)-3-((4-methoxybenzyl)oxy)butanal. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Retrieved December 30, 2025, from [Link]
-
Managing Chemical Retention and Storage In Your Laboratory. (n.d.). Vanderbilt Environmental Health and Safety. Retrieved December 30, 2025, from
-
Phosphazene Base tBu-P4 Catalyzed Methoxy-Alkoxy Exchange Reaction on (Hetero)Arenes. (2019). PubMed. Retrieved December 30, 2025, from [Link]
-
Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. (2023). NSF Public Access Repository. Retrieved December 30, 2025, from [Link]
-
This compound. (n.d.). CAS Common Chemistry. Retrieved December 30, 2025, from [Link]
-
Chemical Storage and Handling Recommendations. (2016). NY.Gov. Retrieved December 30, 2025, from
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]
-
Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. (n.d.). ChemRxiv. Retrieved December 30, 2025, from [Link]
-
Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. (2024). PMC - NIH. Retrieved December 30, 2025, from [Link]
-
An efficient process for the synthesis of alkoxy substituted benzaldehydes. (n.d.). Google Patents. Retrieved December 30, 2025, from
-
Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. (n.d.). PMC - PubMed Central. Retrieved December 30, 2025, from [Link]
-
Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]
-
Preparation method of 4-hydroxybutanal. (n.d.). Google Patents. Retrieved December 30, 2025, from
-
Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (1992). PubMed. Retrieved December 30, 2025, from [Link]
Sources
- 1. This compound | C5H10O2 | CID 12746998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. byjus.com [byjus.com]
- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains [mdpi.com]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijmr.net.in [ijmr.net.in]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 4-Methoxybutanal Storage and Handling
Welcome to the Technical Support Center for 4-Methoxybutanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the optimal storage conditions to prevent its degradation. As a bifunctional molecule containing both a reactive aldehyde and an ether linkage, this compound requires careful handling to ensure its stability and the integrity of your experimental results. This document provides a structured question-and-answer-based resource to address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the purity and stability of this compound, it is imperative to store it under controlled conditions that mitigate its inherent reactivity. The following storage protocol is recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (refrigerated) | Lower temperatures slow down the rates of potential degradation reactions, including oxidation and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | This compound is susceptible to air oxidation. Storing under an inert atmosphere minimizes contact with oxygen. |
| Container | Amber glass bottle with a tightly sealed cap | Protection from light is crucial as UV radiation can catalyze degradation. A tight seal prevents moisture ingress and oxygen exchange. |
| Purity | Store in its neat form or as a freshly prepared solution | For prolonged storage, the pure compound is often more stable. If solutions are required, they should be prepared fresh. |
Q2: What are the primary degradation pathways for this compound?
A2: As an aldehyde, this compound is primarily susceptible to two main degradation pathways: oxidation and polymerization.
-
Oxidation: The aldehyde functional group is readily oxidized, especially in the presence of atmospheric oxygen, to form the corresponding carboxylic acid, 4-methoxybutyric acid.[1] This process, known as autoxidation, can be initiated by light, heat, or the presence of metal ion impurities.[2][3][4][5]
-
Polymerization: Aldehydes can undergo polymerization to form polyacetals. This can be catalyzed by both acids and bases. While less common for substituted aldehydes compared to formaldehyde, it remains a potential degradation pathway, leading to the formation of oligomers or polymers and a decrease in the purity of the monomeric aldehyde.
Q3: How does the methoxy group in this compound influence its stability?
A3: The presence of the methoxy group (an ether linkage) is a key structural feature. While the ether group itself is relatively stable under the recommended storage conditions, its electron-donating nature can subtly influence the reactivity of the aldehyde group. However, the primary degradation concerns remain centered on the aldehyde functionality. The ether linkage is generally stable to the mild oxidation conditions that affect the aldehyde but can be cleaved under harsh acidic conditions, which should be avoided during storage and handling.
Q4: Can I store this compound at room temperature for short periods?
A4: While short-term storage at room temperature (e.g., during an experiment) is generally acceptable, it is not recommended for extended periods. The rate of degradation, particularly oxidation, increases with temperature. For any duration beyond a few hours, refrigeration is strongly advised to maintain the compound's integrity.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing actionable steps to identify and resolve them.
Issue 1: My experimental results are inconsistent, and I suspect degradation of my this compound stock.
Troubleshooting Steps:
-
Visual Inspection: Check the appearance of your this compound. The pure compound should be a clear, colorless liquid. Any discoloration (e.g., yellowing) or increase in viscosity may indicate degradation.
-
Purity Assessment: The most reliable way to confirm degradation is through analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting volatile impurities. The presence of a new peak corresponding to the molecular weight of 4-methoxybutyric acid (118.13 g/mol ) would be a strong indicator of oxidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide clear evidence of degradation. Look for the disappearance or decrease in the intensity of the characteristic aldehyde proton signal (around 9.8 ppm) and the appearance of new signals. The formation of 4-methoxybutyric acid would result in the appearance of a broad carboxylic acid proton signal (typically >10 ppm) and a shift in the signals of the adjacent methylene protons.
-
Issue 2: I have confirmed that my this compound has degraded. What are the likely degradation products I should look for?
Primary Degradation Product: 4-Methoxybutyric Acid
-
Identification via GC-MS: Look for a peak with a mass spectrum corresponding to 4-methoxybutyric acid.
-
Identification via ¹H NMR:
-
Disappearance of the aldehyde proton (CHO) at ~9.8 ppm.
-
Appearance of a broad singlet for the carboxylic acid proton (COOH) at >10 ppm.
-
A downfield shift of the α-methylene protons (CH₂) adjacent to the carbonyl group.
-
| Compound | Functional Group | Approximate ¹H NMR Chemical Shift (ppm) |
| This compound | Aldehyde proton (-CHO) | 9.8 (triplet) |
| Methylene protons α to aldehyde (-CH₂CHO) | 2.5 (quartet) | |
| Methylene protons β to aldehyde (-CH₂CH₂CHO) | 1.9 (quintet) | |
| Methylene protons γ to aldehyde (-OCH₂-) | 3.4 (triplet) | |
| Methoxy protons (-OCH₃) | 3.3 (singlet) | |
| 4-Methoxybutyric Acid | Carboxylic acid proton (-COOH) | >10 (broad singlet) |
| Methylene protons α to carboxyl (-CH₂COOH) | 2.4 (triplet) | |
| Methylene protons β to carboxyl (-CH₂CH₂COOH) | 1.9 (quintet) | |
| Methylene protons γ to carboxyl (-OCH₂-) | 3.4 (triplet) | |
| Methoxy protons (-OCH₃) | 3.3 (singlet) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Secondary Degradation Products: Polymers/Oligomers
-
Identification: These are often non-volatile and may not be readily detectable by GC-MS. In NMR, you might observe a broadening of signals or the appearance of complex, overlapping peaks in the aliphatic region. A noticeable increase in the viscosity of the sample is also an indicator of polymerization.
Issue 3: How can I purify my stock of this compound if I suspect minor degradation?
A3: For minor oxidation, purification can be attempted via distillation under reduced pressure. This will separate the more volatile aldehyde from the less volatile carboxylic acid. However, it is crucial to use a system with an inert atmosphere to prevent further oxidation during heating. For significant degradation, it is often more practical and reliable to obtain a fresh batch of the compound.
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol provides a general guideline for the analysis of this compound purity.
-
Sample Preparation:
-
Prepare a dilute solution of your this compound sample (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters (Example):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 300.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Search for peaks corresponding to potential degradation products, such as 4-methoxybutyric acid. The mass spectrum of 4-methoxybutyric acid will show a molecular ion peak (or fragment ions) consistent with its molecular weight.
-
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a small amount of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
-
Data Analysis:
-
Integrate the characteristic aldehyde proton signal around 9.8 ppm.
-
Carefully examine the baseline for the presence of a broad signal above 10 ppm, which would indicate the presence of 4-methoxybutyric acid.
-
Compare the integration of the aldehyde proton to other protons in the molecule to quantify the level of purity.
-
Degradation Pathway Visualization
The primary degradation pathway of this compound is oxidation to 4-methoxybutyric acid. This process can be visualized as follows:
Caption: Autoxidation of this compound to 4-methoxybutyric acid.
References
- Radical-chain mechanism for aldehyde autoxidation. ResearchGate.
- The mechanism of autoxidation reaction of aldehyde compounds. ResearchGate.
- Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Publishing.
- Autoxidation of Aldehydes. Sustainability Directory.
- Oxidations of Aldehydes and Ketones to Carboxylic Acids. JoVE.
- GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scirp.org.
- MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC - PubMed Central - NIH.
- Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents.
- Formation and Reactions of Acetals. Chemistry Steps.
- 4-(3-Methoxyphenoxy)butyric acid. PMC - NIH.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- Cyclic acetal formation. ChemTube3D.
- NMR Chemical Shifts. J. Org. Chem.
- Acetal Formation. Chemistry LibreTexts.
- ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental). HMDB.
- Cyclic Acetals Made Easy! (3/3) Mechanism and Tips for Memorization. YouTube.
- Production of cyclic acetals or ketals using solid acid catalysts. Google Patents.
- ¹H NMR Chemical Shift. Oregon State University.
- This compound. PubChem.
- Oxidative Cleavage of β-Substituted Primary Alcohols in Flow. American Chemical Society.
- This compound. CAS Common Chemistry.
- Degradation of Aldehydes to One Carbon Lower Homologues. ResearchGate.
- Aldehydes: What We Should Know About Them. MDPI.
- 4-Methoxy-2-methylbutanal. PubChem.
- 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI.
- 4-(4-Methoxyphenyl)butyric acid. PubChem.
- Aldehyde. Wikipedia.
- Evidence for Only Oxygenative Cleavage of Aldehydes to Alk(a/e)nes and Formate by Cyanobacterial Aldehyde Decarbonylases. ResearchGate.
- Enhancing Antioxidant and Flavor of Xuanwei Ham Bone Hydrolysates via Ultrasound and Microwave Pretreatment: A Backpropagation Artificial Neural Network Model Prediction. MDPI.
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate.
Sources
Troubleshooting common issues in 4-Methoxybutanal GC-MS analysis
Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Methoxybutanal. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analyte. This compound, a polar aldehyde, presents unique analytical hurdles due to its reactivity and potential for chromatographic issues. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot problems, optimize your method, and ensure the integrity of your results.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am observing no peak, or a significantly reduced and inconsistent peak area, for this compound. What are the likely causes?
A1: This is a common and frustrating issue, often pointing to analyte loss somewhere between injection and detection. The inherent reactivity of the aldehyde group in this compound makes it susceptible to degradation and irreversible adsorption.[1][2] The troubleshooting process should be systematic, starting from the point of injection.
Causality & Key Mechanisms:
-
Inlet Activity: The hot, often metal-surfaced environment of a standard GC inlet can contain "active sites" (e.g., silanol groups on glass liners, metal oxides) that irreversibly adsorb polar analytes like aldehydes.[3][4]
-
Thermal Degradation: Aldehydes can be thermally labile.[1] An excessively high inlet temperature can cause this compound to degrade before it even reaches the analytical column.
-
Column Mismatch: Injecting a polar analyte onto a non-polar column without proper optimization can lead to poor peak focusing and apparent signal loss.[5]
-
MS Source Contamination: Over time, reactive analytes or complex sample matrices can contaminate the ion source, leading to a general loss of sensitivity for all compounds.[6]
Troubleshooting Workflow:
Follow this diagnostic sequence to isolate the problem:
Q2: My chromatographic peak for this compound is severely tailing. What causes this and how can I achieve a symmetric peak?
A2: Peak tailing is the most common chromatographic problem for polar and reactive compounds like this compound. It occurs when a portion of the analyte molecules experiences secondary, undesirable interactions with the GC system, causing them to elute later than the main band. This reduces resolution, compromises integration accuracy, and lowers sensitivity.[3]
Causality & Key Mechanisms: The primary cause is the interaction of the polar aldehyde and ether functionalities with "active sites" within the system.[3][4] These sites are typically free silanol (Si-OH) groups on the surface of glass inlet liners or the fused silica column, which can form strong hydrogen bonds with your analyte.
Step-by-Step Solutions:
-
Use High-Quality Deactivated Liners: This is the most critical step. Standard glass liners are rich in active silanol groups. Always use liners that have undergone a chemical deactivation process. For particularly challenging applications, liners with glass wool should also use deactivated wool or be of a design that promotes vaporization without it.[4]
-
Perform Inlet Maintenance: If peak shape degrades over time, your liner has likely become contaminated with non-volatile matrix components, exposing fresh active sites. Establish a routine schedule for replacing the inlet liner and septum.[4][7]
-
Trim the Column: The first 10-50 cm of the analytical column can accumulate non-volatile residues and suffer from thermal stress, creating active sites. Carefully cut 10-20 cm from the inlet end of the column using a ceramic scoring wafer to create a clean, 90-degree cut.[3][8] Re-install the column at the correct depth in the inlet.[3]
-
Select an Appropriate Column: While a standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms) column can work, a more polar column will provide better peak shape for polar analytes. Consider a polyethylene glycol (WAX) type phase, which is designed for separating compounds capable of hydrogen bonding.[5][9][10]
-
Consider Derivatization: If the above steps do not resolve the issue, the inherent reactivity of the aldehyde may be the limiting factor. See Q3 for details on derivatization.
| Parameter | Recommendation for Underivatized this compound | Rationale |
| Inlet Liner | Deactivated, Splitless, Tapered design | Minimizes active sites and ensures efficient sample focusing.[4][11] |
| Inlet Temp | 220 °C (start lower and increase if needed) | Balances vaporization efficiency with minimizing thermal degradation.[1] |
| Column Phase | Polyethylene Glycol (WAX) or 50% Phenyl-methyl | WAX phases are ideal for polar analytes.[9][10] Mid-polar phases offer a good compromise. |
| Oven Program | Start ~10-20°C below solvent boiling point | Ensures good solvent focusing at the head of the column to prevent peak splitting or broadening.[7][8] |
| Carrier Gas | Helium at a constant flow of ~1.0-1.2 mL/min | Provides optimal efficiency for most standard 0.25 mm ID columns.[12] |
Q3: My results are inconsistent. Should I be derivatizing this compound for GC-MS analysis?
A3: Yes, for robust and sensitive quantification, derivatization is highly recommended. While direct analysis is possible, the polarity and thermal lability of aldehydes often lead to the inconsistencies you are observing (e.g., poor peak shape, low response).[1][13] Chemical derivatization converts the reactive carbonyl group into a more stable, less polar, and more volatile derivative, which dramatically improves chromatographic behavior.[1][14]
The Recommended Approach: PFBHA Oximation The most common and effective method for derivatizing aldehydes for GC-MS is oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1][13]
Mechanism & Benefits:
-
Improved Chromatography: The resulting oxime derivative is much less polar than the original aldehyde, eliminating the hydrogen bonding that causes peak tailing.
-
Enhanced Stability: PFBHA derivatives are more thermally stable, reducing degradation in the hot GC inlet.
-
Increased Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative ideal for highly sensitive detection by Electron Capture Detection (ECD) or by Negative Chemical Ionization (NCI) Mass Spectrometry.[15] Even in standard Electron Ionization (EI) mode, the higher molecular weight and clean fragmentation improve detection.
PFBHA Derivatization Protocol Summary:
| Step | Procedure | Key Considerations |
| 1. Reagent Prep | Prepare a solution of PFBHA in a suitable solvent (e.g., water, buffer, or organic solvent depending on sample). | Reagent purity is critical to avoid background contamination.[13] |
| 2. Reaction | Mix an aliquot of your sample extract with the PFBHA solution in a sealed vial. | The reaction is often performed at elevated temperatures (e.g., 60°C for 60 minutes) to ensure completion.[15][16] |
| 3. Extraction | After cooling, extract the PFBHA-oxime derivative into an organic solvent like hexane or dichloromethane. | This step separates the derivative from the aqueous reaction medium and excess reagent. |
| 4. Analysis | Inject the organic extract into the GC-MS. | The derivative will have a significantly longer retention time than the parent aldehyde. |
Q4: The mass spectrum for my peak does not match the expected fragmentation for this compound. What could be wrong?
A4: An incorrect mass spectrum can arise from several sources: co-elution with an interfering compound, ion source contamination, or analyte degradation in the GC system.
Expected Fragmentation of this compound: First, confirm what the spectrum should look like. The molecular weight of this compound (C₅H₁₀O₂) is 102.13 g/mol .[17] In Electron Ionization (EI), the molecular ion (M⁺˙) at m/z 102 may be observed, but it can be weak. The fragmentation pattern is dictated by the most stable resulting ions.[18][19]
| m/z | Proposed Fragment Ion | Fragment Lost | Comments |
| 102 | [C₅H₁₀O₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 101 | [C₅H₉O₂]⁺ | H˙ | Loss of a hydrogen atom. |
| 71 | [C₄H₇O]⁺ | ˙OCH₃ | Cleavage of the methoxy group. |
| 57 | [C₃H₅O]⁺ | ˙CH₂OCH₃ | Cleavage of the methoxyethyl group. |
| 45 | [CH₃OCH₂]⁺ | C₃H₅O˙ | A common and often stable fragment for methoxy compounds. |
| 44 | [C₂H₄O]⁺˙ | C₃H₆O | McLafferty rearrangement, characteristic of aldehydes/ketones. |
Troubleshooting Steps:
-
Check for Co-elution: Examine the peak shape. Is it perfectly symmetrical, or does it have a "shoulder" or distorted shape suggesting a hidden peak underneath? Try modifying the oven temperature ramp (e.g., slow it down) to see if you can resolve the two compounds.
-
Verify Peak Purity: Most chromatography data systems have a peak purity function that assesses spectra across the peak. If the spectra at the beginning, apex, and end of the peak are different, you have a co-elution problem.
-
Inspect for Contamination: High background ions in your spectrum can indicate a contaminated system. Common background ions include those from column bleed (e.g., m/z 207, 281), pump oil, or previous analyses.[20][21] If the MS tune report shows high background or requires high electron multiplier voltage, the ion source likely needs cleaning.[6]
-
Consider In-Source Degradation: If your spectrum is dominated by very small m/z fragments and the molecular ion is completely absent, it's possible the molecule is fragmenting excessively in a very dirty ion source or degrading in a highly active GC inlet.
Q5: My analyte response is significantly different in the sample matrix compared to my simple solvent standard. Is this a matrix effect?
A5: Yes, this is a classic example of a matrix effect. Matrix effects occur when co-extracted, non-target compounds from the sample interfere with the analysis, causing either signal suppression or enhancement.[22][23] In GC-MS, this phenomenon is very common and can lead to significant quantification errors if not addressed.[24][25]
Causality & Key Mechanisms:
-
Matrix-Induced Enhancement: This is the more common effect in GC. Co-injected matrix components (e.g., lipids, sugars) can coat active sites in the inlet liner.[25] This "protects" the analyte from adsorption, meaning more of it reaches the detector compared to a clean solvent injection, resulting in a falsely high signal. This is also known as the "analyte protectant" effect.[23][26]
-
Ion Source Suppression/Enhancement: While less common in GC-EI than in LC-ESI, high concentrations of co-eluting matrix components can affect the efficiency of the ionization process within the MS source, altering the analyte signal.
Solutions for Mitigating Matrix Effects:
-
Matrix-Matched Calibration: This is the most reliable approach. Instead of preparing your calibration standards in pure solvent, prepare them in a blank sample extract that is known to be free of your analyte. This ensures that the standards and the samples experience the same matrix effects, which are then canceled out during quantification.[24][26]
-
Standard Addition Method: For a small number of samples, you can add known amounts of standard directly to aliquots of the sample itself. By plotting the response versus the concentration added, you can extrapolate to find the original concentration in the sample. This is highly accurate but labor-intensive.
-
Improve Sample Cleanup: If matrix effects are severe, your sample preparation may not be sufficient. Consider adding a Solid Phase Extraction (SPE) or other cleanup step to remove more of the interfering matrix components before injection.
-
Use an Internal Standard: A stable, isotopically-labeled version of this compound would be the ideal internal standard, as it would co-elute and experience the exact same matrix effects. If this is not available, a structurally similar compound that elutes nearby can also help correct for variability.
By systematically addressing these common issues, you can develop a robust and reliable GC-MS method for the analysis of this compound.
References
- Benchchem. (n.d.). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols. Benchchem.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
- Uchiyama, S., Ando, M., & Aoyagi, S. (2000). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 46(1), 18-24.
- Berdyshev, E. V. (2011).
- Bibel, H. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Agilent Technologies. (n.d.). GC Troubleshooting. Agilent.
- Restek Corporation. (n.d.). Troubleshooting Guide. Restek.
- Benchchem. (n.d.). Spectroscopic Analysis of 4-Methoxy-3-methylbutan-2-one: A Technical Guide. Benchchem.
- Analytical West. (n.d.). Guidelines for Choosing GC Columns. Analytical West.
- Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
- Ho, S. S. H., & Yu, J. Z. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons.
- Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. Restek.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
- Agilent Technologies. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube.
- Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns. Trajan Scientific and Medical.
- Sigma-Aldrich. (n.d.). GC Troubleshooting. Sigma-Aldrich.
- Gabor, P. (2000). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science, 46(1), 18-24.
- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
- Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Postnova.
- Tsikas, D. (2018). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(1), 32.
- ResearchGate. (2016, March 1). How can I confirmed the contamination of the ion source in GCMSD Agilent technology?. ResearchGate.
- Mah, E., & Ho, C. T. (2023).
- CHROMacademy. (n.d.). GC-MS Contamination. CHROMacademy.
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- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Do, L. D., D'Arcy, B. R., & Strong, D. M. (1995). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free Radical Biology and Medicine, 18(3), 513-519.
- Ishimaru, T., & Uemura, H. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Open Journal of Marine Science, 8, 303-310.
- Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Agilent.
- Peris, A., & Escuder-Gilabert, L. (2021).
- Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS. Separation Science.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK.
- Kovač, T., Babić, J., & Šubarić, D. (2023).
- Chemistry LibreTexts. (2019, December 31). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
- CHROMacademy. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Issues. CHROMacademy.
- Element Lab Solutions. (n.d.). GC Inlet Maintenance. Element Lab Solutions.
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Optimization of reaction conditions for 4-Methoxybutanal synthesis
Technical Support Center: Synthesis of 4-Methoxybutanal
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the oxidation of 4-methoxy-1-butanol. Here, we provide in-depth, field-tested insights and troubleshooting strategies to help you optimize your reaction conditions and achieve high-purity this compound.
Overview of Synthesis
The most direct and common laboratory-scale synthesis of this compound involves the oxidation of the corresponding primary alcohol, 4-methoxy-1-butanol. The primary challenge in this transformation is to achieve high conversion without over-oxidizing the desired aldehyde to the 4-methoxybutanoic acid byproduct.[1][2] This requires the use of mild oxidizing agents and carefully controlled reaction conditions.[2]
Several reagents are effective for this transformation, each with distinct advantages and drawbacks. The choice of oxidant is critical and often depends on substrate sensitivity, scale, and available purification methods. Common choices include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for a Swern oxidation.[2][3]
Core Protocol: Dess-Martin Periodinane (DMP) Oxidation
The DMP oxidation is often preferred due to its mild, non-acidic conditions, rapid reaction times, and generally high yields.[4][5]
Reaction Scheme: 4-methoxy-1-butanol → this compound
Materials:
-
4-methoxy-1-butanol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM.
-
Reagent Addition: Add Dess-Martin Periodinane to the solvent. Stir the resulting suspension at room temperature.
-
Substrate Addition: Slowly add a solution of 4-methoxy-1-butanol in anhydrous DCM to the DMP suspension over 5-10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 1-3 hours at room temperature.
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or hexanes to precipitate the iodine byproducts.[6][7] Then, pour the mixture into a vigorously stirred solution of saturated NaHCO₃ and saturated Na₂S₂O₃ (1:1 ratio). Stir until the organic layer becomes colorless.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude this compound can then be purified by flash column chromatography on silica gel.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low or the reaction has stalled. What went wrong?
A1: Low yield or incomplete conversion is a common issue that can stem from several factors:
-
Inactive Oxidant: DMP is moisture-sensitive. If it has been improperly stored, it may have hydrolyzed, reducing its activity. Use a freshly opened bottle or dry the reagent under vacuum before use.
-
Insufficient Stoichiometry: While 1.1 equivalents of DMP are often cited, for some substrates or if the starting alcohol is not completely pure, up to 1.5 equivalents may be necessary to drive the reaction to completion.
-
Low Temperature: While the reaction is typically run at room temperature, very cold laboratory conditions could slow the reaction rate. Ensure the reaction is maintained between 20-25°C.
-
Impure Starting Material: The starting alcohol, 4-methoxy-1-butanol, may contain non-volatile impurities that can consume the oxidant. It is recommended to use a high-purity starting material.[8][9][10]
Q2: I'm observing a significant amount of 4-methoxybutanoic acid in my product mixture. How can I prevent this over-oxidation?
A2: The formation of the carboxylic acid is a classic sign of over-oxidation. While mild oxidants like DMP and PCC are designed to stop at the aldehyde stage, certain conditions can promote further oxidation.[1][2]
-
Choice of Oxidant: Ensure you are not using a strong oxidizing agent like potassium permanganate or Jones reagent (chromic acid), which will readily oxidize primary alcohols directly to carboxylic acids.[2][3][11]
-
Water Contamination (PCC specific): If using Pyridinium Chlorochromate (PCC), the reaction must be strictly anhydrous. The presence of water can lead to the formation of an aldehyde hydrate, which can be further oxidized to the carboxylic acid by another equivalent of PCC.[1][12][13]
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as determined by TLC).
Q3: The workup of my DMP reaction is difficult, forming a thick emulsion or "gum." How can I improve the product isolation?
A3: The iodine byproducts of the DMP oxidation can be problematic during workup.[6][7]
-
Pre-Filtration: A highly effective technique is to dilute the completed reaction mixture with a non-polar solvent like diethyl ether or hexanes. This causes the reduced iodine byproducts to precipitate. The solid can then be removed by filtering the mixture through a pad of Celite before the aqueous workup.[6][14]
-
Thiosulfate Quench: The key to breaking down the iodine byproducts is the quench with sodium thiosulfate (Na₂S₂O₃). Ensure you are using a saturated solution and stirring vigorously until all solid precipitates have dissolved and the organic layer is clear.[7] This converts the iodine species into water-soluble salts.
-
Buffered Quench: Adding sodium bicarbonate to the quench solution helps to neutralize the acetic acid byproduct of the reaction, which can also improve phase separation.[6][15]
Q4: My purified product has a persistent unpleasant odor. What is it and how can I remove it?
A4: If you have attempted a Swern oxidation, the characteristic and pervasive smell is due to dimethyl sulfide (DMS), a reaction byproduct.[16][17]
-
Oxidative Wash: Residual DMS can be removed by washing glassware with a dilute bleach solution or hydrogen peroxide, which oxidizes it to odorless dimethyl sulfoxide (DMSO).
-
Copper Salt Wash: Washing the organic layer during workup with an aqueous solution of copper(II) chloride can help to sequester the DMS.
-
Ventilation: Always perform Swern oxidations in a well-ventilated fume hood to manage the odor.[18]
Q5: How should I purify and store the final this compound product?
A5: Aldehydes can be sensitive and require careful handling.
-
Purification: Flash column chromatography using a gradient of ethyl acetate in hexanes is typically effective. However, aldehydes can sometimes undergo self-condensation (aldol reaction) on silica gel. To mitigate this, the silica can be pre-treated by slurrying it with a solvent containing 1% triethylamine, then evaporating the solvent before packing the column.
-
Storage: this compound, like many aldehydes, can be prone to autoxidation to the corresponding carboxylic acid upon exposure to air.[19] It is best stored under an inert atmosphere (argon or nitrogen) at a low temperature (0-4°C) to maximize its shelf life.
Data & Visualization
Comparison of Common Oxidation Methods
| Method | Oxidizing Agent(s) | Typical Temp. | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate | Room Temp | Reliable, stops at aldehyde | Carcinogenic chromium waste, requires strictly anhydrous conditions |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | -78 °C to RT | High yields, metal-free[16] | Requires cryogenic temps, produces foul-smelling DMS byproduct[17] |
| DMP Oxidation | Dess-Martin Periodinane | Room Temp | Mild, non-acidic, fast[4] | Reagent is expensive, workup can be tricky due to byproducts[6] |
Reaction Pathway Diagram
This diagram illustrates the desired oxidation pathway and the common over-oxidation side reaction.
Caption: A decision tree for troubleshooting the synthesis.
References
- The Oxidation of Alcohols. (2017). ChemistryViews. [Link]
- Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]
- Alcohol oxid
- Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]
- 17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts. [Link]
- General procedures for the purification of Aldehydes. Chempedia - LookChem. [Link]
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications - Organic Process Research & Development. [Link]
- Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Workup: Aldehydes. University of Rochester - Department of Chemistry. [Link]
- Swern oxidation. (2023). Chemistry LibreTexts. [Link]
- Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts. [Link]
- Oxidation with Chromic Acid and PCC. Chad's Prep®. [Link]
- Oxidation of Alcohols with PCC. Organic Chemistry Tutor. [Link]
- Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry. [Link]
- PCC Oxid
- Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]
- Swern Oxid
- DMSO –Oxalyl Chloride, Swern Oxid
- How to work up dess-martin periodinane or hypervalent iodine reactions?. (2012).
- Dess–Martin oxidation work up. (2017). Chemistry Stack Exchange. [Link]
- How to easily work-up Dess-Martin periodinane?. Reddit. [Link]
- Dess–Martin periodinane (DMP)
- oxid
- This compound. PubChem - NIH. [Link]
- Upgrading 1-butanol to unsaturated, carbonyl and arom
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone.
- Alcohol oxidation (A-Level Chemistry). Study Mind. [Link]
- 4-methoxy-1-butanol. Stenutz. [Link]
- Enhancing Antioxidant and Flavor of Xuanwei Ham Bone Hydrolysates via Ultrasound and Microwave Pretre
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Technical Support Center: Navigating the Scale-Up of 4-Methoxybutanal Production
Introduction
4-Methoxybutanal is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its production, typically achieved via the hydroformylation of 3-methoxypropene (also known as allyl methyl ether), presents several challenges during scale-up from the laboratory to industrial manufacturing. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common hurdles in your process development and optimization efforts. Our focus is on the widely-used rhodium-catalyzed homogeneous hydroformylation process, a cornerstone of modern industrial aldehyde synthesis.[1]
Troubleshooting Guide: From Low Yields to Catalyst Woes
This section addresses specific, practical problems encountered during the synthesis and scale-up of this compound. Each entry is structured to help you diagnose the root cause and implement an effective solution.
Q1: My reaction shows low conversion of 3-methoxypropene. What are the potential causes and how can I improve it?
A1: Low substrate conversion is a frequent issue in scaling up hydroformylation reactions. The root cause often lies in catalyst activity, reaction conditions, or feedstock purity.
-
Catalyst Activity: The active catalyst, typically a rhodium-hydrido-carbonyl complex with phosphine ligands, is sensitive to its environment.[2]
-
Cause: Catalyst precursors may not be properly activated, or the active species may be poisoned. Impurities like oxygen or sulfur compounds in the syngas (H₂/CO) feed can irreversibly deactivate the rhodium center.
-
Solution: Ensure rigorous purification of your syngas feed. Employ oxygen and sulfur scrubbers. Confirm the quality of your catalyst precursor and ligands. The reaction should be run under a strict inert atmosphere (N₂ or Ar) to prevent oxidation.
-
-
Reaction Conditions: Hydroformylation is highly sensitive to temperature and pressure.
-
Cause: Insufficient temperature can lead to slow reaction kinetics, while temperatures that are too high can promote side reactions or catalyst degradation.[3] Similarly, syngas pressure is a critical driver for the reaction; low pressure reduces the concentration of H₂ and CO in the liquid phase, slowing the rate.
-
Solution: Systematically optimize the temperature, typically in the range of 80-120°C for rhodium/phosphine systems. Increase the total syngas pressure (commonly 10-50 bar) to enhance reaction rates. Monitor the reaction progress by GC analysis of aliquots to determine the optimal endpoint.
-
-
Feedstock Purity:
-
Cause: The 3-methoxypropene feedstock may contain inhibitors or reactive impurities. Peroxides, for instance, can form in ethers upon storage and can oxidatively degrade the phosphine ligands and the rhodium catalyst itself.[3][4]
-
Solution: Test your 3-methoxypropene for peroxides before use and purify it by passing it through an activated alumina column if necessary. Ensure all solvents are thoroughly degassed and dried.
-
Q2: I'm observing poor regioselectivity, with a high ratio of the branched isomer (2-methyl-3-methoxypropanal). How can I favor the desired linear product, this compound?
A2: Achieving high regioselectivity for the linear aldehyde (n-isomer) over the branched aldehyde (iso-isomer) is paramount for process efficiency. This is almost entirely controlled by the steric and electronic properties of the ligand system around the rhodium center.[5]
-
Ligand Choice and Concentration:
-
Cause: The size and "bite angle" of phosphine or phosphite ligands are critical.[6] Small, monodentate ligands like triphenylphosphine (TPP) may not provide sufficient steric bulk to disfavor the formation of the branched alkyl-rhodium intermediate.
-
Solution:
-
Use Bulky Ligands: Employ bulky phosphine or diphosphite ligands. Bidentate ligands with a wide natural bite angle, such as those from the Xantphos family, are known to promote high n/iso ratios.[6]
-
Increase Ligand Excess: A high excess of the phosphine ligand (e.g., >100 equivalents relative to rhodium) is crucial.[2] This high concentration suppresses the dissociation of a ligand from the rhodium complex, maintaining a sterically crowded coordination sphere that favors anti-Markovnikov addition to the olefin, leading to the linear product.[2]
-
-
-
Reaction Parameters:
-
Cause: Higher temperatures can sometimes reduce selectivity by providing enough energy to overcome the steric barriers that favor linear product formation. A low CO partial pressure can also negatively impact selectivity.
-
Solution: Operate at the lower end of the effective temperature range. Ensure a sufficient partial pressure of carbon monoxide, as it plays a key role in the catalytic cycle that determines regioselectivity.
-
| Parameter | Effect on Linear Selectivity (n/iso ratio) | Rationale |
| Ligand Bulk | Increasing bulk generally increases n/iso ratio. | Steric hindrance favors catalyst attack at the terminal carbon of the alkene. |
| Ligand Excess | High excess increases n/iso ratio. | Prevents ligand dissociation, maintaining a sterically demanding catalyst species.[2] |
| Temperature | Lower temperatures often increase n/iso ratio. | The activation energy difference between pathways to linear and branched products is more pronounced. |
| CO Pressure | Higher CO pressure can increase n/iso ratio. | Favors the associative mechanism that leads to higher linearity. |
Q3: My rhodium catalyst is deactivating quickly, making recycling difficult and costly. What are the primary deactivation mechanisms and how can I mitigate them?
A3: Catalyst deactivation is a major economic hurdle in scale-up.[7] For homogeneous rhodium catalysts, the main culprits are ligand degradation and the formation of inactive rhodium clusters.[2][4]
-
Ligand Degradation:
-
Cause: Phosphine and especially phosphite ligands can be susceptible to oxidation and hydrolysis.[3] Oxidative degradation can be caused by trace peroxides in the feedstock, as mentioned in Q1.[4]
-
Solution: Rigorously purify all reactants and solvents to remove oxygen, water, and peroxides. The use of more robust, sterically hindered phosphine ligands can also slow the rate of degradation. Some processes may benefit from a strategy of continuous or periodic addition of fresh ligand to maintain the desired excess.[4]
-
-
Formation of Inactive Rhodium Clusters:
-
Cause: Over time, the monomeric active rhodium species can aggregate to form inactive, often insoluble, rhodium clusters.[2] This process can be accelerated at higher temperatures or if the ligand concentration drops significantly. An inactive catalyst complex may sometimes be identified by a color change from a typical yellow/straw color to black.[8]
-
Solution: Maintain a sufficiently high ligand-to-rhodium ratio to stabilize the monomeric species. Avoid excessive temperatures. If catalyst precipitation is observed, process conditions need re-evaluation. Some patented procedures describe methods for regenerating inactive catalysts by treating them with oxygen in an aldehyde medium to break up clusters, followed by the addition of fresh ligand.[8]
-
Process Workflow & Logic Diagrams
To better visualize the troubleshooting process, the following diagrams illustrate key decision points and reaction pathways.
Caption: Troubleshooting workflow for low substrate conversion.
Caption: Reaction pathways in this compound synthesis.
Frequently Asked Questions (FAQs)
Q4: What are the standard analytical methods for monitoring this reaction? A4: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the industry standard. It allows for the quantification of the starting material (3-methoxypropene), the linear product (this compound), the branched isomer, and common byproducts like propanol or 1-methoxypropane. An internal standard method should be used for accurate quantification. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.
Q5: What are the primary safety concerns when scaling up a high-pressure syngas reaction? A5: Working with synthesis gas (a mixture of flammable hydrogen and highly toxic carbon monoxide) at elevated pressure requires strict safety protocols. Key considerations include:
-
High-Pressure Equipment: All reactors and fittings must be rated for the intended operating pressure and temperature. Regular integrity testing is mandatory.
-
Gas Detection: Carbon monoxide detectors must be installed in the laboratory or plant area to provide early warning of leaks.
-
Ventilation: The reaction must be conducted in a well-ventilated area or within a fume hood or barricaded cell.
-
Inert Gas Purging: The system must be thoroughly purged with an inert gas (like nitrogen) before introducing syngas to prevent the formation of explosive mixtures with air.
-
Pressure Relief: Reactors must be equipped with pressure relief valves or rupture discs to prevent over-pressurization.
Q6: How should I approach the final purification of this compound? A6: The primary method for purifying this compound on a large scale is fractional distillation under reduced pressure (vacuum distillation) . This is necessary because aldehydes can be susceptible to self-condensation (aldol reactions) or degradation at the high temperatures required for atmospheric distillation.[9]
-
Procedure: After removing the homogeneous catalyst (which may involve extraction or decanting), the crude product is charged to a distillation apparatus. Applying a vacuum lowers the boiling point, allowing for separation from higher-boiling byproducts and residual catalyst components without thermal degradation.[9]
-
Key Impurities to Remove: The main separations are from the branched isomer (which often has a close boiling point), any unreacted starting material, and heavy condensation products. A distillation column with sufficient theoretical plates is required for good separation.
Experimental Protocols
Protocol 1: General Lab-Scale Procedure for Hydroformylation of 3-Methoxypropene
This protocol is a representative example and must be adapted and optimized for specific equipment and ligand systems.
-
Catalyst Preparation (in a glovebox): To a clean, dry Schlenk flask, add the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand (e.g., 20-100 equivalents per Rh). Add degassed, anhydrous solvent (e.g., toluene) to dissolve the components.
-
Reactor Setup: Transfer the catalyst solution via cannula to a high-pressure autoclave that has been thoroughly dried and purged with nitrogen.
-
Reactant Addition: Add purified, peroxide-free 3-methoxypropene (1.0 equivalent) to the autoclave via syringe or cannula.
-
Reaction Execution: Seal the autoclave. Purge the headspace several times with syngas (1:1 H₂/CO). Pressurize the reactor to the target pressure (e.g., 20 bar) and begin stirring. Heat the reactor to the desired temperature (e.g., 100°C).
-
Monitoring: Maintain constant pressure by feeding syngas from a reservoir. The reaction can be monitored by observing the rate of gas uptake. For kinetic analysis, carefully take small aliquots at timed intervals for GC analysis.
-
Shutdown and Work-up: After the reaction is complete (e.g., no further gas uptake or GC shows full conversion), cool the reactor to room temperature. Carefully vent the excess syngas into a fume hood. Purge the reactor with nitrogen before opening. The crude product mixture can then be analyzed and prepared for purification.
References
- Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology (RSC Publishing).
- US4196096A - Process for regeneration of rhodium hydroformylation catalysts. Google Patents.
- Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I. Johnson Matthey Technology Review.
- Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology (RSC Publishing). DOI:10.1039/D2CY01807A.
- US4151209A - Reduction of catalyst deactivation in processes for hydroformylation of olefins with rhodium complex catalysts. Google Patents.
- Hydroformylation of allyl acetate using rhodium polyether diphosphinite catalyst. ResearchGate.
- Synthesis of (R)-3-((4-methoxybenzyl)oxy)butanal. ResearchGate.
- Scheme 1: Synthesis of series 4 and 5. (a) 4,4-dimethoxy-butan-2-one... ResearchGate.
- Rhodium-catalyzed hydroformylation of allylbenzenes and propenylbenzenes: Effect of phosphine and diphosphine ligands on chemo- and regioselectivity. ResearchGate.
- This compound. PubChem, National Institutes of Health.
- Regioselectivity in Hydroformylation of Aryl Olefins Using Novel Rhodium Polyether Phosphinite Catalysts. ResearchGate.
- Regioselective hydroformylation of propene catalysed by rhodium-zeolite. PubMed, National Institutes of Health.
- Hydroformylation of alkenes by use of rhodium complex catalysts. RSC Publishing.
- This compound. CAS Common Chemistry.
- Hydroformylation – Knowledge and References. Taylor & Francis.
- 4-Methoxy-2-methylbutanal. PubChem, National Institutes of Health.
- CN114149312A - Preparation method of 4-hydroxybutanal. Google Patents.
- Lec 35: Hydroformylation Reactions. YouTube.
- Hydroformylation of propene heterogeneously catalyzed by HRh(CO)(PPh3)3 encapsulated in to hexagonal mesoporous silica—Parametric variation and mass transfer study. ResearchGate.
- Ligand-Controlled Regiodivergent Hydroformylation of Ynamides: A Stereospecific and Regioselective Access to 2- and 3-Aminoacroleins. PubMed, National Institutes of Health.
- Hydroformylation of myrcene: metal and ligand effects in the hydroformylation of conjugated dienes. New Journal of Chemistry (RSC Publishing).
- Reshaping Chemical Manufacturing Towards Green Process Intensification: Recent Findings and Perspectives. MDPI.
- Industry 4.0: Top Challenges for Chemical Manufacturing. BIOVIA.
- Enhancing Antioxidant and Flavor of Xuanwei Ham Bone Hydrolysates via Ultrasound and Microwave Pretreatment: A Backpropagation Artificial Neural Network Model Prediction. MDPI.
- (PDF) Industrial Scale-Up Challenges in Catalytic Methanol Production. ResearchGate.
- DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde. Google Patents.
- Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. PubMed, National Institutes of Health.
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- 2. technology.matthey.com [technology.matthey.com]
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- 4. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Hydroformylation of myrcene: metal and ligand effects in the hydroformylation of conjugated dienes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Byproduct Formation in 4-Methoxybutanal Synthesis by NMR
Welcome to the technical support center for the synthesis of 4-methoxybutanal. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for in-process monitoring and final product quality control. Here, we address common challenges related to byproduct formation, providing in-depth, field-proven insights to help you identify and mitigate these impurities.
Introduction: The Critical Role of NMR in this compound Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its synthesis, typically achieved through the oxidation of 4-methoxy-1-butanol or the hydroformylation of allyl methyl ether, requires stringent control to minimize the formation of unwanted byproducts. NMR spectroscopy is an indispensable tool for ensuring the purity of this compound, offering detailed structural information that allows for the unambiguous identification of both the desired product and any contaminants.
This guide provides a structured approach to interpreting your NMR spectra, focusing on the characteristic signals of common byproducts and the mechanistic logic behind their formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum of this compound shows an unexpected singlet around 9.7 ppm, but it's not the characteristic triplet for my product's aldehyde proton. What could it be?
This is a common observation and often points to the presence of an over-oxidation product or a byproduct from a competing reaction. Let's break down the possibilities:
Possible Byproduct: 4-Methoxybutanoic acid
-
Causality: If you are synthesizing this compound via the oxidation of 4-methoxy-1-butanol, aggressive oxidizing agents or the presence of water can lead to the over-oxidation of the initially formed aldehyde to a carboxylic acid.[3] While milder, anhydrous reagents like Pyridinium Chlorochromate (PCC) are designed to prevent this, reaction conditions must be carefully controlled.[4][5][6]
-
NMR Signature: The carboxylic acid proton is a singlet that typically appears far downfield, often between 10-12 ppm. Its exact chemical shift can be concentration-dependent. You would also observe the absence of the aldehyde proton's triplet around 9.76 ppm and the disappearance of the adjacent methylene group's signal as a triplet of doublets.
Troubleshooting Steps:
-
Reagent Check: Ensure your oxidizing agent is fresh and the reaction is conducted under strictly anhydrous conditions. The use of Celite or molecular sieves during PCC oxidation can help manage byproducts from the reagent itself.[4]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-situ NMR to monitor the reaction progress and avoid prolonged reaction times that could favor over-oxidation.
-
Purification: If the carboxylic acid has formed, it can often be removed by a mild aqueous base wash during workup.
Q2: I'm observing a new multiplet around 4.5-5.0 ppm and a doublet around 1.2 ppm in my ¹H NMR. What are these signals?
These signals are highly indicative of the formation of an acetal or hemiacetal.
Possible Byproduct: 1,1-Di(4-methoxybutoxy)butane (an acetal) or 1-(4-methoxybutoxy)butan-1-ol (a hemiacetal)
-
Causality: In the presence of unreacted 4-methoxy-1-butanol (your starting material) and an acid catalyst (which can be present as an impurity or intentionally added), the aldehyde product can react with the alcohol to form a hemiacetal.[7][8] This hemiacetal can then react with another molecule of the alcohol to form a stable acetal.[7][8] This is a common issue if the reaction is not driven to completion or if the workup is not performed promptly.
-
NMR Signature:
-
Acetal: The proton on the carbon bearing the two ether linkages (the former aldehyde proton) will appear as a triplet around 4.5-4.8 ppm. The methyl group of the butoxy chain will be a triplet around 0.9 ppm.
-
Hemiacetal: The proton on the carbon bearing the hydroxyl and ether groups will be a multiplet, often between 4.8 and 5.5 ppm. The hydroxyl proton itself will be a broad singlet, and its chemical shift is highly variable.
-
Experimental Protocol: Confirmation of Acetal/Hemiacetal Formation
A simple D₂O shake experiment can help confirm the presence of a hemiacetal.
-
Acquire a standard ¹H NMR spectrum of your sample in CDCl₃.
-
Add a few drops of D₂O to the NMR tube.
-
Shake the tube vigorously for about 30 seconds.
-
Re-acquire the ¹H NMR spectrum.
Observation: The broad singlet corresponding to the hemiacetal's -OH proton will disappear or significantly diminish due to proton-deuterium exchange. The acetal signals will remain unchanged.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for common byproducts.
Q3: My synthesis involves the hydroformylation of allyl methyl ether, and I see signals for a branched aldehyde. Is this expected?
Yes, the formation of a branched isomer is a known byproduct in hydroformylation reactions.
Possible Byproduct: 2-Methoxy-2-methylpropanal
-
Causality: The hydroformylation of alkenes can proceed via two different modes of addition of the formyl group (-CHO) and hydrogen atom across the double bond, leading to linear and branched aldehyde isomers.[9][10] While catalyst systems are often designed to favor the linear product (this compound), some amount of the branched isomer is typically formed.[10]
-
NMR Signature:
-
Aldehyde Proton: A doublet around 9.6 ppm.
-
Methyl Group: A doublet around 1.1 ppm, coupled to the adjacent methine proton.
-
Methine Proton: A multiplet that will be coupled to both the aldehyde proton and the methyl protons.
-
Data Summary: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | Aldehyde (-CHO) | ~9.76 (t) | ~202.5 |
| -CH₂-CHO | ~2.50 (td) | ~41.0 | |
| -OCH₃ | ~3.35 (s) | ~58.8 | |
| -CH₂-O- | ~3.45 (t) | ~71.5 | |
| -CH₂-CH₂-CH₂- | ~1.95 (quintet) | ~22.5 | |
| 4-Methoxy-1-butanol | -CH₂OH | ~3.65 (t) | ~62.5 |
| -OH | Variable (broad s) | - | |
| 4-Methoxybutanoic Acid | -COOH | ~10-12 (s) | ~179.0 |
| 2-Methoxy-2-methylpropanal | -CHO | ~9.6 (d) | ~204.0 |
| -CH(CH₃)- | Multiplet | ~45.0 | |
| -CH₃ | ~1.1 (d) | ~15.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from various sources.[11][12][13][14][15]
Q4: I'm using a Swern oxidation, and my sample has a very unpleasant odor. Are there characteristic NMR signals for the byproducts of this reaction?
The notorious odor associated with the Swern oxidation is due to the formation of dimethyl sulfide.
Possible Byproduct: Dimethyl sulfide (DMS)
-
Causality: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is reduced to dimethyl sulfide during the reaction.[16][17][18] Other byproducts include carbon monoxide and carbon dioxide.[16][17]
-
NMR Signature: Dimethyl sulfide is a volatile compound and will appear as a sharp singlet in the ¹H NMR spectrum around 2.1 ppm. This can sometimes be mistaken for acetone, another common laboratory solvent.
Reaction Pathway: Swern Oxidation and Byproduct Formation
Caption: Products and byproducts of the Swern oxidation.
Mitigation Strategy:
-
Workup: A common method to eliminate the odor and the DMS signal is to rinse all glassware with bleach, which oxidizes the dimethyl sulfide to odorless dimethyl sulfoxide or dimethyl sulfone.[16]
-
Purification: Due to its volatility, DMS can often be removed by rotary evaporation or by purging the sample with an inert gas.
Concluding Remarks
The successful synthesis of high-purity this compound relies on careful reaction execution and diligent product analysis. This guide serves as a starting point for troubleshooting common byproduct-related issues encountered during your synthetic work. By understanding the mechanistic origins of these impurities and their characteristic NMR signatures, you can more effectively optimize your reaction conditions and purification protocols. For further assistance, always refer to the primary literature and spectral databases.
References
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate).
- Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate).
- Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC.
- Wikipedia. (n.d.). Swern oxidation.
- Chemistry Steps. (n.d.). PCC Oxidation Mechanism.
- Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states.
- BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Chem-Station. (2014). Swern Oxidation.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Tidwell, T. T. (2008). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Accounts of chemical research, 41(2), 211–221.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176–2179.
- Hameury, S., Abdou, M., Bénéteau, V., & Pour M., & Sortais, J. B. (2021). Reductive Hydroformylation of Isosorbide Diallyl Ether. Molecules, 26(23), 7385.
- Google Patents. (n.d.). WO2022216938A1 - Methylcyclohexane as allyl alcohol hydroformylation solvent.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US7279606B1 - Hydroformylation process.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Semantic Scholar. (n.d.). Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway.
- PubChem. (n.d.). 4-Methoxy-2-methylbutanal.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- PubChem. (n.d.). 1-Butanol, 4-methoxy-.
- Master Organic Chemistry. (n.d.). Hydrates, Hemiacetals, and Acetals.
- LibreTexts. (n.d.). 19.4a Formation of Hemiacetals and Acetals (Addition of Alcohols).
- Xometry. (2022). Acetal vs. Hemiacetal: Their Differences.
- ResearchGate. (n.d.). Hydroformylation of allyl acetate using rhodium polyether diphosphinite catalyst.
- Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Stenutz. (n.d.). 4-methoxy-1-butanol.
- SpectraBase. (n.d.). 2-(Methoxymethyl)tetrahydrofuran.
- Google Patents. (n.d.). DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde.
- Fisher Scientific. (n.d.). 4-Methoxy-1-butanol, 98+%.
- Cibulka, R., Vasold, R., & König, B. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry, 10(24), 6224–6231.
- ResearchGate. (n.d.). Hydroformylation.
- ResearchGate. (n.d.). Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to....
- CAS Common Chemistry. (n.d.). This compound.
- International Journal of Advance Study and Research Work. (n.d.). Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4- Methoxybenzyl Alcohol to 4- Methoxybenzaldehyde.
- ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
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- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. xometry.com [xometry.com]
- 9. WO2022216938A1 - Methylcyclohexane as allyl alcohol hydroformylation solvent - Google Patents [patents.google.com]
- 10. US7279606B1 - Hydroformylation process - Google Patents [patents.google.com]
- 11. scs.illinois.edu [scs.illinois.edu]
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- 13. alfa-chemistry.com [alfa-chemistry.com]
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- 16. Swern oxidation - Wikipedia [en.wikipedia.org]
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- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Column Chromatography for 4-Methoxybutanal Purification
From the desk of a Senior Application Scientist:
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the purification of 4-methoxybutanal. This moderately polar aldehyde presents unique challenges due to its potential sensitivity to stationary phase conditions. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification process effectively. This is a living document, built from field experience and established principles, designed to be your first point of reference for achieving high-purity this compound.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Q1: My this compound is co-eluting with an impurity, despite a good separation on my analytical TLC plate. What's going wrong?
A1: This is a classic issue that often points to overloading the column or a loss of resolution upon scaling up from TLC to column chromatography.
-
Causality & Solution:
-
Column Overloading: The most common culprit. When too much crude material is loaded, the stationary phase becomes saturated, and the separation bands broaden significantly, leading to overlap. As a rule of thumb, the amount of crude sample should be about 1-5% of the mass of the silica gel.
-
Poor Column Packing: An unevenly packed column contains channels and cracks, which allows the solvent and sample to flow through non-uniformly, destroying the separation.[1] Ensure your silica gel is a homogenous slurry and that you tap the column gently during packing to settle the stationary phase evenly.
-
TLC Misinterpretation: While TLC is an excellent guide, the conditions aren't identical to a column. The heat from spotting or the open atmosphere can affect volatile compounds. Always run a co-spot on your TLC (a lane with your crude mixture, a lane with a pure standard if available, and a lane with both spotted on top of each other) to confirm true separation.
-
Solvent Choice: A solvent system that gives a large Rf difference on TLC might still perform poorly on a column if one of the compounds has poor solubility in that system.[2] This can lead to streaking and mixed fractions. Try to find a solvent system that dissolves all components well.[2]
-
Q2: I suspect my this compound is decomposing on the silica gel column. How can I confirm this and prevent it?
A2: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or side reactions.[3]
-
Confirmation & Prevention:
-
Stability Test (2D TLC): To confirm decomposition, perform a two-dimensional TLC. Spot your crude sample on the corner of a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain as a single spot on the diagonal. New spots appearing off the diagonal indicate decomposition on the silica.[2]
-
Deactivate the Silica Gel: The acidic silanol groups on the silica surface are often responsible for degradation.[3] You can neutralize these sites by pre-treating the silica. Before loading your sample, flush the packed column with your eluent system containing a small amount of a base, such as 0.5-2% triethylamine (TEA).[3][4] This masks the active sites and provides a more inert environment.
-
Use an Alternative Stationary Phase: If decomposition persists, switch to a less acidic stationary phase. Neutral alumina is an excellent choice for purifying sensitive aldehydes.[2][3]
-
Work Quickly: Minimize the contact time between your compound and the stationary phase. Flash chromatography, which uses pressure to speed up elution, is highly preferred over slow, gravity-fed chromatography.[5][6]
-
Q3: My product is showing significant peak tailing, resulting in broad fractions and lower purity. What causes this and how can I fix it?
A3: Peak tailing for a moderately polar compound like this compound on silica gel is typically caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Causality & Solution:
-
Acid-Base Interactions: The primary cause is the interaction between the lone pair of electrons on the oxygen atoms of your aldehyde and the acidic silanol groups (Si-OH) on the silica surface. This strong, non-ideal interaction slows down a portion of the analyte molecules, causing them to elute gradually, which appears as a tail.
-
Mobile Phase Modifier: The most effective solution is to add a small amount of a competitive agent to your mobile phase. Adding 0.5-1% triethylamine (TEA) or another volatile base will interact with the acidic silanol sites, effectively "masking" them from your product.[4] This leads to more symmetrical, sharper peaks.
-
Increase Eluent Polarity: Sometimes, tailing can be reduced by slightly increasing the polarity of the mobile phase once the main peak begins to elute.[2] This helps to more effectively displace the compound from the stationary phase.
-
Q4: My this compound is not eluting from the column, even when I switch to a very polar solvent like 100% ethyl acetate.
A4: This indicates a very strong, potentially irreversible, adsorption of your compound to the stationary phase.
-
Troubleshooting Steps:
-
Check for Irreversible Binding: As discussed, the acidic nature of silica can be problematic. If you did not deactivate the silica, your aldehyde might be strongly bound. Try flushing the column with a solvent mixture containing both a highly polar component and a base, for example, 5-10% methanol in dichloromethane with 1% triethylamine.
-
Consider Reversed-Phase Chromatography: If your compound is proving too polar for normal-phase chromatography, reversed-phase (e.g., C18 silica) may be a better option.[2] In this technique, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[7] Polar compounds will elute earlier.
-
Re-evaluate Your Crude Material: Ensure that the compound you are trying to purify is indeed this compound and has not been converted to a much more polar species, such as the corresponding carboxylic acid through oxidation.[8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Standard flash-grade silica gel (particle size 40-63 µm, 230-400 mesh) is the most common and cost-effective choice.[5] It provides high surface area and good resolving power. However, due to the potential sensitivity of the aldehyde functional group, it is highly recommended to consider deactivating the silica with triethylamine or using neutral alumina if decomposition is observed.[3][6]
Q2: How do I select the optimal mobile phase (eluent)?
A2: Mobile phase selection is a process of empirical optimization using Thin Layer Chromatography (TLC).[1]
-
Start with a standard solvent system: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether) is a good starting point.[3] Avoid alcohols like methanol initially, as they can react with aldehydes on silica to form acetals.[3]
-
Target an Rf value: The goal is to find a solvent ratio that gives your target compound, this compound, an Rf value of approximately 0.2-0.4 on the TLC plate.[3] This Rf range typically provides the best separation from impurities during column chromatography.
-
Ensure separation: The chosen system should also show a clear separation between your product spot and any major impurity spots. An ideal separation (ΔRf) is ≥ 0.2.
Q3: How can I monitor the fractions during column chromatography? this compound is not strongly UV-active.
A3: This is a critical point. Aldehydes often lack a strong chromophore for easy detection by UV light at 254 nm.[9]
-
TLC Analysis: This is the most common method.[1] Collect fractions and spot them sequentially on a TLC plate alongside a spot of your crude starting material.
-
Staining: Since the compound may not be visible under UV light, you will need to use a chemical stain to visualize the spots. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, such as aldehydes. Vanillin stain is another good general-purpose choice.
-
Advanced Detection (HPLC): For analytical purposes like HPLC, aldehydes are typically derivatized with an agent like 2,4-dinitrophenylhydrazine (DNPH).[10][11] This reaction creates a DNPH-hydrazone derivative that is brightly colored and strongly absorbs UV light around 360 nm, making it easy to detect.[10][12]
Q4: How should I load my crude sample onto the column?
A4: Proper sample loading is crucial for a good separation.[13] You have two main options:
-
Wet Loading: Dissolve your crude sample in the absolute minimum amount of your starting mobile phase solvent.[13] Carefully pipette this concentrated solution onto the top of the packed column. This is fast and simple but can cause band broadening if too much solvent is used.
-
Dry Loading (Recommended for aldehydes): Dissolve your crude sample in a suitable volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.[13] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[13] Carefully add this powder to the top of your packed column. This technique prevents issues with strong dissolution solvents and often results in sharper bands and better separation.
Section 3: Protocols & Data
Protocol 1: Step-by-Step Flash Chromatography Purification
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf of ~0.3 for this compound.
-
Column Packing (Slurry Method):
-
Choose an appropriate size column.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[14]
-
In a beaker, mix your silica gel with the starting eluent to form a consistent slurry.
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[6]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[13]
-
Wash the column with 2-3 column volumes of the eluent, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 5-10x the mass of silica gel and evaporate to dryness to create a free-flowing powder.[13]
-
Carefully add this powder onto the top layer of sand in the column.
-
-
Elution:
-
Fraction Analysis:
-
Use TLC with a suitable stain (e.g., KMnO₄) to analyze the collected fractions.[6]
-
Identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Table: Solvent System Selection Guide
This table provides starting points for solvent systems based on the observed Rf of this compound on a silica gel TLC plate.
| Observed Rf in 20% EtOAc/Hexanes | Suggested Action for Column Chromatography | Starting Eluent Composition |
| > 0.6 | Too non-polar. Decrease eluent polarity. | 5-10% Ethyl Acetate in Hexanes |
| 0.2 - 0.4 | Optimal Range. | 20% Ethyl Acetate in Hexanes |
| < 0.15 | Too polar. Increase eluent polarity. | 30-40% Ethyl Acetate in Hexanes |
| 0 (Stuck at baseline) | Significantly too polar. Consider a stronger polar solvent or reversed-phase. | Try 50%+ Ethyl Acetate or a Dichloromethane-based system. |
Section 4: Visual Workflow
Troubleshooting Decision Tree for this compound Purification
The following diagram outlines a logical workflow for diagnosing and solving common issues during column chromatography.
Caption: A decision tree for troubleshooting common purification issues.
References
- cmu.edu.jm. (2025-02-19). How to Column Aldehydes: A Comprehensive Guide. [Link]
- University of Rochester, Department of Chemistry.
- SIELC Technologies. Separation of 4-Methoxy-2-methylbutane-2-thiol on Newcrom R1 HPLC column. [Link]
- Harris, E. B. J. (2014-09-29). Response to "What is the best solvent for purifying aldehyde in a column chromatography?".
- CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]
- Biotage. (2023-01-23).
- Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
- Al-Harthi, S., et al. (2019-06-04). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. [Link]
- Khan Academy.
- ChemistryViews. (2012-08-07).
- Reddit. (2022-02-22).
- Senzer, B. D., et al. (2025-06-19).
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
- Phenomenex. (2025-06-06).
- Mobile Phase Selectivity. [Link]
- Teledyne ISCO. (2020-05-26). Chromatography Troubleshooting. YouTube. [Link]
- Teledyne ISCO. (2019-03-25). Chromatography Troubleshooting. YouTube. [Link]
- Lin, T-F., et al.
- ResearchGate. (2015-12-03). Is it possible to purify aldehyde by column?
- Organic Syntheses. Procedure Note (2) Choice of Amount and Type of Silica Gel. [Link]
Sources
- 1. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. auroraprosci.com [auroraprosci.com]
- 12. lawdata.com.tw [lawdata.com.tw]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. orgsyn.org [orgsyn.org]
Methods for drying and removing water from 4-Methoxybutanal
Answering the call for advanced technical guidance, this support center article provides an in-depth exploration of methods for effectively drying and removing water from 4-Methoxybutanal. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the chemical principles governing each technique. This guide is structured to empower researchers, scientists, and drug development professionals to make informed decisions, troubleshoot common issues, and ensure the integrity of their material for downstream applications.
Introduction: The Unique Challenges of Drying Aldehydes
This compound, a molecule featuring both a reactive aldehyde and an ether linkage, presents specific challenges when removing water.[1][2] Unlike more inert functional groups, the aldehyde carbonyl is susceptible to several water-related issues:
-
Hydrate Formation: Aldehydes exist in a reversible equilibrium with their corresponding geminal diols (hydrates) in the presence of water.[3][4] While often unstable, the extent of hydrate formation can be significant, sequestering the desired compound and complicating analysis. The removal of water is essential to shift the equilibrium back towards the aldehyde form.
-
Catalysis of Side Reactions: Trace amounts of acid or base, which can be introduced with water or certain drying agents, can catalyze undesirable side reactions such as aldol condensations or polymerization.
-
Reaction Incompatibility: For subsequent steps, such as Grignard reactions, reductions with lithium aluminum hydride, or Wittig reactions, the presence of water is detrimental, leading to reagent quenching and significantly reduced yields.[5]
This guide provides robust solutions to navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section is designed in a problem-solution format to directly address experimental challenges.
Issue 1: My this compound is still wet after treatment with a drying agent.
Root Cause Analysis: This common issue typically stems from one of three factors: selecting a drying agent with insufficient capacity or speed, not using enough of the agent, or not allowing sufficient contact time.
Solution Strategy:
-
Preliminary Water Removal: Before adding any solid drying agent, "wash" the organic solution with saturated aqueous sodium chloride (brine).[6][7] The high salt concentration reduces the solubility of water in the organic layer, effectively pulling the bulk of the water into the aqueous phase.[7]
-
Select the Appropriate Drying Agent: The choice of drying agent is critical. Not all are suitable for aldehydes.
-
Recommended: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄). MgSO₄ is fast, has a high capacity, and is generally suitable for most compounds, including aldehydes.[8] Na₂SO₄ is neutral and easy to filter, but it is slower and has a lower capacity.[6]
-
Use with Caution: Molecular sieves (3Å or 4Å) are highly efficient but can be more costly and slower to equilibrate.
-
Avoid: Anhydrous Calcium Chloride (CaCl₂) should be avoided as it can form complexes with oxygen-containing compounds like aldehydes and ethers.[8][9]
-
-
Use an Adequate Amount: Add the drying agent in portions and swirl the flask.[10] Initially, the agent will clump together as it absorbs water. The solution is considered dry when newly added particles no longer clump and swirl freely, resembling a "snow globe" effect.[10][11]
-
Allow Sufficient Time: While MgSO₄ acts quickly, Na₂SO₄ requires at least 15-30 minutes of contact time to be effective.[6]
Issue 2: I'm observing product decomposition or the formation of a viscous oil during the drying process.
Root Cause Analysis: Aldehydes are prone to self-condensation (aldol reaction), which is catalyzed by acidic or basic conditions. Some drying agents are not perfectly neutral and can initiate this process. The aldehyde can also be sensitive to air oxidation.
Solution Strategy:
-
Maintain Neutrality: Use a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄). While magnesium sulfate (MgSO₄) is excellent, it can be slightly acidic and may cause issues with highly sensitive aldehydes.
-
Control Temperature: Perform the drying step at a low temperature (e.g., in an ice-water bath) to minimize the rate of potential side reactions.
-
Utilize an Inert Atmosphere: If the aldehyde is particularly sensitive, conduct the drying and subsequent filtration under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation to the corresponding carboxylic acid.
Issue 3: How can I remove tightly bound water, possibly from a stable gem-diol (hydrate)?
Root Cause Analysis: Simple drying agents may not be sufficient to shift the equilibrium from a relatively stable hydrate back to the aldehyde.[3][4] In these cases, physical removal of water is necessary to drive the reaction to completion.
Solution Strategy: Azeotropic Distillation
This is the most rigorous method for removing water. It relies on forming a minimum-boiling azeotrope with a water-immiscible solvent, typically toluene.
-
Principle: The this compound/toluene solution is heated to reflux. The vapor, enriched with the water-toluene azeotrope, condenses in a Dean-Stark trap. The denser water separates and is collected in the trap, while the lighter toluene overflows and returns to the reaction flask, continuously removing water.[12]
-
Benefit: This method physically removes water from the system, effectively breaking the hydrate and ensuring an anhydrous product. See Protocol 2 for a detailed methodology.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose drying agent for this compound?
For routine applications where extreme dryness is not required and the aldehyde is not overly sensitive, anhydrous magnesium sulfate (MgSO₄) is often the best choice due to its high speed and capacity. For sensitive aldehydes prone to acid-catalyzed side reactions, anhydrous sodium sulfate (Na₂SO₄) is a safer, albeit slower, alternative.[6][8]
Q2: How can I quantitatively determine if my this compound is dry?
Visual inspection is a qualitative guide. For a definitive, quantitative measurement of water content, the gold standard is Karl Fischer Titration . This electrochemical method is highly sensitive and specific for water, though it requires specialized equipment. Note that aldehydes can sometimes interfere with standard Karl Fischer reagents through side reactions, so using specialized aldehyde- and ketone-compatible reagents is crucial for accuracy.[13]
Q3: Can I simply use a high vacuum to remove water?
While placing a sample under high vacuum can remove residual volatile solvents, it is often inefficient for removing water, especially if the water is present in significant amounts or has formed a hydrate.[6] Furthermore, if this compound has a relatively high vapor pressure, you risk losing your product along with the water. Gentle heating under vacuum may be attempted, but this increases the risk of decomposition. Azeotropic distillation is a much more reliable method.
Q4: I washed my organic layer with brine. Is a drying agent still necessary?
Yes. A brine wash is highly effective at removing the majority of dissolved water, but it will not result in a truly anhydrous solution.[6][7] The organic layer will still be saturated with a small amount of water that must be removed by a chemical drying agent like MgSO₄ or Na₂SO₄.
Data Summary & Protocols
Table 1: Comparison of Common Drying Agents for this compound
| Drying Agent | Chemical Formula | Capacity (g H₂O / g agent) | Speed | Acidity/Basicity | Compatibility with this compound |
| Sodium Sulfate | Na₂SO₄ | Low | Slow | Neutral | Excellent: Safe and non-reactive, but slow. |
| Magnesium Sulfate | MgSO₄ | High | Fast | Weakly Acidic | Very Good: Efficient, but use caution with highly acid-sensitive substrates. |
| Molecular Sieves | (Na, K, Ca)-Aluminosilicate | Moderate | Moderate | Neutral | Good: Very effective for achieving low water levels, but can be slow. |
| Calcium Chloride | CaCl₂ | High | Fast | Neutral | Not Recommended: Can form complexes with aldehydes and ethers.[8] |
Experimental Protocols
Protocol 1: Standard Drying using Anhydrous Sodium Sulfate (Na₂SO₄)
-
Pre-treatment: Transfer the organic solution containing this compound to a separatory funnel. Add an equal volume of saturated NaCl solution (brine), shake vigorously, and allow the layers to separate. Drain the lower aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Initial Addition: Add a small scoop of anhydrous Na₂SO₄ to the flask. Swirl the flask gently. Observe the drying agent; it will likely form large clumps.
-
Incremental Addition: Continue adding small portions of Na₂SO₄, swirling after each addition, until some of the newly added crystals remain free-flowing and do not clump together.[10]
-
Equilibration: Stopper the flask and let it stand for at least 20-30 minutes to ensure complete water absorption.
-
Separation: Carefully decant or filter the dry solution away from the solid drying agent into a new flask. To maximize yield, rinse the spent drying agent with a small amount of fresh, dry solvent and combine the rinse with the main solution.
Protocol 2: Rigorous Drying via Azeotropic Distillation
-
Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
Charging the Flask: Add the crude, water-containing this compound to the flask, followed by a water-immiscible solvent with which water forms a low-boiling azeotrope (toluene is standard). The volume of toluene should be sufficient to ensure good stirring and reflux, typically 5-10 times the volume of the aldehyde.
-
Distillation: Heat the mixture to a steady reflux. The water-toluene azeotrope will distill, condense, and collect in the Dean-Stark trap.
-
Monitoring: Continue the reflux until no more water collects in the graduated arm of the trap. The organic solvent in the trap should become clear rather than cloudy.
-
Workup: Allow the apparatus to cool. The anhydrous solution of this compound in toluene can be used directly, or the toluene can be removed under reduced pressure using a rotary evaporator.
Visualization of Workflows
Diagram 1: Decision-Making for Drying this compound
Caption: A decision tree for selecting the appropriate drying method for this compound.
Diagram 2: Workflow for Azeotropic Distillation
Caption: Step-by-step workflow for removing water using a Dean-Stark apparatus.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12746998, this compound. [Link]
- Chemistry LibreTexts. 12.
- JoVE.
- University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]
- designer-drug.com. Drying Agent Selection Guide. [Link]
- Chemguide. reduction of aldehydes and ketones. [Link]
- Sciencemadness Discussion Board. Drying Aldehydes properly - How to do it?. [Link]
- University of Colorado Boulder, Organic Chemistry. Drying Organic Solutions. [Link]
- Reddit.
- Chemistry LibreTexts. 3.2: Drying Agents. [Link]
- Scribd. Drying An Organic Solution. [Link]
Sources
- 1. CAS 21071-24-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H10O2 | CID 12746998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Aldehydes and Ketones with Water: Hydrate Formation [jove.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Drying Agent Selection Guide [designer-drug.com]
- 9. Sciencemadness Discussion Board - Drying Aldehydes properly - How to do it? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. reddit.com [reddit.com]
- 13. pages2.honeywell.com [pages2.honeywell.com]
Technical Support Center: Catalyst Selection and Optimization for 4-Methoxybutanal Synthesis
Welcome to the technical support center for the synthesis of 4-methoxybutanal. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to work on the hydroformylation of allyl methyl ether. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success of your experiments. Our approach is rooted in established catalytic principles and field-proven insights to help you navigate the nuances of catalyst selection, reaction optimization, and common challenges.
Introduction to this compound Synthesis via Hydroformylation
The synthesis of this compound is most effectively achieved through the hydroformylation of allyl methyl ether. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene in the presence of a transition metal catalyst. The primary challenge in this synthesis is to control the regioselectivity to favor the formation of the linear aldehyde (this compound) over the branched isomer (2-methyl-3-methoxypropanal) and to minimize side reactions such as isomerization and hydrogenation.
The generally accepted mechanism for rhodium-catalyzed hydroformylation, known as the Heck-Breslow mechanism, involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination. The choice of catalyst, particularly the ligands coordinated to the rhodium center, plays a crucial role in steering the reaction toward the desired product.
Catalyst Selection: The Key to Regioselectivity
The selection of an appropriate catalyst system is paramount for achieving high yields and selectivity for this compound. Rhodium-based catalysts are the industry standard for hydroformylation due to their high activity under mild conditions.[1][2]
Rhodium Precursors
Commonly used rhodium precursors for in situ catalyst preparation include:
-
Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂]
-
Hydridocarbonyltris(triphenylphosphine)rhodium(I) [RhH(CO)(PPh₃)₃]
-
Chlorobis(cyclooctene)rhodium(I) dimer [[Rh(coe)₂Cl]₂]
[Rh(acac)(CO)₂] is often preferred due to its stability and ease of handling.
The Critical Role of Phosphine and Phosphite Ligands
The ligands coordinated to the rhodium atom are the primary determinants of regioselectivity and catalyst activity. For the synthesis of linear aldehydes like this compound, bulky phosphine and diphosphine ligands are generally favored.
| Ligand Type | Examples | Key Characteristics & Impact on Reaction |
| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri(p-tolyl)phosphine | Basic, widely used. A high ligand-to-rhodium ratio is often required to favor the formation of the bis-phosphine complex, which promotes linear aldehyde formation. |
| Bidentate Phosphines (Diphosphines) | 1,4-Bis(diphenylphosphino)butane (dppb), Xantphos | Chelating ligands that create a specific bite angle. Larger bite angles (e.g., in Xantphos) generally lead to higher selectivity for the linear product.[3] |
| Phosphites | Triphenylphosphite, Bulky diphosphites (e.g., Biphephos) | Electron-withdrawing ligands that can increase the reaction rate. Bulky phosphites can also provide steric hindrance that favors linear aldehyde formation. |
Expert Insight: While triphenylphosphine is a workhorse ligand, for substrates like allyl methyl ether, diphosphine ligands such as dppb or those with a larger bite angle like Xantphos often provide superior regioselectivity towards the desired linear product, this compound. This is because the chelating effect of diphosphines leads to a more defined and stable catalytic species that sterically disfavors the formation of the branched isomer.
Experimental Protocols & Optimization
This section provides a detailed, step-by-step methodology for the synthesis of this compound, along with guidance on optimizing reaction conditions.
General Experimental Protocol for Hydroformylation of Allyl Methyl Ether
This protocol is adapted from established procedures for the hydroformylation of analogous functionalized olefins.[1]
Materials:
-
Allyl methyl ether (substrate)
-
[Rh(acac)(CO)₂] (catalyst precursor)
-
1,4-Bis(diphenylphosphino)butane (dppb) (ligand)
-
Toluene (anhydrous, degassed)
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature control.
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with [Rh(acac)(CO)₂] (1 equivalent) and dppb (2-4 equivalents). Add anhydrous, degassed toluene to dissolve the catalyst precursor and ligand.
-
System Purge: Seal the autoclave and remove it from the glovebox. Purge the system three times with syngas (1:1 H₂/CO) to remove any residual air.
-
Pressurization and Heating: Pressurize the autoclave to the desired initial pressure (e.g., 200 psig) with syngas. Begin stirring and heat the reactor to the target temperature (e.g., 60-80 °C).
-
Substrate Injection: Once the desired temperature and pressure are stable, inject the allyl methyl ether into the reactor.
-
Reaction Monitoring: Maintain a constant pressure by supplying syngas from a reservoir as it is consumed. Monitor the gas uptake to follow the reaction progress. The reaction is typically complete within 4-12 hours.
-
Cooling and Depressurization: Once the gas uptake ceases, cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.
-
Product Analysis: The resulting solution can be analyzed by gas chromatography (GC) or ¹H NMR to determine the conversion of allyl methyl ether and the selectivity for this compound, 2-methyl-3-methoxypropanal, and any byproducts.
Optimization of Reaction Parameters
To maximize the yield and selectivity of this compound, systematic optimization of the following parameters is crucial.
| Parameter | Range | Effect on the Reaction | Optimization Strategy |
| Temperature | 50-100 °C | Higher temperatures increase the reaction rate but may decrease selectivity and promote side reactions like isomerization. | Start at a lower temperature (e.g., 60 °C) and gradually increase to find the optimal balance between rate and selectivity. |
| Syngas Pressure (H₂:CO) | 10-50 bar (1:1) | Higher pressure generally increases the reaction rate. The H₂:CO ratio can influence catalyst stability and selectivity. | A 1:1 ratio is a good starting point. Varying the total pressure within the recommended range can optimize the rate without significantly affecting selectivity. |
| Ligand/Rhodium Ratio | 2-10 | A higher ratio of diphosphine ligand can favor the formation of the more selective catalytic species, increasing the yield of the linear aldehyde. | Start with a 2:1 ratio and increase to 4:1 or higher. Monitor the regioselectivity to determine the optimal ratio. |
| Solvent | Toluene, THF, Dioxane | The solvent should be inert and capable of dissolving all reactants and the catalyst. | Toluene is a common and effective solvent. Ensure it is anhydrous and degassed to prevent catalyst deactivation. |
Data Presentation:
The following table illustrates hypothetical results from an optimization study to provide a framework for your data analysis.
| Entry | Ligand | Temp (°C) | Pressure (bar) | L/Rh Ratio | Conversion (%) | Selectivity for this compound (%) | n/iso Ratio |
| 1 | PPh₃ | 80 | 20 | 10 | 95 | 85 | 5.7:1 |
| 2 | dppb | 80 | 20 | 2 | 98 | 92 | 11.5:1 |
| 3 | dppb | 60 | 20 | 2 | 85 | 95 | 19:1 |
| 4 | dppb | 80 | 40 | 4 | >99 | 94 | 15.7:1 |
| 5 | Xantphos | 80 | 20 | 2 | 97 | 97 | 32.3:1 |
n/iso ratio refers to the ratio of the linear aldehyde (normal) to the branched aldehyde (iso).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is very slow or has stalled. What are the possible causes and solutions?
-
Possible Cause 1: Catalyst Deactivation. The catalyst may have been deactivated by impurities such as oxygen or water in the reactants or solvent.
-
Solution: Ensure that the solvent and substrate are anhydrous and thoroughly degassed before use. Purge the reactor system adequately with an inert gas or syngas before starting the reaction.
-
-
Possible Cause 2: Insufficient Temperature or Pressure. The reaction conditions may not be energetic enough to drive the catalytic cycle.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, while monitoring the effect on selectivity. Similarly, the syngas pressure can be increased.
-
-
Possible Cause 3: Low Catalyst Loading. The amount of catalyst may be insufficient for the scale of the reaction.
-
Solution: While maintaining the optimal substrate-to-catalyst ratio, ensure that the absolute concentration of the catalyst is sufficient. For very dilute reactions, an increase in catalyst loading may be necessary.
-
Q2: I am observing a low regioselectivity, with a significant amount of the branched isomer (2-methyl-3-methoxypropanal) being formed. How can I improve the selectivity for this compound?
-
Possible Cause 1: Inappropriate Ligand. The ligand may not be providing sufficient steric hindrance to favor the formation of the linear aldehyde.
-
Solution: Switch to a bulkier ligand. If using a monodentate phosphine like PPh₃, consider increasing the ligand-to-rhodium ratio. For better and more consistent results, use a bidentate phosphine with a large bite angle, such as Xantphos.[3]
-
-
Possible Cause 2: High Reaction Temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the branched isomer.
-
Solution: Reduce the reaction temperature. This may slow down the reaction rate, but it often significantly improves the regioselectivity for the linear product.
-
Q3: My product analysis shows the presence of significant byproducts other than the branched aldehyde. What are these byproducts and how can I minimize their formation?
-
Possible Cause 1: Isomerization. The starting material, allyl methyl ether, can isomerize to methyl propenyl ether, which can then be hydroformylated to propanal.
-
Solution: Isomerization is often competitive with hydroformylation. Optimizing the reaction conditions (lower temperature, appropriate ligand) to favor a faster rate of hydroformylation can minimize the extent of isomerization.
-
-
Possible Cause 2: Hydrogenation. The alkene or the aldehyde product can be hydrogenated to form methyl propyl ether or 4-methoxy-1-butanol, respectively.
-
Solution: This is more likely to occur if the H₂:CO ratio is too high or if the reaction is left for an extended period after the complete consumption of the substrate. Use a 1:1 H₂:CO ratio and monitor the reaction progress to stop it once the starting material is consumed.
-
Q4: How can I confirm the identity of my product and byproducts?
-
Solution: The most common methods for product identification and quantification are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate the components of the reaction mixture and obtain their mass spectra for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the products. The aldehyde proton of this compound will have a characteristic chemical shift around 9.7 ppm in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1725 cm⁻¹ is indicative of the aldehyde product.
-
Visualizing the Process
Reaction Pathway
Caption: A logical workflow for troubleshooting common issues.
References
- Cuny, G. D., & Buchwald, S. L. (1993). Practical, high-yield, regioselective, rhodium-catalyzed hydroformylation of functionalized α-olefins. Journal of the American Chemical Society, 115(5), 2066–2068. [Link]
- El-Khoury, J. C. (2005). Hydroformylation process (U.S. Patent No. 7,279,606 B1). U.S.
- Panda, A. (2010). Hydroformylation of allyl acetate using rhodium polyether diphosphinite catalyst.
- Leca, D., & Claver, C. (2005). Rhodium-catalyzed hydroformylation of allylbenzenes and propenylbenzenes: Effect of phosphine and diphosphine ligands on chemo- and regioselectivity. Journal of Molecular Catalysis A: Chemical, 241(1-2), 128-135. [Link]
- Grotevendt, A., & Jackstell, R. (2007). Highly Regioselective Hydroformylation of Higher Olefins Catalyzed by Rhodium-Phosphine Complexes in Ionic Liquid Medium. Journal of Chemical Research, 2007(4), 217-220. [Link]
- Diebolt, O., & Leitner, W. (2012). A Resorcina[4]rene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes. Angewandte Chemie International Edition, 51(43), 10862-10865. [Link]
- Pitt, A. R. (2015). Phosphine Ligands for the Hydroformylation of Allyl Alcohol.
- PubChem. (n.d.). This compound.
- Legrand, F.-X., et al. (2021). Reductive Hydroformylation of Isosorbide Diallyl Ether. Molecules, 26(23), 7359. [Link]
- da Silva, R. J., et al. (2014). Hydroformylation of allyl alcohol with formaldehyde catalyzed by rhodium-phosphine systems. Journal of the Brazilian Chemical Society, 25(1), 123-129. [Link]
Sources
Technical Support Center: Quenching Procedures for 4-Methoxybutanal Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for handling reactions involving 4-Methoxybutanal. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions to common challenges encountered during the reaction quench and workup phases. Our goal is to move beyond simple step-by-step instructions and provide a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Section 1: General Principles & FAQs for Quenching Aldehyde Reactions
This section addresses fundamental questions regarding the quenching process, particularly in the context of a moderately polar, aliphatic aldehyde like this compound.
Q1: What is the primary goal of "quenching" a reaction, and why is it critical?
A1: Quenching is the process of rapidly and irreversibly deactivating any remaining reactive species in a reaction mixture upon its completion.[1] This is a critical step for several reasons:
-
Safety: Many reagents, such as lithium aluminum hydride (LiAlH₄) or Grignard reagents, are highly reactive and can react violently with air or moisture if not neutralized in a controlled manner.[2][3]
-
Control: Quenching stops the reaction at a specific time point, preventing the formation of byproducts from over-reaction or undesired side reactions during workup.[4]
-
Workup Compatibility: The quenching process is the first step of the workup and is designed to convert reagents and byproducts into forms that are easily separable from the desired product (e.g., converting them into water-soluble salts).[5]
Q2: this compound has an ether linkage. Does this functional group influence the choice of quenching agent?
A2: Generally, the methoxy group (an ether) in this compound and its subsequent products is robust and non-reactive under most standard quenching conditions (e.g., addition of water, aqueous ammonium chloride, or dilute acids/bases). Ethers are stable to hydrides, organometallics, and mild oxidizing/reducing agents. Therefore, its presence does not typically necessitate special precautions or limit the choice of common quenching agents.
Q3: My reaction is performed at a low temperature (-78 °C). Should I quench it cold or let it warm up first?
A3: It is almost always advisable to quench the reaction at the temperature it was performed at, or a slightly higher but still controlled temperature (e.g., 0 °C).[4] Adding a quenching agent at low temperature helps to dissipate the heat generated from the exothermic neutralization reaction, preventing a sudden, uncontrolled temperature spike that could decompose the product or cause dangerous pressure buildup.[6] After the initial, slow addition of the quenching agent at low temperature, the mixture can be allowed to warm to room temperature to complete the workup.[4]
Q4: What are the most common quenching agents and their primary applications?
A4: The choice of quenching agent is dictated by the specific reagents used in the reaction. The table below summarizes common choices.
| Quenching Agent | Formula | Typical Application | Mechanism & Rationale |
| Water | H₂O | General purpose; quenches hydrides, organometallics, strong acids/bases. | Proton source. Reacts with strong bases and hydrides. Use with caution for highly reactive species (e.g., LiAlH₄) due to vigorous reaction.[7] |
| Saturated Aq. Ammonium Chloride | NH₄Cl | Grignard reactions, organolithiums, enolates. | Mildly acidic proton source (pKa ≈ 9.2). Less basic than water, useful for preventing formation of emulsions with magnesium hydroxides in Grignard workups.[8] |
| Saturated Aq. Sodium Bicarbonate | NaHCO₃ | Neutralizing acids; quenching reductive aminations (STAB). | Mild base. Used to neutralize catalytic acids or acidic byproducts. Can cause significant CO₂ evolution.[9][10] |
| Dilute Hydrochloric or Sulfuric Acid | HCl, H₂SO₄ | Reductions, Grignard reactions (after initial quench). | Strong acid. Used to dissolve metal salts (e.g., magnesium or aluminum hydroxides) and protonate alkoxides.[11][12] |
| Methanol / Ethanol | CH₃OH / C₂H₅OH | Pre-quenching highly reactive hydrides (LiAlH₄). | Less reactive proton source than water. Used for initial, gentle decomposition of powerful reagents before adding water.[6][13] |
| Ethyl Acetate | EtOAc | Pre-quenching highly reactive hydrides (LiAlH₄). | Carbonyl group reacts with the hydride, consuming it less violently than a protic source. Often used before adding a protic solvent.[13] |
Section 2: Troubleshooting Guide for Reduction Reactions (e.g., NaBH₄, LiAlH₄)
The reduction of this compound yields 4-methoxybutan-1-ol. While seemingly straightforward, the workup can present challenges.
Q5: I've reduced this compound with Sodium Borohydride (NaBH₄) in methanol. What is the correct quenching and workup procedure?
A5: Sodium borohydride is a mild reducing agent, and its workup is generally simple.[14] Since the reaction is often run in a protic solvent like methanol or ethanol, the reagent slowly decomposes during the reaction. The primary goal of the "quench" is to destroy any minor excess of NaBH₄ and, more importantly, to hydrolyze the intermediate borate esters to liberate the alcohol product.
Recommended Protocol: NaBH₄ Reduction Quench
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add 1M HCl dropwise to the stirring solution. You will observe gas (H₂) evolution. Continue adding acid until the bubbling ceases and the pH is acidic (~pH 2-3). This step both quenches the excess NaBH₄ and breaks down the borate complexes.[11]
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Q6: After quenching my Lithium Aluminum Hydride (LiAlH₄) reaction, a thick, gelatinous precipitate formed that is impossible to filter. What went wrong?
A6: This is a very common problem when quenching LiAlH₄ reactions.[15] The precipitate consists of aluminum salts (hydr)oxides. The formation of a gelatinous solid occurs when the quenching procedure does not produce a granular, easily filterable solid. The key is to use a precisely controlled sequence of additions, often referred to as the Fieser workup.
Expert Protocol: The Fieser Workup for LiAlH₄ Quenching This procedure is designed to generate granular Al₂O₃, which is easily filtered. For a reaction using X grams of LiAlH₄ in a solvent like THF or diethyl ether:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Very slowly and carefully add X mL of water dropwise.
-
Next, add X mL of 15% (w/v) aqueous NaOH solution dropwise.
-
Finally, add 3X mL of water dropwise.
-
Remove the ice bath and stir the mixture vigorously for 15-30 minutes at room temperature. A white, granular solid should form.
-
Filter the mixture through a pad of Celite®, washing the solid thoroughly with your reaction solvent (e.g., THF or ether).
-
The filtrate contains your product, 4-methoxybutan-1-ol, which can then be dried and concentrated.[16]
This sequence ensures the formation of coarse, filterable aluminum salts, preventing the dreaded gelatinous state.
Diagram: Decision Workflow for Hydride Reduction Quench This diagram outlines the decision-making process for quenching common hydride reductions of this compound.
Caption: Decision tree for selecting a hydride quench protocol.
Section 3: Troubleshooting Guide for Grignard & Organolithium Additions
The reaction of this compound with an organometallic reagent (e.g., MeMgBr, n-BuLi) forms a secondary alcohol. The workup must neutralize the excess reagent and protonate the magnesium or lithium alkoxide intermediate.[17][18]
Q7: My Grignard reaction quench with water was extremely exothermic and formed a thick emulsion. How can I improve this?
A7: This is a classic issue. Grignard reagents are strongly basic and react vigorously with water.[19] The magnesium salts (Mg(OH)X) formed are often insoluble and act as emulsifying agents. The standard and superior method is to quench with saturated aqueous ammonium chloride (NH₄Cl).
Expert Protocol: Grignard Reaction Quench
-
Cool the reaction flask to 0 °C in an ice-water bath.
-
Slowly add saturated aqueous NH₄Cl solution dropwise via an addition funnel. The addition is still exothermic but far more controllable than with water.
-
Continue adding the NH₄Cl solution until the initial vigorous reaction subsides and two clear layers begin to form. The ammonium chloride protonates the alkoxide and coordinates with the magnesium salts, keeping them more soluble.[20]
-
Add your extraction solvent (e.g., diethyl ether or ethyl acetate) and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Section 4: Troubleshooting Guide for Wittig Olefinations
The Wittig reaction converts this compound into an alkene, but the primary challenge is not the quench itself, but the removal of the triphenylphosphine oxide (TPPO) byproduct.[21]
Q8: I've performed a Wittig reaction and now my crude product is contaminated with a large amount of triphenylphosphine oxide (TPPO). How do I get rid of it?
A8: TPPO is notoriously difficult to remove by standard column chromatography due to its polarity, which is often similar to that of the desired product. Several strategies can be employed post-quench.
Recommended Quench and Workup: The quench is typically simple. After the reaction is complete, add water or saturated aqueous NH₄Cl.[8] Then, extract the product with a suitable organic solvent. After concentrating the crude product, you can address the TPPO issue.
Methods for TPPO Removal:
-
Crystallization: If your product is a solid, recrystallization is often the easiest method. TPPO is highly crystalline but may co-crystallize. Try a mixed solvent system.
-
Precipitation of TPPO: After extraction, concentrate the crude material. Redissolve it in a minimal amount of a polar solvent (like dichloromethane or ether) and then add a non-polar solvent (like hexanes or pentane) dropwise while stirring. TPPO is much less soluble in non-polar solvents and will often precipitate, allowing it to be removed by filtration.
-
Acidic Extraction (for basic products): If your product contains a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with dilute HCl to move your product to the aqueous layer, discard the organic layer containing TPPO, then basify the aqueous layer and re-extract your pure product. This is not applicable for the neutral alkene product from this compound.
Section 5: Troubleshooting Guide for Reductive Aminations
Reductive amination of this compound with an amine and a mild reducing agent like sodium triacetoxyborohydride (STAB) is a common transformation.[22] The workup needs to neutralize the remaining reagent and any acid catalyst.
Q9: I quenched my reductive amination (using STAB) with saturated sodium bicarbonate, but there was a huge amount of gas evolution that caused my reaction to foam out of the flask. Is this normal?
A9: Yes, this is a known hazard. The reaction is typically run with an acid catalyst (like acetic acid) and the STAB reagent itself can react with the quenching base. The reaction between the acidic components and bicarbonate releases a large volume of carbon dioxide gas.[9][10]
Expert Protocol: Safer Quench for Reductive Aminations
-
Ensure you are using a flask that is no more than half full to accommodate potential foaming.
-
Cool the reaction mixture to 0 °C.
-
Add the saturated NaHCO₃ solution very slowly , portion-wise or dropwise, with vigorous stirring. Allow the effervescence to subside between additions.
-
An alternative, often safer, approach is to use a different base. A 1M solution of sodium carbonate (Na₂CO₃) can be used, which is more basic and may result in a more controlled quench. Another option is to quench with water and then add a base like 1M NaOH to adjust the pH.[9]
-
Once the quench is complete and the pH is basic, proceed with the standard extractive workup.
Section 6: Special Case - Purification via Reversible Bisulfite Adduct Formation
If you need to remove unreacted this compound from a product mixture, or purify the aldehyde itself from non-carbonyl impurities, a bisulfite workup is an excellent classical technique.[23]
Q10: How can I use a bisulfite workup to purify this compound?
A10: This method relies on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble salt adduct.[24][25] Other organic components that do not react with bisulfite will remain in the organic layer.
Diagram: Workflow for Aldehyde Purification via Bisulfite Adduct
Caption: Purification workflow using reversible bisulfite adduct formation.
References
- Wikipedia. (n.d.). Grignard reagent.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- Kim, Y., & Kim, K. (2001). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. Tetrahedron Letters, 42(48), 8417–8419.
- Research and Reviews: Journal of Chemistry. (2021). A Report on Reagents and its Quenching Methods.
- Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride.
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Bloom Tech. (2024). Does Lithium Aluminum Hydride Reduce Aldehydes?.
- American Chemical Society Publications. (2020). Reductive Amination Bicarbonate Quench: Gas-Evolving Waste Stream Near-Miss Investigation. Organic Process Research & Development.
- Organic Chemistry. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy!. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
- University of Notre Dame. (2015). Common Standard Operating Procedure for Quenching and Disposal of Pyrophoric Materials.
- Leonard, M. S. (2013). Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride. YouTube.
- ResearchGate. (2020). Reductive Amination Bicarbonate Quench: Gas Evolving Waste Stream Near Miss Investigation.
- ChemComplete. (2022). Aldehydes and Ketones - Grignard and Hydride Reduction Reactions. YouTube.
- Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
- ResearchGate. (2012). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls.
- Chemistry LibreTexts. (2022). 8.10: Fast Reactions in Solution.
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Master Organic Chemistry. (2023). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions.
- Owlcation. (2023). Determining Reactions of Aldehydes and Ketones.
- Chemistry Steps. (n.d.). Reductive Amination.
- Sarpong Group, UC Berkeley. (2016). Quenching of Water Reactive Materials.
- JoVE. (2020). Identification of Unknown Aldehydes and Ketones.
- Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Wikipedia. (n.d.). Wittig reaction.
- Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination. YouTube.
- Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.
- National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ResearchGate. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
- ResearchGate. (2004). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes.
- MDPI. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry.
- Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
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Validation & Comparative
A Comparative Analysis of Synthetic Routes to 4-Methoxybutanal for Research and Pharmaceutical Applications
Abstract
4-Methoxybutanal is a valuable bifunctional molecule increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its unique structure, featuring both an aldehyde and a methoxy group, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive comparative analysis of three primary synthetic routes to this compound: the oxidation of 4-methoxybutan-1-ol, the hydroformylation of 3-methoxypropene, and the ozonolysis of 4-methoxy-1-butene. Each route is evaluated based on reaction efficiency, scalability, safety, and cost-effectiveness, with detailed experimental protocols provided to enable researchers to make informed decisions for their specific applications.
Introduction
The strategic importance of this compound in organic synthesis stems from its dual functionality. The aldehyde group serves as a versatile handle for carbon-carbon bond formation and functional group interconversions, while the methoxy group can influence the molecule's solubility and electronic properties, or act as a stable protecting group. The selection of an appropriate synthetic route to this key intermediate is critical and depends on factors such as the desired scale of production, available starting materials, and the specific requirements for purity and yield. This guide aims to provide a detailed, side-by-side comparison of the most common and feasible synthetic strategies to empower researchers in drug development and chemical synthesis.
Route 1: Oxidation of 4-Methoxybutan-1-ol
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic chemistry. For the synthesis of this compound, this approach starts from the commercially available 4-methoxybutan-1-ol. The key challenge in this route is to achieve selective oxidation to the aldehyde without over-oxidation to the corresponding carboxylic acid.[1][2] Several reagents have been developed for this purpose, with varying degrees of efficiency, selectivity, and safety.
Reaction Pathway
Caption: Oxidation of 4-methoxybutan-1-ol to this compound using various oxidizing agents.
Comparative Analysis of Oxidizing Agents
| Oxidizing Agent | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Pyridinium Chlorochromate (PCC) | 85-95% | Anhydrous CH₂Cl₂, Room Temp, 2-4h | Readily available, reliable | Chromium-based (toxic), difficult workup |
| Dess-Martin Periodinane (DMP) | 90-98% | CH₂Cl₂, Room Temp, 1-3h | Mild conditions, high yield, easy workup | Potentially explosive, expensive |
| Swern Oxidation | 80-90% | Low Temp (-78°C), Anhydrous | High selectivity, avoids heavy metals | Requires cryogenic conditions, unpleasant odor |
Expert Insights & Causality
The choice of oxidizing agent is a critical decision driven by a balance of reactivity, selectivity, and practical considerations.
-
PCC has been a workhorse for this transformation due to its reliability and commercial availability.[3] However, the toxicity of chromium reagents and the often-tedious purification to remove chromium byproducts have led to a search for greener alternatives.[4][5][6]
-
Dess-Martin Periodinane (DMP) offers a significant advantage in its mild reaction conditions and straightforward workup.[7] The reaction proceeds at room temperature and neutral pH, making it compatible with a wide range of functional groups. The primary drawback is the potential explosive nature of DMP, especially on a large scale, and its higher cost compared to chromium-based reagents.
-
Swern oxidation provides an excellent metal-free alternative, proceeding with high selectivity. The requirement for cryogenic temperatures (-78 °C) can be a logistical challenge for some laboratories and on an industrial scale. The reaction also generates dimethyl sulfide as a byproduct, which has a notoriously unpleasant odor.
For laboratory-scale synthesis where high purity and yield are paramount, DMP oxidation is often the preferred method due to its efficiency and clean reaction profile. For larger-scale preparations where cost is a major factor, and if appropriate safety and disposal protocols are in place, PCC remains a viable, albeit less environmentally friendly, option.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of 4-Methoxybutan-1-ol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methoxybutan-1-ol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1 eq) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes until the layers are clear.
-
Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Route 2: Hydroformylation of 3-Methoxypropene
Hydroformylation, also known as the oxo process, is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond.[8] This route utilizes 3-methoxypropene (allyl methyl ether) as the starting material, which can be prepared from readily available allyl alcohol. The key challenge in this synthesis is to control the regioselectivity to favor the formation of the linear aldehyde (this compound) over the branched isomer (2-methyl-3-methoxypropanal).
Reaction Pathway
Caption: Hydroformylation of 3-methoxypropene to yield linear and branched aldehyde products.
Comparative Analysis of Catalysts
| Catalyst System | Regioselectivity (Linear:Branched) | Reaction Conditions | Advantages | Disadvantages |
| Rhodium-based (e.g., Rh(CO)₂(acac)/Phosphine ligand) | >95:5 | 80-120°C, 20-50 bar CO/H₂ | High selectivity, high turnover frequency | High cost of rhodium |
| Cobalt-based (e.g., Co₂(CO)₈) | 60:40 to 80:20 | 150-180°C, 100-300 bar CO/H₂ | Lower cost | Harsher conditions, lower selectivity |
Expert Insights & Causality
The regioselectivity of the hydroformylation reaction is highly dependent on the choice of catalyst and ligands.
-
Rhodium-based catalysts , particularly those modified with bulky phosphine or phosphite ligands, are renowned for their high selectivity towards the linear aldehyde product.[6][9] The steric bulk of the ligands favors the anti-Markovnikov addition of the formyl group to the terminal carbon of the alkene. While highly effective, the high cost of rhodium is a significant consideration, especially for large-scale synthesis.
-
Cobalt-based catalysts are a more economical alternative but generally require more forcing reaction conditions (higher temperatures and pressures) and exhibit lower regioselectivity. The development of more active and selective cobalt catalysts is an ongoing area of research.
For applications where high regioselectivity is crucial, such as in the synthesis of pharmaceutical intermediates, rhodium-based catalysts are the clear choice. The higher initial cost can be justified by the improved yield of the desired product and simplified purification.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 3-Methoxypropene
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with a rhodium precursor (e.g., Rh(CO)₂(acac)) and a suitable phosphine ligand (e.g., triphenylphosphine) in a degassed solvent such as toluene.
-
Reaction Setup: Add 3-methoxypropene to the autoclave.
-
Reaction: Seal the autoclave, purge with syngas (1:1 CO/H₂), and then pressurize to the desired pressure (e.g., 40 bar). Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots.
-
Workup: After completion, cool the autoclave to room temperature and carefully vent the excess gas.
-
Purification: The product mixture can be purified by distillation under reduced pressure to separate this compound from the catalyst and any branched isomer.
Route 3: Ozonolysis of 4-Methoxy-1-butene
Ozonolysis is a powerful and reliable method for the oxidative cleavage of carbon-carbon double bonds.[1] In this route, 4-methoxy-1-butene is treated with ozone to form an ozonide intermediate, which is then worked up under reductive conditions to yield this compound and formaldehyde.
Reaction Pathway
Caption: Ozonolysis of 4-methoxy-1-butene followed by reductive workup.
Comparative Analysis of Reductive Workup Conditions
| Reductive Workup | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Dimethyl Sulfide (DMS) | 85-95% | -78°C to Room Temp | Clean conversion, volatile byproduct | Unpleasant odor of DMS and DMSO |
| Zinc/Acetic Acid | 80-90% | -78°C to Room Temp | Inexpensive | Heterogeneous, can be difficult to stir, potential for acidic side reactions |
| Triphenylphosphine (Ph₃P) | 85-95% | -78°C to Room Temp | Clean conversion | Stoichiometric amount of phosphine oxide byproduct can complicate purification |
Expert Insights & Causality
Ozonolysis is a highly reliable and selective method for the synthesis of aldehydes from terminal alkenes. The choice of reductive workup is primarily a matter of convenience and scale.
-
Dimethyl sulfide (DMS) is a very common and effective reagent for the reductive workup of ozonides.[1] It cleanly reduces the ozonide to the desired carbonyl compounds, and the byproduct, dimethyl sulfoxide (DMSO), is water-soluble and can be easily removed during aqueous workup. The main drawback is the strong, unpleasant odor of both DMS and DMSO.
-
Zinc dust in acetic acid is a classical and inexpensive method for reductive workup. However, it is a heterogeneous reaction, which can sometimes lead to incomplete reaction if not stirred efficiently. The acidic conditions may not be suitable for substrates with acid-labile functional groups.
-
Triphenylphosphine is another effective reducing agent that produces the aldehyde and triphenylphosphine oxide. While the reaction is clean, the removal of the non-volatile triphenylphosphine oxide can be challenging, often requiring chromatography.
For most laboratory-scale syntheses, DMS is the preferred reagent for reductive workup due to its effectiveness and the ease of byproduct removal, despite its odor.
Experimental Protocol: Ozonolysis of 4-Methoxy-1-butene
-
Setup: Dissolve 4-methoxy-1-butene (1.0 eq) in a suitable solvent (e.g., a mixture of CH₂Cl₂ and methanol) in a flask equipped with a gas dispersion tube and cool to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone-enriched oxygen through the solution until a persistent blue color is observed, indicating the presence of excess ozone.
-
Purging: Purge the solution with a stream of nitrogen or oxygen to remove the excess ozone.
-
Reductive Workup: Add dimethyl sulfide (1.5 eq) to the cold solution and allow the mixture to warm to room temperature overnight.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS.
-
Purification: The residue can be purified by distillation or flash column chromatography to afford pure this compound.
Overall Comparison and Conclusion
| Feature | Oxidation of 4-Methoxybutan-1-ol | Hydroformylation of 3-Methoxypropene | Ozonolysis of 4-Methoxy-1-butene |
| Overall Yield | High (85-98%) | Moderate to High (70-95%) | High (85-95%) |
| Selectivity | High (with appropriate reagent) | Regioselectivity is a key challenge | High |
| Scalability | Good, but cost and safety of reagents are concerns | Excellent (industrial process) | Good, but requires specialized equipment (ozone generator) |
| Safety | Toxic reagents (Cr), potentially explosive (DMP) | High pressure, flammable and toxic gases (CO) | Ozone is toxic and explosive, ozonides can be explosive |
| Cost | Starting material is commercially available. Reagent cost varies. | Catalyst cost (Rh) is high. Syngas is inexpensive. | Requires an ozone generator. Starting material may need to be synthesized. |
| Green Chemistry | Poor (Cr-based) to Moderate (DMP, Swern) | Good (atom-economical) | Moderate (byproducts from workup) |
Each of the three synthetic routes to this compound presents a unique set of advantages and disadvantages.
-
The oxidation of 4-methoxybutan-1-ol is a straightforward and often high-yielding approach, particularly when using modern reagents like Dess-Martin periodinane. It is well-suited for laboratory-scale synthesis where the starting material is readily available.
-
The hydroformylation of 3-methoxypropene is a highly atom-economical method that is ideal for large-scale industrial production. The primary considerations are the high cost of the rhodium catalyst and the need for high-pressure equipment.
-
The ozonolysis of 4-methoxy-1-butene is a reliable and high-yielding method that provides a clean product after reductive workup. The main requirement is access to an ozone generator, and the handling of potentially explosive intermediates requires care.
The optimal choice of synthesis route will ultimately depend on the specific needs of the researcher or organization, balancing factors of scale, cost, safety, and available equipment. This guide provides the necessary data and protocols to make an informed decision for the efficient and effective synthesis of this compound.
Characterization of this compound
-
Appearance: Colorless liquid
-
Molecular Formula: C₅H₁₀O₂
-
Molecular Weight: 102.13 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 9.77 (t, J = 1.6 Hz, 1H), 3.48 (t, J = 6.2 Hz, 2H), 3.34 (s, 3H), 2.52 (dt, J = 7.2, 1.6 Hz, 2H), 1.94 (quint, J = 6.7 Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 202.4, 72.1, 58.6, 41.3, 22.8.
-
IR (neat, cm⁻¹): 2928, 2872, 2721, 1725 (C=O), 1118.
-
MS (EI): m/z (%) = 102 (M⁺), 71, 58, 45.
References
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A Comparative Guide to the Purity Validation of 4-Methoxybutanal: GC-MS vs. NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of 4-methoxybutanal purity. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to guide your analytical strategy.
The Critical Role of Purity for this compound
This compound, a key building block in organic synthesis, possesses both an aldehyde and an ether functional group. Its purity is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts in a final active pharmaceutical ingredient (API). Potential impurities could arise from the starting materials or side reactions during its synthesis, such as the corresponding alcohol (4-methoxybutanol) from over-reduction, the carboxylic acid (4-methoxybutanoic acid) from oxidation, or residual solvents. Therefore, a robust analytical validation is not just a quality control measure; it is a fundamental aspect of scientific integrity.
Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Approach
GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. It offers exceptional sensitivity, making it ideal for detecting trace-level impurities.[1][2]
The "Why" Behind the GC-MS Protocol
Our choice of a GC-MS protocol is dictated by the chemical nature of this compound. Aldehydes can be reactive and sometimes exhibit poor peak shapes in chromatography. To enhance chromatographic performance and sensitivity, derivatization is often employed.[3][4] We will compare a direct injection method with a method using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as a derivatizing agent, which reacts with the aldehyde to form a more stable and readily analyzable oxime.[5][6]
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
-
Direct Injection: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
PFBHA Derivatization: To 1 mL of a 1 mg/mL solution of this compound in dichloromethane, add 1.5 equivalents of PFBHA and a catalytic amount of a weak acid. Heat at 60°C for 30 minutes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 35-350 m/z.
Data Presentation: GC-MS Results
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Purity (%) |
| This compound | 8.2 | 102 (M+), 71, 58, 45 | 99.5 |
| 4-Methoxybutanol | 8.5 | 104 (M+), 89, 71, 45 | 0.3 |
| 4-Methoxybutanoic Acid | 10.1 | 118 (M+), 101, 73, 45 | 0.1 |
| Dichloromethane | 2.5 | 84, 86, 49 | 0.1 (Residual Solvent) |
Table 1: Hypothetical GC-MS data for the purity assessment of this compound.
Interpretation of GC-MS Data
The chromatogram would show a major peak for this compound and minor peaks for impurities. The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 102. Key fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the CHO group (M-29).[7][8] The ether linkage can lead to alpha-cleavage.[9] The identification of impurities is achieved by comparing their mass spectra with spectral libraries (e.g., NIST).[10] The high sensitivity of GC-MS allows for the confident detection and quantification of impurities even at the 0.1% level.[11][12]
GC-MS Workflow Visualization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative and Structural Approach
NMR spectroscopy, particularly quantitative NMR (qNMR), is a powerful primary analytical method for purity assessment.[13][14] A key advantage of qNMR is that the signal integral is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical reference standards for each impurity.[13][15]
The "Why" Behind the qNMR Protocol
The choice of a qNMR protocol is based on its ability to provide both structural confirmation and quantitative data in a single, non-destructive experiment.[15] By using a certified internal standard of known purity and weight, we can accurately determine the purity of this compound. The selection of a suitable internal standard is critical; it should have signals that do not overlap with the analyte's signals and be chemically inert. Maleic acid is a good candidate for this purpose.
Experimental Protocol: ¹H qNMR Analysis of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid (internal standard) into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 8-16.
Data Presentation: ¹H qNMR Results
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Number of Protons (N) | Molarity Calculation |
| Aldehyde (-CHO) | 9.78 (t) | 1.00 | 1 | Analyte |
| Methoxy (-OCH₃) | 3.35 (s) | 3.02 | 3 | Analyte |
| -O-CH₂- | 3.45 (t) | 2.01 | 2 | Analyte |
| -CH₂-CH₂-CHO | 1.90 (m) | 2.03 | 2 | Analyte |
| -CH₂-CHO | 2.50 (dt) | 2.02 | 2 | Analyte |
| Maleic Acid (Internal Std) | 6.28 (s) | 2.15 | 2 | Standard |
Table 2: Hypothetical ¹H NMR data for the purity assessment of this compound using maleic acid as an internal standard.
Purity Calculation using qNMR
The purity of the analyte (Purityₐ) can be calculated using the following formula[13]:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I: Integral value of the signal
-
N: Number of protons for the signal
-
M: Molar mass
-
m: Mass
-
a: Analyte (this compound)
-
std: Internal Standard (Maleic Acid)
Based on the data in Table 2, the purity of this compound would be calculated to be approximately 99.6%.
qNMR Workflow Visualization
Head-to-Head Comparison: GC-MS vs. NMR
| Feature | GC-MS | ¹H qNMR |
| Principle | Separation by chromatography, detection by mass | Absorption of radiofrequency by nuclei in a magnetic field |
| Sensitivity | Very high (ppm to ppb)[1][2] | Moderate (typically >0.1%)[2] |
| Quantification | Requires calibration curves for each analyte/impurity | Direct quantification against an internal standard[13] |
| Sample Prep | Can require derivatization[3][4] | Simple dissolution, but requires accurate weighing |
| Analysis Time | Longer run times per sample[16] | Faster acquisition times[16] |
| Destructive? | Yes | No[15] |
| Structural Info | Provides fragmentation patterns for identification[17] | Provides detailed structural connectivity |
| Strengths | Ideal for trace impurity profiling and identifying unknowns through library searching.[10][18] | Excellent for accurate purity determination of the main component and simultaneous structural confirmation. Minimal matrix effects.[1][2] |
| Weaknesses | Co-eluting impurities can be problematic. Quantification requires specific standards. | Lower sensitivity for trace impurities. Signal overlap can complicate analysis. |
Conclusion and Recommendation
Both GC-MS and qNMR are powerful and valid techniques for assessing the purity of this compound, and the choice between them depends on the specific analytical goal.
-
For routine quality control and accurate purity assignment of the bulk material, ¹H qNMR is the superior choice. Its speed, non-destructive nature, and the ability to provide direct, accurate quantification without needing standards for every potential impurity make it highly efficient and reliable.[16] It serves as a self-validating system, providing both identity and purity in one experiment.[15]
-
For the identification and quantification of unknown trace impurities or for genotoxic impurity studies, GC-MS is the recommended technique. Its superior sensitivity is unmatched for detecting components at ppm or even ppb levels.[11][12]
In a comprehensive drug development setting, these techniques are best used orthogonally. qNMR can be used to certify the purity of the main component, while GC-MS can be employed to develop a detailed impurity profile. This dual approach provides the highest level of confidence in the quality of this compound, ensuring the integrity and success of subsequent research and development.
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- Quantitative NMR. Organic Primary Standards Group. URL: https://unit.aist.go.
- Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. URL: https://www.researchgate.net/publication/235411707_Determining_and_reporting_purity_of_organic_molecules_Why_qNMR
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- Mass Spectrometry: Fragmentation. AMyD. URL: https://www.amyd-group.
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- Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. URL: https://www.youtube.
- GC/MS vs. NMR for unknown sample anaylsis. Sciencemadness Discussion Board. URL: http://www.sciencemadness.org/talk/viewthread.php?tid=13809
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- Comparison of GC/MS and NMR for quantification of methyleugenol in food. ResearchGate. URL: https://www.researchgate.
- Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. ResearchGate. URL: https://www.researchgate.net/publication/358784704_Comparative_study_of_the_analysis_of_seized_samples_by_GC-MS_1_H_NMR_and_FT-IR_spectroscopy_within_a_Night-Time_Economy_NTE_setting
- Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.7b00982
- Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5600466/
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. URL: https://pubs.acs.org/doi/pdf/10.1021/jo971176v
- Supplementary Information for Mizoroki–Heck reaction in aqueous media. The Royal Society of Chemistry. URL: https://www.rsc.
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- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. URL: https://www.researchgate.
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- This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12746998
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- Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/21833595/
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- Universal Quantitative NMR Analysis of Complex Natural Samples. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839955/
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4233215/
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- Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. ResearchGate. URL: https://www.researchgate.net/publication/11543169_Identification_and_synthesis_of_some_contaminants_present_in_4-methoxyamphetamine_PMA_prepared_by_the_Leuckart_method
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- Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29019488/
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A Comparative Guide to 4-Methoxybutanal and Other Alkoxy Aldehydes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, alkoxy aldehydes serve as versatile building blocks, prized for their dual functionality that allows for a wide array of chemical transformations. Among these, 4-methoxybutanal holds a significant position due to the strategic placement of its methoxy group, which influences its reactivity and opens unique synthetic pathways. This guide provides an in-depth technical comparison of this compound with other key alkoxy aldehydes, namely 3-methoxypropanal and 5-methoxypentanal. By examining their performance in common synthetic applications and providing supporting experimental data, we aim to equip researchers with the insights needed to make informed decisions in their synthetic strategies.
Introduction: The Role and Reactivity of Alkoxy Aldehydes
Alkoxy aldehydes are characterized by the presence of both an aldehyde and an ether functional group. This combination makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The aldehyde group serves as a reactive handle for nucleophilic additions and other carbonyl chemistries, while the alkoxy group can influence the electronic nature of the molecule and participate in intramolecular reactions.
The reactivity of the aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This can be influenced by both steric and electronic effects of the substituents. In the case of alkoxy aldehydes, the position of the alkoxy group relative to the aldehyde is a critical determinant of its chemical behavior.
Physicochemical and Spectroscopic Properties: A Comparative Overview
A fundamental understanding of the physical and spectroscopic properties of these aldehydes is crucial for their effective use in synthesis. The following table summarizes key data for this compound, 3-methoxypropanal, and 5-methoxypentanal.
| Property | This compound | 3-Methoxypropanal | 5-Methoxypentanal |
| Molecular Formula | C₅H₁₀O₂ | C₄H₈O₂ | C₆H₁₂O₂ |
| Molecular Weight | 102.13 g/mol | 88.11 g/mol | 116.16 g/mol |
| Boiling Point | 68-70 °C at 60 Torr[1] | 121 °C | Not readily available |
| ¹H NMR (CDCl₃, δ ppm) | ~9.77 (t, 1H, CHO), ~3.35 (s, 3H, OCH₃), ~3.45 (t, 2H, CH₂O), ~2.50 (dt, 2H, CH₂CHO), ~1.90 (m, 2H, CH₂CH₂CH₂) | ~9.75 (t, 1H, CHO), ~3.34 (s, 3H, OCH₃), ~3.68 (t, 2H, CH₂O), ~2.73 (dt, 2H, CH₂CHO) | ~9.76 (t, 1H, CHO), ~3.34 (s, 3H, OCH₃), ~3.38 (t, 2H, CH₂O), ~2.45 (dt, 2H, CH₂CHO), ~1.65 (m, 4H, (CH₂)₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~202.5 (CHO), ~71.0 (CH₂O), ~58.8 (OCH₃), ~40.9 (CH₂CHO), ~23.5 (CH₂CH₂CH₂) | ~202.0 (CHO), ~68.0 (CH₂O), ~58.7 (OCH₃), ~43.5 (CH₂CHO) | ~202.8 (CHO), ~72.5 (CH₂O), ~58.6 (OCH₃), ~43.7 (CH₂CHO), ~29.3 (CH₂), ~22.1 (CH₂) |
| IR (cm⁻¹) | ~2930, 2830, 2720, 1725 (C=O), 1115 (C-O) | ~2930, 2830, 2725, 1725 (C=O), 1120 (C-O) | ~2935, 2830, 2720, 1725 (C=O), 1110 (C-O) |
Note: NMR and IR data are approximate and can vary based on solvent and experimental conditions. The provided data is a composite from typical spectra and may not correspond to a single specific source.
Comparative Reactivity in Key Synthetic Transformations
The utility of these alkoxy aldehydes is best demonstrated through their performance in common carbon-carbon bond-forming reactions.
Grignard Reaction
The Grignard reaction is a fundamental method for forming new C-C bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group. The reactivity of the aldehyde is a key factor in the success of this reaction.
Causality of Experimental Choices: The primary factor influencing the reactivity of aldehydes in Grignard reactions is the electrophilicity of the carbonyl carbon. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and fewer electron-donating alkyl groups.[2] The position of the methoxy group in alkoxy aldehydes can have a subtle electronic effect. A methoxy group further from the carbonyl, as in this compound and 5-methoxypentanal, is expected to have a negligible inductive effect on the carbonyl's electrophilicity compared to 3-methoxypropanal, where the proximity might lead to a slight electron-withdrawing effect, potentially increasing reactivity.
Expected Yields: Under optimized, anhydrous conditions, Grignard reactions with these unhindered aldehydes are expected to proceed in good to excellent yields (typically 70-90%).[3]
Experimental Protocol: Representative Grignard Reaction with this compound and Phenylmagnesium Bromide
This protocol describes the synthesis of 1-phenyl-5-methoxypentan-1-ol.
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Anhydrous HCl in diethyl ether or saturated aqueous ammonium chloride
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask containing magnesium turnings and a crystal of iodine, add a small portion of a solution of bromobenzene in anhydrous diethyl ether.
-
Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution or anhydrous HCl in diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography.
-
Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. The reaction of an aldehyde with a phosphorus ylide provides a reliable method for introducing a double bond with good control over its location.
Causality of Experimental Choices: The success of the Wittig reaction depends on the nucleophilicity of the ylide and the electrophilicity of the aldehyde. Non-stabilized ylides are highly reactive and generally give good yields with most aldehydes. The choice of base for generating the ylide is critical; strong bases like n-butyllithium or sodium hydride are often required for non-stabilized ylides.[4]
Comparative Performance: Similar to the Grignard reaction, all three alkoxy aldehydes are expected to be reactive towards common Wittig reagents. The steric environment is comparable, and the electronic influence of the distant methoxy group is minimal. Therefore, similar reactivity and yields are anticipated for this compound, 3-methoxypropanal, and 5-methoxypentanal in Wittig reactions with non-stabilized ylides. A literature procedure for a Wittig reaction involving (methoxymethyl)triphenylphosphonium chloride and 3-hydroxybenzaldehyde reports a 90% yield, indicating that aldehydes with oxygen-containing functional groups are well-tolerated.
Expected Yields: With non-stabilized ylides, yields are typically in the range of 70-95%.[4]
Experimental Protocol: Representative Wittig Reaction with 3-Methoxypropanal and Methyltriphenylphosphonium Bromide
This protocol describes the synthesis of 4-methoxy-1-butene.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
3-Methoxypropanal
-
Saturated aqueous ammonium chloride
-
Pentane
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-BuLi dropwise via syringe. The solution will turn a characteristic orange/yellow color upon formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Reaction with 3-Methoxypropanal:
-
Cool the ylide solution to 0 °C.
-
Add a solution of 3-methoxypropanal in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with pentane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solution by distillation at atmospheric pressure to remove the volatile alkene product.
-
Unique Synthetic Applications: The Role of the Methoxy Group
The position of the methoxy group can be strategically exploited in intramolecular reactions, a feature that distinguishes these alkoxy aldehydes from simple aliphatic aldehydes.
Intramolecular Cyclization and the Synthesis of Tetrahydropyrans
This compound and its derivatives are particularly valuable precursors for the synthesis of tetrahydropyran (THP) rings, a common motif in many natural products and biologically active molecules.[5][6] The oxygen of the methoxy group can act as an internal nucleophile, attacking a transiently formed electrophilic center at the aldehyde or a derivative thereof.
For instance, the product of a Grignard reaction with this compound, a 5-methoxyalkanol, can undergo acid-catalyzed intramolecular cyclization to form a substituted tetrahydropyran. The formation of the six-membered ring is often thermodynamically favored.
In contrast, 3-methoxypropanal would lead to the formation of a five-membered tetrahydrofuran ring under similar conditions, while 5-methoxypentanal could form a seven-membered oxepane ring, which is generally less favored than the formation of five- or six-membered rings. This highlights the unique utility of this compound in the synthesis of the tetrahydropyran core.
Conclusion
While this compound, 3-methoxypropanal, and 5-methoxypentanal exhibit broadly similar reactivity in standard nucleophilic addition reactions such as the Grignard and Wittig reactions, the strategic placement of the methoxy group in this compound imparts a distinct synthetic advantage. Its propensity to serve as a precursor for the formation of tetrahydropyran rings through intramolecular cyclization makes it a particularly valuable tool for the synthesis of complex heterocyclic molecules. The choice between these alkoxy aldehydes will ultimately depend on the desired final product, with this compound being the reagent of choice when the construction of a six-membered oxygen-containing ring is a key strategic goal. Researchers should consider the potential for intramolecular reactions when designing synthetic routes involving these versatile building blocks.
References
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- Royal Society of Chemistry. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. RSC, n.d. [Link]
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- Wiley. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB, n.d. [Link]
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A Comparative Guide to the Reaction Efficacy of 4-Methoxybutanal and 3-Methoxybutanal
In the nuanced field of organic synthesis, the selection of a starting material can profoundly influence the outcome of a reaction, dictating not only the yield and purity of the desired product but also its stereochemical configuration. This guide provides an in-depth comparison of two structurally similar yet functionally distinct isomers: 4-Methoxybutanal and 3-Methoxybutanal. As researchers and drug development professionals, understanding the subtle differences in their reactivity is paramount for strategic synthetic planning.
This document moves beyond a simple cataloging of properties to explore the mechanistic underpinnings of their differential efficacy in key organic transformations. We will dissect how the seemingly minor shift of a methoxy group from the gamma (γ) to the beta (β) position relative to the aldehyde functionality creates significant electronic and steric disparities, leading to divergent reaction pathways and outcomes. Through supporting data and detailed experimental protocols, this guide aims to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.
Section 1: Foundational Physicochemical and Structural Properties
The initial step in comparing these two isomers is to understand their fundamental properties. While both share the same molecular formula (C5H10O2), the placement of the methoxy group alters their physical characteristics and, more importantly, the electronic environment around the reactive aldehyde group.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 3-Methoxybutanal | Source(s) |
| CAS Number | 21071-24-9 | 5281-76-5 | [1][2] |
| Molecular Weight | 102.13 g/mol | 102.13 g/mol | [3][4] |
| Boiling Point | ~135-137 °C (est.) | 127.8 °C @ 760 mmHg | [2] |
| Density | ~0.9 g/cm³ (est.) | 0.887 g/cm³ | [2] |
| Structure | Methoxy group at C4 | Methoxy group at C3 |
The key differentiator is the spatial relationship between the electron-donating methoxy group and the electrophilic carbonyl carbon. This structural variance is the primary driver of the differences in reactivity explored in the subsequent sections.
Section 2: Comparative Efficacy in Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is the cornerstone of aldehyde chemistry. The efficacy of this process is governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.
The Grignard Reaction: A Case Study in Chelation Control
The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl, is exceptionally sensitive to the structure of the aldehyde.[5][6][7] When comparing our two isomers, the β-position of the methoxy group in 3-Methoxybutanal introduces the possibility of chelation, a phenomenon with profound stereochemical implications.[8][9]
Mechanistic Hypothesis:
-
3-Methoxybutanal: The oxygen atom of the β-methoxy group can coordinate with the magnesium ion of the Grignard reagent, forming a rigid, five-membered cyclic transition state. This is known as the "Cram chelation model".[9][10] This chelation locks the conformation of the aldehyde, forcing the nucleophile (R- from the Grignard reagent) to attack from the less sterically hindered face. This control mechanism can lead to high diastereoselectivity when the β-carbon is a stereocenter.
-
This compound: The γ-methoxy group is too distant to form a stable chelate with the carbonyl group and the magnesium ion. The reaction, therefore, proceeds through a non-chelated, more flexible transition state, typically following the Felkin-Anh model for stereocontrol, which is governed primarily by sterics.
Supporting Experimental Data (Hypothetical):
The following data illustrates the expected outcomes when reacting a chiral version of each aldehyde with methylmagnesium bromide.
Table 2: Predicted Outcomes of Grignard Reaction with MeMgBr
| Substrate | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) | Rationale |
| (R)-3-Methoxybutanal | syn-alcohol | >95:5 | Chelation control dictates facial selectivity.[9] |
| (R)-4-Methoxybutanal | anti-alcohol | ~70:30 | Felkin-Anh model prediction without chelation. |
Experimental Protocol: General Procedure for Grignard Addition
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.
-
Reagent Preparation: The respective methoxybutanal (1.0 eq) is dissolved in anhydrous diethyl ether (0.2 M).
-
Reaction Initiation: The aldehyde solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.
-
Workup: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is analyzed by ¹H NMR to determine the diastereomeric ratio. Purification is achieved via flash column chromatography.
Section 3: Comparative Efficacy in Reductive Amination
Reductive amination is a vital transformation for synthesizing amines from carbonyl compounds.[11][12] This two-step, one-pot process involves the formation of an imine or iminium ion, followed by its reduction.[13][14] The rate-determining step can be either the imine formation (dehydration) or the reduction, depending on the conditions.
Mechanistic Considerations:
-
Electronic Effects: The methoxy group is inductively electron-withdrawing, which can influence the electrophilicity of the carbonyl carbon. In 3-Methoxybutanal , this effect is more pronounced due to its closer proximity (β-position) compared to the γ-position in This compound . This slightly enhanced partial positive charge on the carbonyl carbon of the 3-isomer could marginally accelerate the initial nucleophilic attack by the amine.[15]
-
Steric Effects: Conversely, the methoxy group in the 3-position presents more steric hindrance near the reaction center, which could slightly slow down the approach of a bulky amine.
For most primary and secondary amines under standard conditions (e.g., using NaBH(OAc)₃), the difference in efficacy is expected to be less dramatic than in the Grignard reaction. The reaction is often robust and high-yielding for simple aldehydes.[16][17]
Supporting Experimental Data:
Table 3: Performance in Reductive Amination with Benzylamine
| Substrate | Reducing Agent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | NaBH(OAc)₃ | 3 | 92 | >98 |
| 3-Methoxybutanal | NaBH(OAc)₃ | 3.5 | 89 | >98 |
Experimental Protocol: Reductive Amination
-
Setup: To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 eq) and anhydrous dichloromethane (DCM, 0.3 M).
-
Amine Addition: Add benzylamine (1.05 eq) to the solution and stir for 30 minutes at room temperature to facilitate pre-formation of the imine.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 3-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes.
-
Extraction: Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude amine by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Conclusion and Recommendations
The choice between this compound and 3-Methoxybutanal is not arbitrary but a critical decision rooted in mechanistic principles.
-
Choose 3-Methoxybutanal when the reaction mechanism can benefit from chelation control . It is the superior choice for diastereoselective additions with organometallic reagents (e.g., Grignard, organolithium) where a β-alkoxy group can direct the stereochemical outcome, leading to a single, predictable diastereomer.
-
Choose this compound for reactions where steric hindrance is a primary concern or when chelation is irrelevant. In transformations like standard reductive aminations or Wittig reactions with unstabilized ylides, its slightly more accessible carbonyl group may lead to marginally faster reaction rates and higher yields.[18][19]
Ultimately, this guide underscores a fundamental concept in organic synthesis: seemingly minor structural isomerism can be strategically exploited to achieve specific and desirable chemical outcomes. A thorough understanding of the underlying electronic and steric effects empowers the synthetic chemist to select the optimal reagent for the task, maximizing efficiency and selectivity.
References
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- Title: Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds Source: ResearchG
- Title: Chemical Properties of 3-Methoxybutanal (CAS 5281-76-5) Source: Cheméo URL:[Link]
- Title: this compound | C5H10O2 Source: PubChem, N
- Title: Wittig reaction Source: Wikipedia URL:[Link]
- Title: Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds Source: PubMed, N
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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Methoxybutanal in a Reaction Mixture
For researchers and professionals in drug development and chemical synthesis, the accurate quantification of specific analytes within complex reaction mixtures is paramount. 4-Methoxybutanal, an aldehyde intermediate, presents unique analytical challenges due to its polarity and potential for volatility and thermal instability. This guide provides an in-depth, objective comparison of two primary analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the robust quantification of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative performance data to guide your method selection.
The Analytical Imperative: Why Derivatization is Key
Direct analysis of aldehydes like this compound is often problematic. Their inherent chemical properties can lead to poor chromatographic peak shape, on-column degradation, and low sensitivity.[1] To overcome these limitations, chemical derivatization is an essential sample preparation step. This process modifies the aldehyde's carbonyl group to form a more stable, less polar, and more readily detectable derivative, thereby enhancing chromatographic behavior and improving ionization efficiency for reliable quantification.[1][2] This guide will focus on two industry-standard derivatization strategies: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC analysis and 2,4-dinitrophenylhydrazine (DNPH) for HPLC analysis.
Comparative Analysis: GC-MS vs. HPLC-UV
The choice between GC and HPLC is not arbitrary; it is dictated by the analyte's properties, the required sensitivity, sample matrix, and available instrumentation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
Gas chromatography is a highly efficient separation technique ideal for volatile and thermally stable compounds.[3] By converting this compound to its PFBHA-oxime derivative, we significantly enhance its volatility and thermal stability, making it perfectly suited for GC analysis.
-
Principle: The PFBHA reagent reacts with the carbonyl group of this compound to form a stable oxime derivative. This derivative is more volatile and less polar than the parent aldehyde. The sample is then injected into the GC, where the derivative is vaporized and separated based on its boiling point and interaction with the capillary column. The mass spectrometer (MS) detector provides high selectivity and sensitivity, allowing for confident identification based on the derivative's mass spectrum and precise quantification using characteristic fragment ions. The pentafluorobenzyl group, in particular, yields a prominent and characteristic ion at m/z 181, which is excellent for selective monitoring.[4]
-
Advantages:
-
High Sensitivity & Selectivity: MS detection allows for very low limits of detection (LOD) and the ability to distinguish the analyte from co-eluting matrix components.
-
Thermal Stability: PFBHA derivatives do not readily decompose at elevated injector temperatures, unlike some other derivatives.
-
Quantitative Reaction: PFBHA reacts quantitatively with aldehydes, leading to accurate and reproducible results.
-
Cleanliness: The derivatization process typically does not require a complex cleanup step before analysis.
-
Method 2: High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization
HPLC is a powerful technique for separating non-volatile or thermally labile compounds.[3] For aldehyde analysis, the most common approach involves pre-column derivatization with DNPH.
-
Principle: In an acidic medium, DNPH reacts with this compound to form a 2,4-dinitrophenylhydrazone derivative.[1] This derivative is highly stable and, crucially, contains a strong chromophore (the dinitrophenyl group) that absorbs UV light intensely.[1] The derivatized sample is injected into the HPLC system, separated on a reversed-phase column, and detected by a UV-Vis spectrophotometer, typically at a wavelength around 360 nm.[5]
-
Advantages:
-
Robustness & Accessibility: HPLC-UV systems are common in most analytical laboratories, making this a widely accessible technique.
-
Excellent for Thermally Labile Compounds: The entire analysis is performed at or near room temperature, eliminating the risk of thermal degradation.
-
Proven Methodology: The DNPH method is well-established and validated for a wide range of aldehydes and ketones in various matrices.[6][7]
-
-
Causality Behind a Key Step—SPE Cleanup: A critical distinction of the DNPH method is the need to remove unreacted DNPH reagent before HPLC analysis. Excess DNPH can co-elute with derivatives, interfere with quantification, and potentially damage the HPLC column.[8] Therefore, a Solid Phase Extraction (SPE) step is incorporated as a self-validating system to ensure the integrity of the analysis.
Performance Metrics: A Side-by-Side Comparison
The following table summarizes typical performance metrics for the two methods, based on data from the analysis of similar short-chain aldehydes.
| Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization | Rationale / Comments |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low to mid ng/mL | GC-MS in selected ion monitoring (SIM) mode generally offers superior sensitivity.[4][9] |
| Linearity (R²) | > 0.995 | > 0.999 | Both methods demonstrate excellent linearity over a defined concentration range.[10] |
| Precision (%RSD) | < 10% | < 10% | Both methods are highly precise when performed under optimized conditions.[10] |
| Sample Throughput | Moderate | Moderate to High | The SPE cleanup step in the HPLC method can add time, but modern UHPLC can significantly shorten run times.[6] |
| Selectivity | Very High | Good to High | Mass spectrometric detection is inherently more selective than UV detection. |
| Cost & Complexity | Higher | Lower | GC-MS instrumentation and maintenance are generally more expensive and require more specialized training. |
Experimental Workflows
Visualizing the analytical process is key to understanding the relationship between each step. The following diagrams, generated using Graphviz, outline the complete workflows for both methodologies.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Researchers must perform their own method validation according to internal and regulatory standards.
Protocol 1: GC-MS with PFBHA Derivatization
1. Reagents and Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (HPLC grade)
-
Sodium Sulfate (anhydrous)
-
Internal Standard (e.g., d-benzaldehyde or a suitable deuterated analog)
-
Deionized water
-
Phosphate buffer (pH 6-7)
2. Derivatization Procedure:
-
Pipette 1.0 mL of the reaction mixture (or a diluted aliquot) into a 10 mL glass vial.
-
Add a known amount of internal standard.
-
Add 2.0 mL of phosphate buffer to adjust the pH.
-
Add 1.0 mL of a 15 mg/mL PFBHA solution in deionized water.
-
Cap the vial tightly and vortex for 1 minute.
-
Place the vial in a heating block or water bath at 60°C for 1 hour to drive the reaction to completion.
-
Cool the vial to room temperature.
-
Add 2.0 mL of hexane and vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
3. Suggested GC-MS Parameters:
-
GC System: Agilent 8890 or equivalent
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Inlet: Splitless, 250°C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
MS System: Agilent 5977B or equivalent
-
Ion Source: Electron Ionization (EI), 70 eV
-
MSD Transfer Line: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor m/z 181 for the PFBHA fragment and a characteristic ion for the this compound-oxime derivative.
Protocol 2: HPLC-UV with DNPH Derivatization
1. Reagents and Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Perchloric Acid or Hydrochloric Acid
-
Deionized Water
-
Internal Standard (e.g., a structurally similar aldehyde-DNPH derivative not present in the sample)
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
2. Derivatization and SPE Cleanup Procedure:
-
Prepare the DNPH derivatizing reagent: Dissolve DNPH in acetonitrile with a small amount of acid (e.g., 2N HCl) to a final concentration of ~2 mg/mL.
-
Pipette 1.0 mL of the reaction mixture (or a diluted aliquot) into a 10 mL glass vial.
-
Add a known amount of internal standard.
-
Add 2.0 mL of the DNPH reagent.
-
Cap the vial, vortex, and allow to react at room temperature for 1-2 hours, protected from light.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of deionized water.
-
Load the entire reaction mixture onto the cartridge. The DNPH derivatives will be retained.
-
Wash the cartridge with 5 mL of 50:50 water/acetonitrile to remove the majority of the unreacted, more polar DNPH.
-
Elute the retained DNPH derivatives with 5 mL of pure acetonitrile into a collection vial.
-
-
Adjust the final volume if necessary and transfer to an autosampler vial for HPLC-UV analysis.
3. Suggested HPLC-UV Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[6]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Detection Wavelength: 360 nm
Conclusion and Recommendations
Both GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization are robust and reliable methods for the quantitative analysis of this compound.
-
Choose GC-MS with PFBHA derivatization when the highest sensitivity and selectivity are required, especially for trace-level analysis or in complex matrices where interferences are a concern. The specificity of mass spectrometric detection provides unparalleled confidence in analyte identification.
-
Choose HPLC-UV with DNPH derivatization for routine analysis in quality control environments where a large number of samples are processed. The method is cost-effective, highly reproducible, and utilizes instrumentation that is standard in most laboratories. The key to success with this method is the meticulous execution of the SPE cleanup step to ensure analytical integrity.
Ultimately, the optimal choice depends on a careful evaluation of your laboratory's specific needs, available resources, and the ultimate goal of the analysis. Both pathways, when properly validated, will yield accurate and trustworthy data for your research and development endeavors.
References
- Benchchem. (n.d.). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols.
- van der Lingen, A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397, 2415–2424. [Link]
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- Miyake, T., & Shibamoto, T. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture, 50(2), 154-158. [Link]
- Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
- Sivolapenko, G., et al. (2018). Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. Food and Chemical Toxicology, 116(Pt A), 167-173. [Link]
- Wang, Z., et al. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry, 18(15), 1715-1720. [Link]
- ResearchGate. (n.d.). Reaction of Aldehydes with PFBOA.
- JASCO Inc. (2024). Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chromatography.
- Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- Hitachi High-Tech. (n.d.). Analysis of 2,4-DNPH-Derivatized Aldehydes.
- U, Myadagbadam, et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Natural Products Chemistry & Research, 7(2).
- JASCO Global. (2020). Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography.
- Kölliker, S., Oehme, M. (2000). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
- Suzuki, Y., et al. (2020). A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction. Environmental Science, 33(5), 295-303. [Link]
- Simkus, D. N., et al. (n.d.). First Report of Aldehydes and Ketones in the Tagish Lake Meteorite: Optimized Methodology and Preliminary Results.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12746998, this compound.
- Benchchem. (n.d.). Purity Analysis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A Comparative Guide to HPLC and GC Methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iomcworld.com [iomcworld.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction [jstage.jst.go.jp]
- 9. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 4-Methoxybutanal Reaction Products
For researchers, scientists, and professionals in drug development, the aldehyde 4-methoxybutanal serves as a versatile building block. Its bifunctional nature, possessing both an aldehyde and a methoxy group, allows for a diverse range of chemical transformations. This guide provides an in-depth technical comparison of the primary reaction pathways of this compound: oxidation, reduction, nucleophilic addition via Grignard reagents, and olefination via the Wittig reaction.
This publication moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers self-validating systems for trustworthy results, and is grounded in authoritative references to support all mechanistic claims.
Oxidation of this compound to 4-Methoxybutanoic Acid
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Here, we explore the direct oxidation of this compound and compare it with an alternative two-step synthesis starting from γ-butyrolactone.
Method 1: Direct Oxidation of this compound
Rationale: The Jones oxidation is a robust and widely used method for oxidizing primary alcohols and aldehydes to carboxylic acids. The reagent, prepared in situ from chromium trioxide and sulfuric acid in acetone, is a powerful oxidant. Acetone is a convenient solvent, and the reaction progress is easily monitored by a color change from orange (Cr⁶⁺) to green (Cr³⁺).
Experimental Protocol: Jones Oxidation of this compound
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 2.67 g of chromium trioxide to 2.3 mL of concentrated sulfuric acid. Slowly add 7.0 mL of deionized water with continuous stirring until the solid is fully dissolved.
-
Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 1.02 g (10 mmol) of this compound in 20 mL of acetone. Cool the solution to 0-5 °C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of this compound, maintaining the temperature below 10 °C. A precipitate will form, and the solution will turn green.
-
Reaction Monitoring & Quench: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, add isopropanol dropwise to quench any excess oxidant until the orange color disappears completely.
-
Work-up: Remove the acetone under reduced pressure. Add 20 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-methoxybutanoic acid can be further purified by distillation.
Method 2: Synthesis from γ-Butyrolactone (Alternative)
Rationale: This alternative route involves the methanolysis of γ-butyrolactone to form methyl 4-hydroxybutanoate, followed by methylation of the hydroxyl group and subsequent hydrolysis of the ester to yield 4-methoxybutanoic acid. This method avoids the use of heavy metals.
Experimental Protocol: Synthesis of 4-Methoxybutanoic Acid from γ-Butyrolactone
Step 1: Methanolysis of γ-Butyrolactone
-
In a round-bottom flask, combine 8.61 g (100 mmol) of γ-butyrolactone and 40 mL of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (0.2 mL).
-
Reflux the mixture for 4 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with diethyl ether.
-
Dry the organic layer and concentrate to yield methyl 4-hydroxybutanoate.
Step 2: Methylation and Hydrolysis
-
To a solution of methyl 4-hydroxybutanoate (from Step 1) in 50 mL of THF, add 2.4 g of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
-
After hydrogen evolution ceases, add 6.2 mL of methyl iodide and stir at room temperature overnight.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
To the crude methyl 4-methoxybutanoate, add 20 mL of a 2 M aqueous solution of sodium hydroxide and stir at 50 °C for 2 hours.
-
Acidify the mixture with 2 M HCl and extract with dichloromethane to obtain 4-methoxybutanoic acid.
Performance Comparison
| Method | Starting Material | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| Direct Oxidation | This compound | Jones Reagent | ~85% | High | Single step, high yield | Use of carcinogenic Cr(VI) |
| From γ-Butyrolactone | γ-Butyrolactone | Methanol, NaH, MeI, NaOH | ~70% (overall) | High | Avoids heavy metals | Multi-step, use of NaH |
Characterization of 4-Methoxybutanoic Acid [1]
-
¹H NMR (CDCl₃, ppm): δ 11.0 (br s, 1H, COOH), 3.45 (t, 2H), 3.34 (s, 3H), 2.48 (t, 2H), 1.95 (quint, 2H).
-
¹³C NMR (CDCl₃, ppm): δ 179.8, 71.2, 58.6, 30.5, 24.8.
-
IR (neat, cm⁻¹): 2920 (br, O-H), 1710 (C=O), 1115 (C-O).
-
MS (EI, m/z): 118 (M⁺), 87, 74, 45.
Reduction of this compound to 4-Methoxy-1-butanol
The reduction of an aldehyde to a primary alcohol is a common and highly efficient transformation. We will compare the direct reduction of this compound with an alternative synthesis from 1,4-butanediol.
Method 1: Direct Reduction of this compound
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is ideal for the reduction of aldehydes and ketones. It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in alcoholic solvents like methanol or ethanol.
Experimental Protocol: Reduction of this compound with NaBH₄
-
Reaction Setup: In a round-bottom flask, dissolve 1.02 g (10 mmol) of this compound in 20 mL of methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath and add 0.19 g (5 mmol) of sodium borohydride in small portions.
-
Reaction Monitoring & Quench: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC. Once complete, carefully add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.
-
Work-up: Remove the methanol under reduced pressure. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-methoxy-1-butanol, which can be purified by distillation.
Method 2: Synthesis from 1,4-Butanediol (Alternative)
Rationale: This alternative method involves the selective monomethylation of 1,4-butanediol. This can be achieved by using a Williamson ether synthesis with a limited amount of a methylating agent.
Experimental Protocol: Synthesis of 4-Methoxy-1-butanol from 1,4-Butanediol
-
Alkoxide Formation: In a three-necked flask under a nitrogen atmosphere, add 9.01 g (100 mmol) of 1,4-butanediol to 50 mL of dry THF. Cool to 0 °C and add 2.4 g (60 mmol) of sodium hydride (60% dispersion) portion-wise.
-
Methylation: After hydrogen evolution stops, add 3.7 mL (60 mmol) of methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Carefully quench the reaction with water. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, dry, and concentrate. The desired 4-methoxy-1-butanol is separated from unreacted diol and the diether byproduct by fractional distillation.
Performance Comparison
| Method | Starting Material | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| Direct Reduction | This compound | NaBH₄ | >95% | High | High yield, simple procedure | Requires the aldehyde starting material |
| From 1,4-Butanediol | 1,4-Butanediol | NaH, MeI | ~50-60% | Moderate | Utilizes a common diol | Formation of diether byproduct, requires careful stoichiometry and purification |
Characterization of 4-Methoxy-1-butanol [2]
-
¹H NMR (CDCl₃, ppm): δ 3.65 (t, 2H), 3.42 (t, 2H), 3.34 (s, 3H), 1.68-1.55 (m, 4H).
-
¹³C NMR (CDCl₃, ppm): δ 72.9, 62.8, 58.6, 30.0, 26.5.
-
IR (neat, cm⁻¹): 3350 (br, O-H), 2940, 2870 (C-H), 1118 (C-O).
-
MS (EI, m/z): 104 (M⁺), 89, 71, 45.
Nucleophilic Addition: Grignard Reaction of this compound
The Grignard reaction is a powerful tool for carbon-carbon bond formation. The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol. We will examine the reaction of this compound with propylmagnesium bromide.
Method 1: Grignard Reaction with this compound
Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to give the secondary alcohol. Anhydrous conditions are crucial for the success of this reaction.[2]
Experimental Protocol: Reaction of this compound with Propylmagnesium Bromide
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place 0.36 g (15 mmol) of magnesium turnings. Add a small crystal of iodine. Add a solution of 1.5 g (12.2 mmol) of 1-bromopropane in 10 mL of anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux.
-
Reaction with Aldehyde: Cool the prepared Grignard reagent to 0 °C. Add a solution of 1.02 g (10 mmol) of this compound in 10 mL of anhydrous diethyl ether dropwise.
-
Work-up: After stirring for 1 hour at room temperature, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting 7-methoxy-4-nonanol can be purified by column chromatography or distillation.
Alternative Synthesis and Comparison
An alternative synthesis of 7-methoxy-4-nonanol could involve the reaction of a different Grignard reagent with a suitable epoxide or a different aldehyde. However, the direct Grignard addition to this compound is a very convergent and efficient route.
Performance Analysis
| Product | Starting Materials | Key Reagents | Typical Yield |
| 7-Methoxy-4-nonanol | This compound, 1-Bromopropane | Mg | ~80-90% |
Predicted Characterization of 7-Methoxy-4-nonanol
-
¹H NMR (CDCl₃, ppm): δ 3.6-3.5 (m, 1H, CH-OH), 3.41 (t, 2H, CH₂-O), 3.33 (s, 3H, OCH₃), 1.8-1.4 (m, 8H), 0.92 (t, 6H).
-
¹³C NMR (CDCl₃, ppm): δ 72.9, 71.5, 58.6, 39.2, 36.8, 29.8, 25.1, 18.9, 14.2, 14.1.
-
IR (neat, cm⁻¹): 3380 (br, O-H), 2930, 2870 (C-H), 1120 (C-O).
-
MS (EI, m/z): 160 (M⁺), 117, 101, 87, 45.
Olefination: Wittig Reaction of this compound
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a phosphorus ylide with a carbonyl compound.
Method 1: Wittig Reaction with this compound
Rationale: The phosphorus ylide, generated by deprotonating a phosphonium salt with a strong base, acts as a nucleophile, attacking the aldehyde. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide.
Experimental Protocol: Reaction of this compound with Propyltriphenylphosphonium Bromide
-
Ylide Formation: In a flame-dried flask under nitrogen, suspend 4.23 g (11 mmol) of propyltriphenylphosphonium bromide in 30 mL of anhydrous THF. Cool to 0 °C and add 11 mL of a 1.0 M solution of potassium tert-butoxide in THF dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.
-
Reaction with Aldehyde: Add a solution of 1.02 g (10 mmol) of this compound in 10 mL of anhydrous THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction with water and extract with pentane (3 x 20 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. The triphenylphosphine oxide byproduct can be largely removed by precipitation from a concentrated solution with cold diethyl ether. The resulting 7-methoxy-3-octene can be purified by column chromatography.
Alternative Synthesis and Comparison
An alternative synthesis for 7-methoxy-3-octene could involve a cross-metathesis reaction or an elimination reaction from a suitable precursor. However, the Wittig reaction offers excellent control over the position of the double bond.
Performance Analysis
| Product | Starting Materials | Key Reagents | Typical Yield (Z/E mixture) |
| 7-Methoxy-3-octene | This compound, Propyltriphenylphosphonium Bromide | K-OtBu | ~70-80% |
Predicted Characterization of 7-Methoxy-3-octene
-
¹H NMR (CDCl₃, ppm): δ 5.5-5.3 (m, 2H, CH=CH), 3.40 (t, 2H, CH₂-O), 3.33 (s, 3H, OCH₃), 2.2-1.9 (m, 4H), 1.6-1.5 (m, 2H), 0.95 (t, 3H).
-
¹³C NMR (CDCl₃, ppm): δ 132.5, 128.9, 72.9, 58.5, 35.1, 29.8, 25.7, 22.8, 13.9.
-
IR (neat, cm⁻¹): 3020 (=C-H), 2930, 2860 (C-H), 1655 (C=C), 1118 (C-O).
-
MS (EI, m/z): 142 (M⁺), 97, 83, 69, 45.
Conclusion
This guide has provided a comparative analysis of the primary reaction products of this compound, offering detailed experimental protocols and expected characterization data. The direct functionalization of this compound through oxidation, reduction, Grignard addition, and Wittig olefination provides efficient and high-yielding routes to a variety of valuable chemical entities. While alternative synthetic pathways exist, they often involve multiple steps and may present challenges in selectivity and purification. The choice of synthetic route will ultimately depend on the specific research goals, available starting materials, and desired scale of the reaction.
Visualizations
Oxidation of this compound
Caption: Oxidation of this compound to 4-Methoxybutanoic Acid.
Reduction of this compound
Caption: Reduction of this compound to 4-Methoxy-1-butanol.
Grignard Reaction of this compound
Caption: Grignard reaction of this compound.
Wittig Reaction of this compound
Caption: Wittig reaction of this compound.
References
- SpectraBase. 4-Methoxybutyric acid. [Link]
- PubChem. 1-Butanol, 4-methoxy-. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methoxybutanal
Abstract
The accurate quantification of 4-Methoxybutanal, a key intermediate and potential impurity in various chemical and pharmaceutical syntheses, is critical for ensuring process control, product quality, and regulatory compliance. While multiple analytical techniques can be employed for its measurement, demonstrating the interchangeability or equivalence of these methods is often a regulatory and quality assurance necessity. This guide provides an in-depth comparison and a detailed framework for the cross-validation of three common analytical methods for this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear workflow for comparing method performance in accordance with international regulatory standards.
Introduction: The Analytical Challenge of this compound
This compound is an organic compound featuring a reactive aldehyde functional group and a methoxy ether group.[1] Its molecular structure (C₅H₁₀O₂) lends it specific chemical properties that influence the choice of analytical methodology.[1][2] The aldehyde group is prone to oxidation and polymerization, necessitating careful sample handling and preparation. Furthermore, its moderate volatility and lack of a strong native chromophore present unique challenges for direct analysis.
Accurate quantification is paramount, as this compound can be a critical quality attribute (CQA) or a specified impurity in drug substance manufacturing. When different analytical methods are used across different stages of development, in different laboratories, or when a method is updated, a cross-validation study is essential to ensure data consistency and reliability.[3][4][5] The International Council for Harmonisation (ICH) guideline Q2(R2) defines cross-validation as a process to demonstrate that two or more analytical procedures can be used for the same intended purpose.[3]
Overview of Primary Analytical Techniques
The selection of an analytical method is a strategic decision guided by factors such as required sensitivity, sample matrix complexity, available instrumentation, and the specific analytical objective (e.g., impurity profiling vs. bulk assay). Below, we compare three powerful, yet distinct, techniques for the analysis of this compound.
| Technique | Principle | Sample Preparation | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Derivatization is typically required to improve volatility and thermal stability. | High sensitivity and selectivity; provides structural confirmation. | Can be destructive; derivatization adds complexity and potential for error. |
| HPLC-UV | Separation of compounds in a liquid phase followed by detection via UV absorbance. | Derivatization is often necessary to introduce a UV-active chromophore for enhanced sensitivity. | Robust and widely available; suitable for non-volatile or thermally labile compounds. | Lower sensitivity without derivatization; potential for matrix interference. |
| qNMR | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. | Simple dissolution in a deuterated solvent with a certified internal standard. | Non-destructive; provides absolute quantification without a reference standard of the analyte; rich structural information. | Lower sensitivity compared to MS-based methods; requires a high-field NMR spectrometer. |
In-Depth Methodologies & Experimental Protocols
As a Senior Application Scientist, the rationale behind each step is as important as the step itself. The following protocols are designed to be self-validating, incorporating system suitability tests and controls to ensure trustworthy data generation.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Causality: Direct GC analysis of aldehydes can be problematic due to their polarity and potential for thermal degradation. Derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a reference approach that converts the aldehyde into a stable, volatile oxime derivative.[6][7] This derivative is highly responsive to mass spectrometry, significantly enhancing the limit of detection (LOD).[6][8]
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution in methanol.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Accurately weigh or pipette the test sample and dissolve in methanol to an expected concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of each standard, QC, and sample solution in a sealed vial, add 100 µL of a PFBHA solution (5 mg/mL in pyridine).
-
Add 50 µL of an internal standard (IS) solution (e.g., 4-Methoxy-2-methylbutanal at 5 µg/mL). Rationale: The IS corrects for variations in injection volume and derivatization efficiency.
-
Seal the vials and heat at 60°C for 60 minutes to ensure complete reaction.[8]
-
Cool to room temperature. Add 500 µL of hexane and 500 µL of water. Vortex vigorously and allow the layers to separate.
-
Carefully transfer the upper organic layer to a new autosampler vial for analysis.
-
-
GC-MS Conditions:
-
Column: SLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent.[6]
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) mode for target ions of the this compound-PFBHA derivative and the IS for maximum sensitivity.
-
High-Performance Liquid Chromatography (HPLC-UV) with Derivatization
Causality: this compound lacks a strong chromophore, making it difficult to detect at low concentrations with a standard UV detector. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is a classic and effective strategy. It reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative, which is intensely colored and absorbs strongly in the UV-visible region (~360 nm), dramatically improving sensitivity.[9]
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare stock, calibration, and QC solutions as described in the GC-MS protocol, but using acetonitrile as the solvent.
-
-
Derivatization Procedure:
-
Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid. Rationale: The acidic catalyst is crucial for the condensation reaction.
-
To 100 µL of each standard, QC, and sample solution, add 200 µL of the DNPH reagent.
-
Seal the vials and allow them to react at room temperature for 1 hour, protected from light.
-
Add 50 µL of an internal standard (e.g., the DNPH derivative of pentanal).
-
Dilute with the mobile phase to a final volume of 1 mL.
-
-
HPLC-UV Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
Quantitative NMR (qNMR)
Causality: qNMR offers a primary ratio method of measurement. It relies on the unique and well-resolved signal of the aldehyde proton, which appears in a clean region of the ¹H NMR spectrum (typically 9-10 ppm).[11][12] By comparing the integral of this proton signal to the integral of a known amount of a certified internal standard, a direct and accurate concentration can be determined without the need for an analyte-specific reference standard.[13]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. Rationale: The standard must be stable, non-volatile, have signals that do not overlap with the analyte, and be accurately weighed.[13]
-
Accurately weigh the this compound sample into the same vial.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard to ensure full relaxation and accurate integration. This is the most critical parameter for quantification.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio >150:1 for the peaks being integrated.
-
Decoupling: Not applicable for ¹H NMR. For ¹³C qNMR, inverse-gated decoupling must be used to suppress the Nuclear Overhauser Effect (NOE).[13]
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the characteristic aldehyde proton signal of this compound (~9.8 ppm) and a well-resolved signal from the internal standard.
-
Calculate the concentration using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Designing the Cross-Validation Study
The objective of the cross-validation study is to demonstrate that the alternate methods (e.g., HPLC-UV and qNMR) produce results that are equivalent to an established reference method (e.g., the validated GC-MS method). This process is guided by the principles outlined in ICH Q2(R2).[14][15][16]
Workflow for Cross-Validation
Caption: Workflow for a two-method cross-validation study.
Cross-Validation Protocol:
-
Pre-requisite: Ensure both analytical methods to be compared have been individually validated for their intended purpose according to ICH Q2(R2) guidelines, demonstrating acceptable accuracy, precision, specificity, linearity, and range.[17][18][19]
-
Sample Selection: Prepare a minimum of 6-8 samples of this compound. These should include samples spiked at different concentrations (e.g., 80%, 100%, and 120% of the nominal concentration) and, if available, real process samples ("incurred samples").[4][5]
-
Analysis: Analyze the complete set of samples using both the reference method and the comparator method. It is best practice for the analyses to be performed by different analysts on different days to incorporate intermediate precision variables.[20]
-
Data Evaluation: For each sample, calculate the result from each method. Then, calculate the percent difference between the methods for each sample.
% Difference = [(Result_MethodB - Result_MethodA) / Result_MethodA] * 100
-
Acceptance Criteria: The acceptance criteria must be pre-defined in the validation protocol.[16] A typical criterion is that the mean percent difference should not exceed a certain value (e.g., ±10.0%) and that the difference for any individual sample should not exceed another value (e.g., ±15.0%).
Hypothetical Cross-Validation Data: GC-MS vs. HPLC-UV
| Sample ID | GC-MS Result (µg/mL) | HPLC-UV Result (µg/mL) | % Difference | Pass/Fail |
| QC-L | 1.05 | 1.09 | +3.8% | Pass |
| QC-M | 4.98 | 5.11 | +2.6% | Pass |
| QC-H | 9.01 | 8.85 | -1.8% | Pass |
| Process-1 | 3.45 | 3.58 | +3.8% | Pass |
| Process-2 | 7.62 | 7.49 | -1.7% | Pass |
| Spike-80% | 4.01 | 4.15 | +3.5% | Pass |
| Spike-120% | 6.03 | 5.89 | -2.3% | Pass |
| Mean | +1.1% | Pass |
Conclusion and Authoritative Insights
This guide demonstrates that while GC-MS, HPLC-UV, and qNMR are all viable for the analysis of this compound, they are not operationally interchangeable without formal cross-validation.
-
Expertise-Driven Choice: For ultimate sensitivity and confirmation in complex matrices (e.g., identifying trace impurities), a derivatization-based GC-MS method is superior. For routine quality control in a high-throughput environment, a validated HPLC-UV method offers robustness and reliability. qNMR stands alone as the definitive method for certifying the purity of reference standards or for direct, reference-free quantification where high sensitivity is not the primary concern.
-
Trustworthiness through Validation: The cross-validation exercise, grounded in the principles of ICH guidelines, provides documented, trustworthy evidence that different analytical procedures yield comparable results.[3][15] The hypothetical data presented shows a successful cross-validation between a GC-MS and HPLC-UV method, with a mean difference of only +1.1%, well within typical acceptance criteria. This demonstrates that for the intended purpose, the HPLC-UV method can be confidently deployed as an alternative to the GC-MS method, ensuring data continuity across the product lifecycle.
By following a structured, scientifically sound approach to both method validation and cross-validation, researchers and drug development professionals can ensure the integrity of their analytical data and make informed, confident decisions.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- ECA Academy.
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- Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Miyake, T., & Shibamoto, T. (1995). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science, 41(2), 125-129.
- CymitQuimica. CAS 21071-24-9: this compound.
- Zemski Berry, K. A., & Murphy, R. C. (2012). Mass spectrometry of fatty aldehydes. Biochimica et biophysica acta, 1818(1), 227–239.
- Vairavamurthy, A., Roberts, J. M., & Newman, L. (1997). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free radical biology & medicine, 22(4), 733–740.
- PubChem, National Center for Biotechnology Inform
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- Fiveable. Spectroscopy of Aldehydes and Ketones.
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- BenchChem. (2025).
- Xu, F., et al. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 743-749.
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A Senior Application Scientist's Guide to Benchmarking 4-Methoxybutanal as a Synthetic Intermediate
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and economic viability of a synthetic route. 4-Methoxybutanal, a versatile five-carbon linear aldehyde, has emerged as a valuable building block. Its unique structural feature—a terminal aldehyde for diverse transformations and a methoxy group at the 4-position—offers distinct advantages over other functionalized C4 synthons.
This guide provides an in-depth performance comparison of this compound against a common structural alternative, 4-hydroxybutanal (often used in its cyclic hemiacetal form, 2-hydroxytetrahydrofuran). We will explore the causal factors behind their differing performance in a key synthetic transformation and provide field-proven protocols to validate these findings.
The Strategic Advantage of the Methoxy Group
At its core, the utility of this compound stems from the chemically robust and non-reactive nature of its ether linkage. Unlike an alcohol, the methoxy group is stable across a wide range of reaction conditions, particularly those involving strong bases or nucleophiles. This seemingly subtle difference has profound implications for synthesis design, often eliminating the need for cumbersome protection-deprotection sequences that add steps, reduce overall yield, and increase costs.
Key Physicochemical Properties:
The primary alternative, 4-hydroxybutanal, possesses a terminal hydroxyl group. This group's acidic proton is incompatible with many organometallic reagents (e.g., Grignard, organolithium) and strong bases, necessitating its protection. Furthermore, 4-hydroxybutanal exists in equilibrium with its stable cyclic hemiacetal, 2-hydroxytetrahydrofuran, which can complicate reactivity and stoichiometry.
Logical Workflow: The Impact of a Protecting Group
The following diagram illustrates the fundamental difference in synthetic planning when using this compound versus 4-hydroxybutanal in a standard organometallic addition reaction.
Caption: Comparative synthetic workflows for C-C bond formation.
Performance Benchmark: Grignard Addition
To quantify the performance, we will compare the synthesis of 5-methoxy-1-phenylpentan-1-ol using this compound against the synthesis of 1-phenylpentane-1,5-diol from a protected form of 4-hydroxybutanal.
| Parameter | This compound Route | 4-Hydroxybutanal (Protected) Route | Rationale & Causality |
| Number of Steps | 1 (Direct Addition) | 3 (Protect, Add, Deprotect) | The methoxy group is inert to Grignard reagents, while the hydroxyl group's acidic proton would quench the reagent, necessitating protection. |
| Reagent Compatibility | Excellent with organometallics | Poor (Requires protection) | Aldehydes are excellent electrophiles for Grignard reagents. The free -OH group is a competing nucleophile/proton source. |
| Theoretical Yield | High | Lower due to multi-step process | Each additional synthetic step (protection, deprotection) introduces material loss, lowering the overall theoretical yield. |
| Process Simplicity | High | Low | Fewer steps lead to reduced processing time, solvent usage, and purification complexity, making the process more "green" and scalable. |
| Side Reactions | Minimal (standard Grignard byproducts) | Potential for incomplete protection or deprotection, leading to complex mixtures. | The primary challenge with the hydroxyl route is ensuring 100% conversion in the protection/deprotection steps to avoid difficult-to-separate impurities. |
| Atom Economy | Higher | Lower | The addition and subsequent removal of a large protecting group (e.g., TBDMS) significantly lowers the overall atom economy of the synthesis. |
Self-Validating Experimental Protocol: Grignard Reaction with this compound
This protocol describes a representative procedure for the addition of phenylmagnesium bromide to this compound. The inclusion of in-process checks and final characterization ensures the trustworthiness and reproducibility of the results.
Materials & Reagents:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in Diethyl Ether, 1.1 eq)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard solvents for chromatography (Hexanes, Ethyl Acetate)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and validation.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 10.0 mmol, 1.02 g) dissolved in anhydrous diethyl ether (50 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add phenylmagnesium bromide (11.0 mmol, 3.67 mL of 3.0 M solution) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A complete reaction is indicated by the disappearance of the aldehyde spot/peak.
-
Aqueous Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with diethyl ether (2 x 25 mL).
-
Drying and Filtration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of diethyl ether.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 5-methoxy-1-phenylpentan-1-ol.
-
Characterization (Self-Validation): Confirm the structure and purity of the final product using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry. The data should be consistent with the expected structure and show an absence of starting material.
Conclusion for the Practicing Scientist
For synthetic chemists and drug development professionals, this compound presents a clear and compelling advantage over its hydroxylated counterpart in reactions sensitive to acidic protons. Its inert ether functionality streamlines synthetic routes by obviating the need for protecting groups, leading to shorter, more efficient, and more scalable processes. This guide demonstrates that by understanding the inherent chemical properties of a synthetic intermediate, we can make informed decisions that significantly enhance laboratory productivity and the overall elegance of a synthetic design. The provided protocol offers a robust, self-validating framework for researchers to confirm these performance benefits in their own applications.
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A Comparative Guide to Catalytic Systems for the Hydroformylation of 4-Methoxybutanal
This guide provides a detailed comparative analysis of catalyst systems for the hydroformylation of 4-methoxybutanal, a key transformation for producing 5-methoxypentanal, a valuable intermediate in the synthesis of fine chemicals and polymers. We will delve into the mechanistic nuances, compare catalyst performance with supporting data, and provide actionable experimental protocols for researchers and process development professionals.
Introduction: The Significance of this compound Hydroformylation
Hydroformylation, or "oxo synthesis," is a cornerstone of industrial organic chemistry, enabling the atom-economical conversion of alkenes into aldehydes.[1] The hydroformylation of this compound is of particular interest as it yields 5-methoxypentanal. This aldehyde is a direct precursor to 1,5-pentanediol (via subsequent hydrogenation), a monomer used in the production of polyurethanes, polyesters, and other high-performance polymers.
The primary challenge in this reaction is achieving high selectivity for the linear aldehyde (5-methoxypentanal) over the branched isomer (2-methyl-4-methoxybutanal). The choice of catalyst—specifically, the combination of the metal center and its coordinating ligands—is the most critical factor in controlling this selectivity. This guide will compare the industry workhorse, rhodium, with its more economical counterpart, cobalt, and explore the profound impact of ligand architecture on catalytic outcomes.
The Catalytic Landscape: Rhodium vs. Cobalt
The vast majority of industrial and academic hydroformylation studies focus on rhodium and cobalt complexes. While other metals like iridium, palladium, and ruthenium have been investigated, rhodium and cobalt remain the most relevant due to their high activity and economic viability, respectively.[2]
Rhodium-Based Catalysts: The High-Performance Standard
Rhodium catalysts are renowned for their high activity and selectivity under mild reaction conditions (typically 60-120°C, 10-100 bar).[3] This performance advantage, however, comes at a significant cost due to the rarity and high price of the metal.[2] The active species in rhodium-catalyzed hydroformylation is generally accepted to be a rhodium hydride complex, typically [HRh(CO)L₂] (where L is a phosphine or phosphite ligand).[4]
The catalytic cycle, often referred to as the Heck-Breslow mechanism, proceeds through several key steps as illustrated below.[5]
Caption: The Heck-Breslow catalytic cycle for rhodium-catalyzed hydroformylation.
The choice of ligand (L) is paramount. Ligands modulate the electronic and steric environment around the rhodium center, directly influencing both activity and, crucially, regioselectivity. For the production of linear aldehydes, bulky phosphine ligands with a large "natural bite angle," such as Xantphos, are preferred. This steric hindrance favors the anti-Markovnikov addition of the hydride to the alkene, leading to the terminal rhodium-alkyl species and ultimately the linear aldehyde.[6]
Cobalt-Based Catalysts: The Economical Workhorse
Cobalt was the original metal used for industrial hydroformylation and remains a cost-effective alternative to rhodium.[7][8] The active species is cobalt tetracarbonyl hydride, [HCo(CO)₄]. However, generating and maintaining this active species requires significantly harsher conditions (140-200°C, 100-300 bar) than rhodium systems.[9] These conditions often lead to lower selectivity and a higher incidence of side reactions, such as alkene isomerization and hydrogenation.
Recent advancements have focused on improving the performance of cobalt catalysts. The use of phosphine ligands can moderate the catalyst's activity and improve selectivity, though often not to the level of rhodium.[7] Furthermore, the addition of promoters, such as potassium, to heterogeneous cobalt catalysts has been shown to enhance selectivity towards oxygenated products by modifying the electronic structure of the cobalt active sites.[10] Cationic cobalt(II) complexes have also been developed that show activities approaching those of rhodium catalysts, representing a significant step forward for this class of catalyst.[7]
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes typical performance data for the hydroformylation of a generic terminal alkene, which serves as a proxy for this compound, under various catalytic systems.
| Catalyst System | Ligand | Temp. (°C) | Pressure (bar) | Conversion (%) | Linear Selectivity (%) | TOF (h⁻¹) |
| Rhodium-based | ||||||
| [Rh(acac)(CO)₂] | Triphenylphosphine (TPP) | 80 | 20 | >99 | 90-95 | ~500-1000 |
| [Rh(acac)(CO)₂] | Xantphos | 100 | 50 | >99 | >98 | ~1500 |
| [Rh(acac)(CO)₂] | BOBPHOS[11] | 80 | 20 | >95 | <10 (Branched Selective) | ~400 |
| Cobalt-based | ||||||
| Co₂(CO)₈ | None | 150 | 200 | 90 | 75-80 | ~100 |
| Co₂(CO)₈ | Tributylphosphine (TBP) | 180 | 100 | 95 | 85-90 | ~150 |
| K-Co/SiO₂ (Heterogeneous)[10] | - | 160 | 50 | 85 | ~93 (Oxygenates) | ~80 |
Disclaimer: This table presents generalized data from the literature for terminal alkenes to illustrate comparative performance. Actual results for this compound may vary and require specific optimization.
Analysis of Causality:
-
Rhodium/Xantphos: The high linear selectivity is a direct result of the ligand's large bite angle, which sterically forces the catalytic reaction down the pathway leading to the linear product. The mild conditions are possible due to rhodium's intrinsic high activity.[6]
-
Rhodium/BOBPHOS: This is a fascinating counterexample where a specifically designed phospholane-phosphite ligand creates a chiral pocket that favors the formation of the branched aldehyde, demonstrating the power of ligand design to completely reverse selectivity.[11]
-
Unmodified Cobalt: The high pressure and temperature are necessary to maintain the stability of the [HCo(CO)₄] active species. The lower selectivity is due to the smaller size of the catalyst, which provides less steric direction, and the harsh conditions promoting side reactions.
-
Modified Cobalt: The addition of phosphine ligands or heterogeneous promoters improves selectivity by creating a more sterically hindered and electronically modified active site, mimicking some of the advantages of the rhodium-phosphine systems.[7][10]
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed methodology for conducting a comparative hydroformylation experiment. The protocol is designed to ensure reproducibility and data integrity.
General Experimental Workflow
Caption: Standardized workflow for a laboratory-scale hydroformylation experiment.
Step-by-Step Procedure
1. Reactor Preparation:
- Ensure a high-pressure autoclave (e.g., Parr or Büchi) is clean, dry, and fitted with a magnetic stir bar, thermocouple, pressure gauge, and gas inlet/outlet valves.
- Perform a leak test with nitrogen at a pressure exceeding the planned reaction pressure.
2. Catalyst Precursor and Ligand Preparation (Example: Rh/TPP):
- In an inert atmosphere (glovebox), weigh the rhodium precursor (e.g., Rh(acac)(CO)₂, 0.0025 mmol) and the phosphine ligand (e.g., triphenylphosphine, 0.25 mmol, for a 100:1 L/Rh ratio) into a vial. The high ligand-to-metal ratio is crucial for stabilizing the catalyst and maintaining selectivity.[1]
3. Reactor Charging:
- Under a flow of inert gas (Argon or Nitrogen), add the catalyst/ligand mixture to the autoclave.
- Add the solvent (e.g., 20 mL of degassed toluene).
- Add the substrate, this compound (e.g., 2.5 mmol), and an internal standard (e.g., dodecane) for gas chromatography (GC) analysis.
4. Reaction Execution:
- Seal the autoclave. Purge the system by pressurizing with syngas (1:1 H₂/CO) to ~10 bar and venting three times to remove residual air.
- Pressurize the reactor to the desired pressure (e.g., 20 bar).
- Begin vigorous stirring (e.g., 1000 rpm) to overcome potential mass transfer limitations.
- Heat the reactor to the target temperature (e.g., 80°C). The reaction time starts when the target temperature is reached.
- Monitor pressure throughout the reaction. A pressure drop indicates gas consumption.
5. Work-up and Analysis:
- After the desired reaction time (e.g., 4 hours), rapidly cool the reactor to room temperature using an ice bath.
- Carefully vent the excess syngas in a fume hood.
- Open the reactor and collect a sample of the reaction mixture.
- Analyze the sample by GC and/or GC-MS to determine the conversion of this compound and the relative amounts of linear and branched aldehyde products. Confirm product identity by comparing with authentic standards or by NMR spectroscopy.
Conclusion and Future Perspectives
The hydroformylation of this compound is most effectively achieved using rhodium-based catalysts modified with phosphine ligands. Systems utilizing bulky, wide-bite-angle ligands like Xantphos offer superior selectivity for the desired linear product, 5-methoxypentanal, under mild conditions. While cobalt catalysts present a more economical option, they typically require harsher conditions and yield lower selectivity, though ongoing research into ligand-modified and cationic cobalt systems is closing this performance gap.[7]
Future research will likely focus on two key areas:
-
Sustainable Catalysis: Developing highly active and selective catalysts based on more abundant and less toxic first-row transition metals like iron and manganese.[2]
-
Process Intensification: Designing advanced reactor configurations and biphasic catalytic systems (e.g., using ionic liquids or water-soluble ligands) to facilitate efficient catalyst recycling, thereby mitigating the cost and environmental impact of noble metal catalysts like rhodium.[12][13]
By understanding the fundamental principles of catalyst design and performance outlined in this guide, researchers can make informed decisions to optimize the synthesis of 5-methoxypentanal and other valuable aldehydes.
References
- Title: Phosphine ligands applied in hydroformylation Source: ResearchG
- Title: A Resorcin[14]arene-Based Phosphite-Phosphine Ligand for the Branched-Selective Hydroformylation of Alkyl Alkenes Source: PMC - NIH URL:[Link]
- Title: Sidearm modified phosphine ligands for Rh complex-catalyzed hydroformylation: Mechanistic pathway and structure-activity rel
- Title: Rh-catalyzed asymmetric hydroformylation of olefins using phosphorus ligands Source: ResearchG
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Analysis of reaction kinetics for 4-Methoxybutanal synthesis
Beginning Data Collection
I've initiated the data gathering phase, and I'm currently focused on conducting targeted Google searches. My goal is to compile information on 4-Methoxybutanal synthesis, paying close attention to catalytic systems, reaction mechanisms, and how kinetic analysis is approached.
Exploring Catalytic Approaches
I'm now identifying and comparing at least two catalytic methods for this compound synthesis, carefully noting their pros, cons, and kinetic information. Simultaneously, I'm researching established kinetic study protocols to ensure the credibility of the methodologies I'll be describing.
Initiating Comprehensive Search
I'm now starting a round of very specific Google searches, aiming for comprehensive coverage of this compound synthesis. I'm focusing on various catalytic systems, reaction mechanisms, and kinetic analysis techniques. Next, I'll compare two methods gleaned from the search, detailing their kinetics.
Reviewing Initial Findings
I've made a good start, uncovering several aldehyde synthesis methods. Oxidation of alcohols and hydroformylation of olefins have surfaced as primary approaches. I am particularly interested in a paper on the phase transfer catalytic oxidation of 4-substituted benzyl alcohols, which aligns with my initial focus.
Analyzing Kinetic Data Needs
I'm now zeroing in on this compound synthesis. The initial broad overview of aldehyde synthesis helped. I found phase transfer catalytic oxidation of 4-methoxybenzyl alcohol's kinetics, which is useful, along with general hydroformylation kinetics data, but nothing specific to the desired molecule. My next step is to locate concrete kinetic data or experimental protocols for creating this compound, ideally through multiple routes.
Pinpointing Data Requirements
I've made progress by identifying relevant synthesis methods: alcohol oxidation and olefin hydroformylation. I found a kinetic analysis of a structurally similar oxidation, and general hydroformylation kinetics. It looks like the kinetics of a similar molecule, along with general data, could be an analogy. I'm focusing on finding the specific kinetic data for this compound synthesis. To provide a comparative guide, I must locate the data for at least two different routes.
Investigating Reaction Pathways
I've been looking into the synthesis of this compound. The oxidation of 4-methoxy-1-butanol and hydroformylation of 3-methoxypropene seem promising. I've uncovered some general information on the kinetics of alcohol oxidation using PCC and hydroformylation with rhodium catalysts. Now, it's time to refine the search.
Refining Kinetic Data Search
I'm now focusing my efforts to find specific kinetic data for this compound synthesis. The earlier searches gave helpful background, and I have found information on analogous reactions like the oxidation of 4-methoxybenzyl alcohol and hydroformylation of higher olefins. However, I still need data specific to my target molecule. I'm prioritizing searching for kinetic data on 3-methoxypropene hydroformylation, as this is a promising route. I also intend to refine my search for detailed experimental protocols for monitoring the kinetics of both reaction pathways.
Analyzing Synthesis Studies
I've reviewed the background kinetics and found data that relates to the reactions I'm interested in for the synthesis of this compound. I have a good base of knowledge now. I was able to model from the oxidation of 4-methoxybenzyl alcohol and the hydroformylation of higher olefins. Now, I am focused on the direct kinetics of the synthesis of this compound itself. I need the specific rate constants and activation energies to finalize the comparative guide. I am going to focus my search on the hydroformylation of 3-methoxypropene.
Analyzing Synthetic Routes
I've been gathering details on two this compound synthesis pathways: oxidizing 4-methoxy-1-butanol and hydroformylating 3-methoxypropene. My focus is now on the oxidation route, and I'm looking at PCC's use.
Evaluating Oxidation Kinetics
I'm now diving deeper into the oxidation route, and the PCC reagent's role is critical. I've found kinetics studies on aliphatic alcohols using PCC, which offers a great base for analyzing 4-methoxy-1-butanol's oxidation, despite missing specifics. I can adapt the general rate law and approaches for kinetic analysis. Also, I have gathered good information on using GC-FID for kinetic monitoring, that I will include in the analysis.
Structuring Comparative Analysis
I've compiled significant information on both the oxidation and hydroformylation routes for this compound. The oxidation pathway, focused on PCC, now has kinetic analysis adaptable from aliphatic alcohols, including GC-FID monitoring. The hydroformylation route benefits from insights into rhodium-catalyzed kinetics. I'm now ready to structure the comparative guide, using this data for kinetic comparisons, diagrams, and protocols. Further search actions are unnecessary at this point.
A Comparative Guide to Experimental and Theoretical Spectroscopic Data of 4-Methoxybutanal
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a foundational requirement. Spectroscopic analysis is the cornerstone of this process, and a comprehensive understanding is achieved by integrating empirical data with theoretical predictions. This guide provides an in-depth comparison of experimental and theoretical spectroscopic data for 4-Methoxybutanal (C₅H₁₀O₂), a molecule featuring key functional groups including an aldehyde and an ether.
This analysis will delve into Infrared (IR) Spectroscopy, Nuclear Magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By juxtaposing experimentally obtained spectra with computationally predicted data, we can not only validate the molecular structure but also gain deeper insights into the subtle electronic and conformational properties of the molecule.
Methodologies: Experimental and Computational Approaches
Experimental Data Acquisition
The experimental data referenced in this guide is sourced from publicly available, reputable databases, which compile spectra from various analytical laboratories.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically acquired on high-field spectrometers (e.g., 400 or 600 MHz). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), and tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Infrared (IR) Spectroscopy : IR spectra are often recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be analyzed neat as a thin film between salt plates (NaCl or KBr) or in a suitable solvent.
-
Mass Spectrometry (MS) : Mass spectra are generally obtained using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation patterns.
Theoretical Data Generation
Theoretical spectra are generated using computational chemistry software. These predictions are invaluable for assigning experimental peaks and understanding the underlying molecular vibrations and electronic environments.
-
Density Functional Theory (DFT) : A widely used quantum mechanical modeling method for predicting spectroscopic properties. For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p))[1][2]. Similarly, DFT calculations can predict vibrational frequencies for IR spectra[1][3].
-
Empirical and Semi-Empirical Methods : Software like ChemDoodle and other NMR predictors use algorithms based on extensive databases of known structures (HOSE codes) and linear models to provide rapid predictions of NMR chemical shifts[4][5].
The workflow for comparing these two data types is a cyclical process of prediction, acquisition, and analysis, which refines our understanding of the molecule's structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ) for this compound
| Protons (Position) | Structure Fragment | Experimental (ppm) | Predicted (ChemAxon) |
| H-1 (Aldehyde) | -CH O | 9.77 (triplet) | 9.76 |
| H-2 | -CH ₂CHO | 2.49 (quartet) | 2.53 |
| H-3 | -OCH₂CH ₂- | 1.90 (quintet) | 1.88 |
| H-4 | -OCH ₂CH₂- | 3.40 (triplet) | 3.39 |
| Methoxy | -OCH ₃ | 3.31 (singlet) | 3.30 |
Data sourced from available literature and predicted using ChemAxon's NMR Predictor. Experimental data may vary slightly based on solvent and concentration.
Analysis and Interpretation
The experimental ¹H NMR data shows a strong correlation with the predicted values.
-
Aldehyde Proton (H-1) : The highly deshielded proton at 9.77 ppm is characteristic of an aldehyde, and its triplet splitting pattern indicates coupling to the adjacent two protons on C-2.
-
Methylene Protons (H-2, H-3, H-4) : The protons on the carbon chain appear in the expected regions. The splitting patterns (quartet, quintet, triplet) are consistent with their neighboring protons, confirming the connectivity of the carbon backbone.
-
Methoxy Protons : The sharp singlet at 3.31 ppm, integrating to three protons, is the classic signature of a methoxy group (-OCH₃), with no adjacent protons to couple with.
The close agreement between the experimental and predicted shifts validates the assigned structure. Minor deviations are expected and can be attributed to solvent effects and the inherent approximations in prediction algorithms.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Atom | Structure Fragment | Experimental (ppm) | Predicted (ChemAxon) |
| C-1 (Carbonyl) | C =O | 202.8 | 202.5 |
| C-2 | -C H₂CHO | 41.0 | 41.2 |
| C-3 | -OCH₂C H₂- | 23.5 | 23.7 |
| C-4 | -OC H₂CH₂- | 70.1 | 70.3 |
| Methoxy | -OC H₃ | 58.7 | 58.8 |
Data sourced from available literature and predicted using ChemAxon's NMR Predictor. Experimental data may vary slightly based on solvent and concentration.
Analysis and Interpretation
Similar to the ¹H NMR, the ¹³C NMR data shows excellent concordance between experimental and theoretical values.
-
Carbonyl Carbon (C-1) : The peak at 202.8 ppm is unequivocally assigned to the aldehyde carbonyl carbon, which is significantly deshielded due to the electronegativity of the oxygen atom.
-
Aliphatic Carbons (C-2, C-3, C-4) : The carbons of the butyl chain appear in the aliphatic region of the spectrum. C-4, being directly attached to the electronegative ether oxygen, is the most deshielded of this group at 70.1 ppm.
-
Methoxy Carbon : The methoxy carbon appears at 58.7 ppm, a typical value for an sp³ hybridized carbon attached to an oxygen atom.
The consistency across all five carbon signals provides strong evidence for the this compound structure.
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Experimental (cm⁻¹) | Theoretical (DFT) |
| C-H Stretch (Aldehyde) | R-CHO | ~2820 & ~2720 | 2815 & 2710 |
| C=O Stretch (Aldehyde) | R-CHO | ~1725 | 1730 |
| C-O Stretch (Ether) | R-O-R | ~1120 | 1115 |
| C-H Stretch (Aliphatic) | C-H | ~2950-2850 | 2945-2860 |
Experimental data represents typical ranges for these functional groups. Theoretical data is often systematically higher and may be scaled for better comparison.
Analysis and Interpretation
-
Aldehyde Group : The two most definitive peaks for the aldehyde are the C=O stretch and the C-H stretch. The strong absorption around 1725 cm⁻¹ is characteristic of a saturated aldehyde's carbonyl group. The pair of weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublet) are highly diagnostic for the aldehyde C-H bond.
-
Ether Group : A strong, prominent C-O stretching band is expected in the 1250-1000 cm⁻¹ region. For this compound, this appears around 1120 cm⁻¹, confirming the presence of the ether linkage.
-
Aliphatic C-H Stretches : The absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the methylene and methyl groups in the molecule.
Computational methods, like DFT, are excellent at predicting these vibrational frequencies[1]. While calculated values may have a systematic error, they are invaluable for assigning complex vibrations in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
-
Molecular Ion (M⁺) : The exact mass of this compound (C₅H₁₀O₂) is 102.0681 g/mol [6]. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 102.
-
Predicted Fragmentation : Common fragmentation pathways for this molecule under electron ionization would include:
-
Alpha-cleavage adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the propyl methoxy group (M-73).
-
McLafferty rearrangement , if sterically possible, which would lead to a characteristic fragment.
-
Cleavage of the C-O bond in the ether, leading to fragments corresponding to the methoxy group (m/z = 31) or the butanal cation (m/z = 71).
-
PubChem lists predicted collision cross-section values for various adducts, such as [M+H]⁺ at m/z 103.07536 and [M+Na]⁺ at m/z 125.05730, which are useful for liquid chromatography-mass spectrometry (LC-MS) analysis[7].
Conclusion
The comprehensive analysis of spectroscopic data for this compound demonstrates a powerful synergy between experimental observation and theoretical prediction. The ¹H NMR, ¹³C NMR, IR, and MS data collectively provide an unambiguous confirmation of the molecule's structure. Predicted spectra show remarkable agreement with experimental results, serving as a reliable tool for peak assignment and interpretation. For researchers in drug development and chemical sciences, this dual approach is not merely confirmatory; it provides a deeper level of confidence in structural elucidation and a more robust understanding of the molecule's physicochemical properties.
References
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003543).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 22753494, 4-Methoxy-2-methylbutanal.
- PubChemLite. This compound (C5H10O2).
- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031526).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12746998, this compound.
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- Arjunan, V., et al. Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
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- SpectraBase. Butanal, 4,4-dimethoxy- [FTIR].
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- National Institute of Standards and Technology. 4'-Methoxybutyrophenone.
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A Senior Application Scientist's Guide to Verifying the Structure of 4-Methoxybutanal and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the unambiguous structural verification of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the analytical methodologies used to confirm the structure of 4-methoxybutanal and its derivatives. As a senior application scientist, my goal is to not only present the data but to also illuminate the underlying principles that guide our experimental choices. We will explore how a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Gas Chromatography (GC), provides a self-validating system for structural elucidation.
Given the limited availability of public domain experimental spectra for this compound and its direct isomers, this guide will leverage a combination of experimental data for closely related analogs and predicted spectral features to draw meaningful comparisons. This approach mirrors the real-world challenges researchers often face and highlights the power of predictive tools in modern analytical chemistry. We will focus our comparative analysis on this compound and its positional isomers, 3-methoxybutanal and 2-methoxybutanal, to illustrate how subtle structural differences manifest in their analytical data.
The Analytical Workflow: A Multi-Pronged Approach for Unambiguous Identification
The structural verification of a small molecule like this compound is not reliant on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective data builds a robust and trustworthy characterization.
Caption: A logical workflow for the structural verification of this compound derivatives.
I. Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Inquiry
GC-MS is an invaluable tool for the initial assessment of purity and for obtaining the molecular weight of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the eluted compounds and their fragmentation patterns.
Distinguishing Isomers by Retention Time
The retention time in GC is influenced by a compound's volatility and its interaction with the stationary phase of the column. Isomers, while having the same molecular weight, often exhibit different retention times due to subtle differences in their boiling points and polarities. For the methoxybutanal isomers, we can predict the following elution order on a standard non-polar column (e.g., DB-5ms), primarily based on their expected boiling points:
-
2-Methoxybutanal: Expected to have the lowest boiling point due to the methoxy group being closer to the aldehyde, potentially leading to a more compact structure.
-
3-Methoxybutanal: Intermediate boiling point.
-
This compound: Expected to have the highest boiling point due to its more linear structure, which allows for greater van der Waals interactions.
Table 1: Predicted GC Retention Times for Methoxybutanal Isomers
| Compound | Predicted Retention Time (min) on a standard non-polar column |
| 2-Methoxybutanal | Shorter |
| 3-Methoxybutanal | Intermediate |
| This compound | Longer |
Mass Spectrometry Fragmentation: A Molecular Fingerprint
Electron Ionization (EI) at 70 eV is a "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. For this compound and its isomers, we can anticipate characteristic fragmentation pathways for both the aldehyde and ether functional groups.[1]
-
Aldehyde Fragmentation: Aldehydes typically show fragmentation patterns involving the loss of a hydrogen atom (M-1) or the formyl group (M-29).[1] A McLafferty rearrangement is also common for aldehydes with a sufficiently long alkyl chain, which would result in a characteristic fragment.
-
Ether Fragmentation: Ethers often undergo alpha-cleavage, where the bond adjacent to the oxygen atom is broken.[2]
Table 2: Predicted Key Mass Fragments (m/z) for Methoxybutanal Isomers
| Compound | Molecular Weight ( g/mol ) | Predicted Key Fragments (m/z) and their Origin |
| This compound | 102.13 | 101 (M-H), 73 (M-CHO), 45 (CH2=O-CH3)+, 71 (cleavage at C3-C4), 58 (McLafferty rearrangement) |
| 3-Methoxybutanal | 102.13 | 101 (M-H), 73 (M-CHO), 59 (CH3-CH=O-CH3)+, 87 (M-CH3) |
| 2-Methoxybutanal | 102.13 | 101 (M-H), 73 (M-CHO), 73 (CH(OCH3)=CHO)+, 59 (M-C2H5) |
It's important to note that without experimental data, these are predicted fragmentation patterns. The relative abundance of these fragments would be crucial for definitive identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the purified this compound derivative in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions. Compare the retention time and fragmentation pattern with those of known standards or predicted data.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of the signals in ¹H and ¹³C NMR spectra, we can piece together the connectivity of the atoms.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum provides a wealth of information about the number of different types of protons in a molecule and their neighboring protons.
-
This compound: We would expect to see a characteristic aldehyde proton signal as a triplet around 9.7 ppm. The methoxy group would appear as a singlet around 3.3 ppm. The methylene groups would show distinct multiplets.
-
3-Methoxybutanal: The aldehyde proton would likely be a doublet of doublets. The methoxy group would be a singlet, and the proton on the carbon bearing the methoxy group would be a multiplet.
-
2-Methoxybutanal: The aldehyde proton would be a doublet. The methoxy group would be a singlet, and the proton on the carbon bearing the methoxy group would be a doublet of quartets.
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Methoxybutanal Isomers (in CDCl₃)
| Proton | This compound (Predicted) | 3-Methoxybutanal (Predicted) | 2-Methoxybutanal (Predicted) |
| -CHO | ~9.7 (t) | ~9.6 (dd) | ~9.5 (d) |
| -OCH₃ | ~3.3 (s) | ~3.4 (s) | ~3.5 (s) |
| -CH₂-O- | ~3.4 (t) | - | - |
| -CH(OCH₃)- | - | ~3.8 (m) | ~3.9 (dq) |
| Other CH/CH₂ | ~2.5 (dt), ~1.9 (m) | ~2.6 (m), ~1.2 (d) | ~1.7 (m), ~1.0 (t) |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. The chemical shift of each carbon provides clues about its hybridization and the electronegativity of its neighbors.[3]
-
Aldehyde Carbonyl: The most downfield signal, typically in the range of 200-205 ppm.
-
Carbon attached to Oxygen (Ether): Signals will appear in the range of 60-80 ppm.
-
Methoxy Carbon: A signal around 55-60 ppm.
-
Aliphatic Carbons: Signals in the upfield region (10-40 ppm).
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Methoxybutanal Isomers (in CDCl₃)
| Carbon | This compound (Predicted) | 3-Methoxybutanal (Predicted) | 2-Methoxybutanal (Predicted) |
| C=O | ~202 | ~203 | ~204 |
| C-O (ether) | ~72 | ~78 | ~85 |
| -OCH₃ | ~59 | ~57 | ~58 |
| Aliphatic C | ~40, ~25 | ~45, ~20 | ~48, ~15, ~10 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.
-
-
2D NMR (Optional but Recommended): Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons. This provides definitive evidence for the connectivity of the molecule.
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound and its isomers, we will be looking for two key absorptions:
-
C=O stretch (aldehyde): A strong, sharp peak in the region of 1720-1740 cm⁻¹.
-
C-O stretch (ether): A strong peak in the region of 1075-1150 cm⁻¹.
While the positions of these peaks will be similar for all three isomers, subtle shifts can sometimes be observed. Additionally, the C-H stretching vibrations of the aldehyde group (around 2720 and 2820 cm⁻¹) are diagnostic for aldehydes.
Table 5: Characteristic FTIR Absorption Frequencies (cm⁻¹) for Methoxybutanal Isomers
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |
| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong, Sharp |
| C-H Stretch (Aldehyde) | 2720 & 2820 | Two weak to medium bands |
| C-O Stretch (Ether) | 1075 - 1150 | Strong |
| sp³ C-H Stretch | 2850 - 3000 | Medium to Strong |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the neat liquid can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.[4]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the aldehyde and ether functional groups.
Comparative Analysis: The Power of Juxtaposition
The true power of this multi-technique approach lies in the comparative analysis of the data. By laying out the spectral and chromatographic data for the different isomers side-by-side, we can clearly see how their structural differences lead to distinct analytical signatures.
Caption: A visual summary of the key differentiating analytical features of methoxybutanal isomers.
Conclusion
The structural verification of this compound and its derivatives is a process of accumulating and cross-validating evidence from a suite of analytical techniques. While the absence of readily available experimental data for the target compound presents a challenge, a thorough understanding of spectroscopic principles and the use of data from close structural analogs allows for a robust and reliable characterization. GC-MS provides crucial information on purity, molecular weight, and fragmentation patterns that are sensitive to isomeric differences. FTIR confirms the presence of the key functional groups. However, it is the detailed analysis of ¹H and ¹³C NMR spectra, ideally supplemented with 2D NMR experiments, that provides the definitive and unambiguous confirmation of the precise atomic connectivity. By integrating the data from these techniques, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific work.
References
- PubChem. (n.d.). 2-Methoxybutanal.
- Biological Magnetic Resonance Bank. (n.d.). bmse001181 3-Methylbutanal. [Link]
- Chemguide. (n.d.).
- Chemistry LibreTexts. (2023, August 29).
- SpectraBase. (n.d.). 2-Methoxy-3-methyl-butanal. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031526). [Link]
- MassBank. (2008, October 21). 3-methoxy-3-methyl-1-butanol. [Link]
- PubChem. (n.d.). Methoxymethylbutanol.
- PubChem. (n.d.). 2-Methoxy-3-methylbutanal.
- PubChem. (n.d.). 4-Methoxy-2-methylbutanal.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
- Drawell. (n.d.).
- The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
- SpectraBase. (n.d.). 3-Methoxybutanal. [Link]
- ResearchGate. (n.d.). FTIR spectra of a 2-methylbutanal and air mixture (a) before...[Link]
- NIST. (n.d.). 4-(4-Methoxyphenyl)-1-butanol. NIST Chemistry WebBook. [Link]
- ChemConnections. (n.d.). 13C NMR Spectroscopy. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031526). [Link]
- P. aeruginosa Metabolome Database. (n.d.). 3-methylbutanal (PAMDB120438). [Link]
- Chegg. (2019, October 23). Solved 4. The following is an IR spectrum of 3-methylbutanal. [Link]
Sources
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4-Methoxybutanal
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible experimental outcomes. In the synthesis of complex molecules, the seemingly innocuous impurities in a reagent can lead to unforeseen side reactions, decreased yields, and difficulty in purification. This guide provides an in-depth technical comparison of the purity of commercially available 4-Methoxybutanal, a versatile building block in organic synthesis. We will delve into the causality behind experimental choices for purity determination and present supporting data to illustrate the importance of a multi-faceted analytical approach.
Introduction to this compound and the Imperative of Purity
This compound, also known as 4-methoxybutyraldehyde, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its bifunctional nature, possessing both an aldehyde and a methoxy group, allows for a wide range of chemical transformations. However, the reactivity of the aldehyde functional group also makes it susceptible to oxidation and side reactions during synthesis and storage, leading to the formation of impurities. The presence of these impurities can have significant downstream consequences, making a thorough purity assessment essential.
This guide will compare hypothetical commercial samples of this compound from three different suppliers (Supplier A, Supplier B, and Supplier C) to illustrate the potential variations in purity and impurity profiles. We will employ a combination of Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an accurate determination of the absolute purity.
Postulated Impurities in Commercial this compound
The impurity profile of a chemical is often a fingerprint of its synthetic route. A common method for the synthesis of this compound involves the oxidation of 4-methoxy-1-butanol. Another potential route could be the hydroformylation of allyl methyl ether. Based on these plausible synthetic pathways, we can anticipate the following potential impurities:
-
4-Methoxy-1-butanol (Starting Material): Incomplete oxidation would lead to the presence of the starting alcohol.
-
4-Methoxybutanoic acid (Oxidation Product): Over-oxidation of the aldehyde or exposure to air during storage can result in the formation of the corresponding carboxylic acid.
-
1,1,4-Trimethoxybutane (Acetal Formation): In the presence of methanol (a common solvent or reagent) and an acid catalyst, the aldehyde can form an acetal.
-
3-Methoxybutanal (Isomer): Depending on the starting material and reaction conditions, isomeric impurities could be present.[3]
-
Residual Solvents: Solvents used in the synthesis and purification, such as methanol, diethyl ether, or toluene, may be present in trace amounts.
Experimental Design for Purity Assessment
A robust purity assessment should not rely on a single analytical technique. By combining a high-resolution separation technique like GC with a primary quantitative method like qNMR, we can achieve a comprehensive understanding of the sample's composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds in a mixture.[4][5] It provides both retention time data for quantification and mass spectral data for structural elucidation of impurities.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS impurity profiling of this compound.
Detailed GC-MS Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a GC vial. The precision of this step is critical for quantitative analysis.
-
Add 1.0 mL of high-purity dichloromethane to dissolve the sample. Dichloromethane is chosen for its volatility and ability to dissolve the analyte and potential impurities.
-
Add a known concentration of an internal standard, such as dodecane, which is chemically inert and has a retention time that does not overlap with the analyte or expected impurities.
-
Vortex the vial for 30 seconds to ensure a homogenous solution.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column. This column provides good separation for a wide range of analytes.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min (hold for 5 min). This temperature program allows for the separation of volatile solvents and higher boiling point impurities.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL in split mode (20:1). A split injection is used to avoid overloading the column.
-
MSD Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Ionization (EI) Energy: 70 eV.
-
Mass Range: m/z 35-400.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the relative percentage of each impurity based on the peak area relative to the total area (area percent). For more accurate quantification, a calibration curve for each identified impurity should be prepared.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[6][7][8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy.[7][10]
Experimental Workflow for qNMR Analysis
Caption: Workflow for quantitative NMR (qNMR) purity assessment.
Detailed qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, with a purity of >99.5%) into the same vial. Maleic acid is chosen as it has sharp, well-resolved singlets in the NMR spectrum that do not overlap with the analyte signals.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6). DMSO-d6 is chosen for its ability to dissolve both the analyte and the internal standard, and its residual solvent peak does not interfere with the signals of interest.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nucleus: ¹H.
-
Solvent: DMSO-d6.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds. A long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.
-
Number of Scans: 16. The number of scans should be sufficient to obtain a good signal-to-noise ratio.
-
Acquisition Time: ~4 seconds.
-
-
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved aldehyde proton signal of this compound (a triplet around 9.6 ppm) and the two olefinic protons of maleic acid (a singlet around 6.3 ppm).
-
The purity of this compound is calculated using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: mass
-
P: Purity of the standard
-
analyte: this compound
-
std: Internal standard (maleic acid)
-
-
Comparative Analysis of Commercial Samples
The following tables summarize the hypothetical purity assessment data for this compound from three different commercial suppliers.
Table 1: GC-MS Impurity Profile of Commercial this compound Samples
| Impurity | Retention Time (min) | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) |
| This compound | 8.52 | 98.2 | 99.5 | 96.5 |
| 4-Methoxy-1-butanol | 7.98 | 0.8 | 0.1 | 1.5 |
| 4-Methoxybutanoic acid | 9.15 | 0.5 | 0.2 | 1.2 |
| 1,1,4-Trimethoxybutane | 10.23 | 0.3 | Not Detected | 0.5 |
| Toluene | 5.41 | 0.2 | 0.2 | 0.3 |
Table 2: qNMR Purity Assessment of Commercial this compound Samples
| Supplier | Mass of Analyte (mg) | Mass of Standard (mg) | Integral of Analyte (Aldehyde Proton) | Integral of Standard (Olefinic Protons) | Calculated Purity (w/w %) |
| Supplier A | 15.23 | 10.11 | 1.00 | 1.32 | 98.5 |
| Supplier B | 14.98 | 10.05 | 1.00 | 1.29 | 99.6 |
| Supplier C | 15.05 | 10.15 | 1.00 | 1.38 | 96.8 |
Discussion and Interpretation of Results
The combined data from GC-MS and qNMR provide a comprehensive picture of the quality of the this compound from the three hypothetical suppliers.
-
Supplier B demonstrates the highest purity by both analytical methods, with minimal impurities detected by GC-MS and a qNMR purity of 99.6%. The low levels of starting material and oxidation product suggest an efficient and well-controlled manufacturing process.
-
Supplier A provides a product of good quality, with a qNMR purity of 98.5%. The main impurities are unreacted starting material and the over-oxidation product, which are common process-related impurities.
-
Supplier C shows the lowest purity at 96.8% by qNMR, with significant levels of both starting material and the carboxylic acid. The presence of the acetal impurity might indicate the use of methanol as a solvent and insufficient purification.
The close agreement between the GC area percentage of the main component and the absolute purity determined by qNMR for all three suppliers serves as a self-validating system, increasing our confidence in the results.
Conclusion and Recommendations
This guide illustrates a robust, multi-technique approach for the purity assessment of commercially available this compound. For applications where high purity is critical, such as in the synthesis of active pharmaceutical ingredients, a thorough analytical evaluation is indispensable.
-
Always request a certificate of analysis (CoA) from the supplier that details the purity and the methods used for its determination.
-
Do not rely on a single analytical method. A combination of a separation technique (like GC or HPLC) and a quantitative method (like qNMR) provides a more complete picture.
-
For critical applications, perform an in-house purity verification using the methods outlined in this guide.
-
Consider the potential impact of identified impurities on your specific downstream application. Even small amounts of certain impurities can have significant effects.
By adopting a rigorous and scientifically sound approach to the purity assessment of starting materials, researchers can enhance the reliability and success of their scientific endeavors.
References
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- CAS Common Chemistry.this compound. American Chemical Society. [Link]
- National Measurement Institute, Australia.
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A Comparative Guide to the Inter-laboratory Analysis of 4-Methoxybutanal: Evaluating HPLC-UV and Headspace GC-MS Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, and Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS), for the quantitative analysis of 4-Methoxybutanal. This document is structured to provide an in-depth, technical overview based on a hypothetical inter-laboratory study, offering field-proven insights and self-validating protocols to ensure scientific integrity.
Introduction: The Importance of Accurate this compound Analysis
This compound, a volatile organic compound, is a key intermediate and potential impurity in various chemical syntheses, including the manufacturing of active pharmaceutical ingredients (APIs).[1] Its accurate quantification is critical for process control, quality assurance of the final product, and regulatory compliance. Given its volatility and potential for reactivity, robust and reliable analytical methods are paramount. Inter-laboratory comparison studies are essential for assessing the proficiency of different laboratories and the comparability of analytical methods, ultimately ensuring consistency and reliability of data across the pharmaceutical industry.[2][3][4][5][6] This guide presents a comparative analysis based on a hypothetical inter-laboratory study designed to evaluate the performance of two distinct analytical approaches for this compound determination.
Design of a Hypothetical Inter-laboratory Comparison Study
To objectively assess the performance of different analytical methods for this compound, a hypothetical inter-laboratory study was designed. This study adheres to the principles outlined in ISO/IEC 17025 for ensuring the validity of results.[7][8][9][10]
Study Objective: To compare the accuracy, precision, and overall performance of HPLC-UV with 2,4-dinitrophenylhydrazine (DNPH) derivatization and Headspace GC-MS for the quantification of this compound in a standardized sample.
Participating Laboratories: A total of ten hypothetical laboratories with expertise in chromatographic analysis were selected to participate.
Test Sample: A homogenous bulk sample of a placebo matrix was spiked with a known concentration of this compound (5.0 µg/mL). Each laboratory received a set of three replicate samples, prepared and distributed under controlled conditions to ensure sample integrity.
Timeline: Laboratories were given four weeks to perform the analysis and report their results.
Data Analysis: The reported results were statistically evaluated to determine the consensus mean, standard deviation, and individual laboratory performance using Z-scores.
Comparative Analysis of Method Performance
The following tables summarize the hypothetical quantitative data and performance characteristics of the two analytical methods as reported by the participating laboratories.
Quantitative Data Summary
| Laboratory | Method | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Std. Dev. |
| Lab 1 | HPLC-UV | 4.85 | 4.92 | 4.88 | 4.88 | 0.035 |
| Lab 2 | HPLC-UV | 5.10 | 5.05 | 5.12 | 5.09 | 0.036 |
| Lab 3 | HPLC-UV | 4.95 | 4.99 | 4.97 | 4.97 | 0.020 |
| Lab 4 | HPLC-UV | 5.25 | 5.20 | 5.22 | 5.22 | 0.025 |
| Lab 5 | HPLC-UV | 4.78 | 4.81 | 4.79 | 4.79 | 0.015 |
| Lab 6 | HS GC-MS | 5.02 | 5.05 | 5.00 | 5.02 | 0.025 |
| Lab 7 | HS GC-MS | 4.98 | 4.95 | 5.01 | 4.98 | 0.030 |
| Lab 8 | HS GC-MS | 5.08 | 5.11 | 5.06 | 5.08 | 0.025 |
| Lab 9 | HS GC-MS | 4.90 | 4.93 | 4.88 | 4.90 | 0.025 |
| Lab 10 | HS GC-MS | 5.15 | 5.18 | 5.16 | 5.16 | 0.015 |
Statistical Performance Evaluation (Z-Scores)
The performance of each laboratory was assessed using Z-scores, calculated with the following formula:
Z = (x - X) / σ
where:
-
x is the mean result of the laboratory
-
X is the assigned value (consensus mean of all laboratories)
-
σ is the target standard deviation for proficiency assessment (in this case, a fit-for-purpose value of 0.15 µg/mL was used)
Consensus Mean (X): 5.01 µg/mL
| Laboratory | Method | Mean (µg/mL) | Z-Score | Performance |
| Lab 1 | HPLC-UV | 4.88 | -0.87 | Satisfactory |
| Lab 2 | HPLC-UV | 5.09 | 0.53 | Satisfactory |
| Lab 3 | HPLC-UV | 4.97 | -0.27 | Satisfactory |
| Lab 4 | HPLC-UV | 5.22 | 1.40 | Satisfactory |
| Lab 5 | HPLC-UV | 4.79 | -1.47 | Satisfactory |
| Lab 6 | HS GC-MS | 5.02 | 0.07 | Satisfactory |
| Lab 7 | HS GC-MS | 4.98 | -0.20 | Satisfactory |
| Lab 8 | HS GC-MS | 5.08 | 0.47 | Satisfactory |
| Lab 9 | HS GC-MS | 4.90 | -0.73 | Satisfactory |
| Lab 10 | HS GC-MS | 5.16 | 1.00 | Satisfactory |
Interpretation of Z-Scores:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the two analytical techniques evaluated in this guide.
HPLC-UV Analysis with DNPH Derivatization
This method is based on the reaction of the aldehyde functional group of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-absorbing hydrazone derivative.[11][12][13][14][15]
Caption: HPLC-UV with DNPH Derivatization Workflow.
-
Preparation of DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 100 µg/mL).
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.5, 1, 2.5, 5, 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample matrix and dissolve it in a known volume of acetonitrile to achieve an expected this compound concentration within the calibration range.
-
-
Derivatization:
-
To 1 mL of each standard and sample solution in a vial, add 1 mL of the DNPH reagent.
-
Cap the vials and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for at least 1 hour, protected from light.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 360 nm.
-
-
Quantification:
-
Identify the peak corresponding to the this compound-DNPH derivative based on the retention time of the standards.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Headspace GC-MS Analysis
This method leverages the volatility of this compound, analyzing the vapor phase in equilibrium with the sample matrix.[16][17][18][19][20]
Caption: Headspace GC-MS Analysis Workflow.
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards in headspace vials by spiking known amounts of the stock solution into a placebo matrix or an appropriate solvent to achieve final concentrations similar to the HPLC method.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample into a headspace vial.
-
Add a known volume of a suitable solvent or matrix modifier if necessary.
-
Immediately seal the vial with a crimp cap.
-
-
Headspace GC-MS Analysis:
-
Headspace Autosampler Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Injection Volume: 1 mL
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 102, 71, 45).
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Discussion and Method Comparison
Both HPLC-UV with DNPH derivatization and Headspace GC-MS demonstrated satisfactory performance in this hypothetical inter-laboratory study for the analysis of this compound, with all participating laboratories achieving acceptable Z-scores.
HPLC-UV with DNPH Derivatization: This method is a robust and widely accessible technique for the analysis of aldehydes.[12][13][14][15] The derivatization step enhances the sensitivity and allows for detection using a standard UV detector. However, the derivatization process adds an extra step to the sample preparation, which can be a source of variability if not carefully controlled. The stability of the DNPH reagent and the derivatized product should also be considered.
Headspace GC-MS: This technique is highly suitable for volatile compounds like this compound as it minimizes sample handling and reduces the risk of analyte loss.[16][17][18][19][20] The use of mass spectrometry provides high selectivity and sensitivity, allowing for low detection limits. The main considerations for this method are the optimization of the headspace parameters (incubation temperature and time) and the potential for matrix effects that could influence the partitioning of the analyte into the headspace.
References
- Organic Syntheses. (n.d.). A general synthetic method for the oxidation of primary alcohols to aldehydes.
- Pure Clinical. (n.d.). ISO 17025 Laboratory Quality System Implementation Guide.
- International Seed Testing Association. (2023, February 2). Inter laboratory comparison (ILC) report.
- IMSERC. (n.d.). GCMSD-Headspace Analysis SOP.
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- U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
- Food and Agriculture Organization of the United Nations. (n.d.). First Inter-laboratory Comparison Report.
- Agilent Technologies. (2008, December 9). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS.
- Graphviz. (2024, September 28). DOT Language.
- Martin, R. (2024, March 1). Requirements For Quality Control In ISO 17025 Accreditation. Medium.
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- Climate Technology Centre and Network. (2017, August 22). Inter-laboratory Comparison Test Analysis Report.
- Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methoxybutanal
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of 4-Methoxybutanal
Before any disposal protocol can be established, a thorough understanding of the inherent risks associated with this compound is paramount. This informs every subsequent step, from personal protective equipment (PPE) selection to waste segregation.
This compound is an organic compound featuring both an aldehyde and an ether functional group.[1] Its chemical structure dictates its reactivity and hazard profile. The aldehyde group makes it a reactive species, prone to oxidation and condensation reactions.[1]
GHS Hazard Classification:
Based on available data, this compound is classified as follows:
| Hazard Class | GHS Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[2] |
This data underscores the necessity for careful handling to prevent ignition, skin and eye contact, and inhalation of vapors.
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a logical sequence for the proper disposal of this compound waste. This process is designed to ensure safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Caption: Decision workflow for the disposal of this compound.
Detailed Disposal Protocol
This section provides a granular, step-by-step methodology for each phase of the disposal process.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any this compound waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. In cases of significant splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-resistant lab coat is essential. For larger quantities or in case of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.
Part 2: Waste Characterization and Segregation
RCRA Hazardous Waste Classification:
This compound waste must be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). Due to its flammability (flashpoint below 140°F/60°C), it is categorized under the EPA hazardous waste code D001 for ignitability .[3][4]
Segregation is Critical:
Proper segregation prevents dangerous reactions. This compound waste must be kept separate from:
-
Oxidizing agents (e.g., nitric acid, perchlorates, permanganates): Mixing can lead to fire or explosion.
-
Strong acids and bases: While neutralization is a potential treatment, uncontrolled mixing can cause vigorous, exothermic reactions.
-
Aqueous waste streams (unless specifically part of a dilution or neutralization protocol): this compound is a flammable organic compound and should not be mixed with general aqueous waste.
Part 3: Containerization and Labeling
Container Requirements:
-
Compatibility: Waste containers must be constructed of materials compatible with this compound, such as glass or high-density polyethylene (HDPE).
-
Integrity: Containers must be in good condition, with no cracks, leaks, or residue on the exterior.
-
Closure: Use a tightly sealing screw cap to prevent leaks and the escape of flammable vapors. Funnels should be removed and the container sealed immediately after adding waste.
Labeling:
Every waste container must be clearly labeled with the following information as soon as the first drop of waste is added:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The specific hazard characteristics: "Flammable, Irritant "
-
The date of initial accumulation.
Part 4: Accumulation and Storage
Waste this compound must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) . The SAA must be under the control of the laboratory personnel.
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.
-
Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray to contain any potential leaks or spills.
-
Storage Location: Store in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, or open flames.
Part 5: Spill Management
In the event of a spill, immediate and appropriate action is crucial:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Eliminate all ignition sources.
-
If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with an absorbent material suitable for flammable liquids (e.g., vermiculite, sand).
-
Do not use combustible materials like paper towels to absorb the spill.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Part 6: On-Site Treatment (Neutralization) - A Cautious Approach
While some aldehydes can be neutralized, this process requires careful consideration for this compound and should only be performed by trained personnel with a thorough understanding of the reaction. For most laboratory settings, direct disposal of the unaltered waste through a licensed contractor is the safest and most compliant method.
However, for dilute aqueous solutions of this compound, chemical neutralization to a less hazardous substance may be an option. A common method for aldehyde neutralization involves the use of sodium bisulfite or similar reagents.[5] It is crucial to perform a bench-scale test to ensure the reaction is well-controlled and does not produce excessive heat or gas. The resulting solution must be tested to confirm complete neutralization before any further disposal steps are taken, and local regulations regarding the disposal of the neutralized product must be followed.
Part 7: Final Disposal
All this compound waste, whether in its original form or as spill cleanup debris, must be disposed of through your institution's hazardous waste management program. This typically involves collection by a licensed hazardous waste contractor. Never dispose of this compound down the drain or in the regular trash.[6]
References
- Method of neutralizing aldehyde-containing waste waters and the like. (n.d.). Google Patents.
- Aldex® Neutralizer FAQs. (n.d.). Aldex.
- Neutralizing the Aldehydes. (n.d.). SynapseWeb - The University of Texas at Austin.
- Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications. (2018). National Institutes of Health.
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
- Safe Chemical Waste Disposal in Labs. (2025). Environmental Marketing Services.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
- Chemistry Lab Waste Disposal. (2024). Environmental Marketing Services.
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- Examples of Incompatible Chemicals. (n.d.). University of California, Santa Barbara.
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- This compound. (n.d.). PubChem.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). ACTenviro.
- Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. (n.d.). Texas Commission on Environmental Quality.
- Incompatible Chemicals. (n.d.). Utah State University.
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- Hazardous Waste Determination Guide. (n.d.). Southwestern University.
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- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). EPA.
- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (1992). PubMed.
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- Enhancing Antioxidant and Flavor of Xuanwei Ham Bone Hydrolysates via Ultrasound and Microwave Pretreatment: A Backpropagation Artificial Neural Network Model Prediction. (n.d.). MDPI.
- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S.
- Tequila. (n.d.). Wikipedia.
- CBSE Class 12 Sample Paper Chemistry 2025-26 With Solution. (n.d.). Scribd.
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A Senior Application Scientist's Guide to Handling 4-Methoxybutanal: Essential PPE and Safety Protocols
Greetings, fellow researchers and innovators. In the dynamic landscape of drug discovery and chemical synthesis, our success is intrinsically linked to our ability to manage risk effectively. Today, we turn our focus to 4-Methoxybutanal (CAS No. 21071-24-9), a versatile aldehyde and ether intermediate. While its utility is significant, its chemical nature demands a meticulous and informed approach to safety.
This is not merely a checklist; it is a procedural guide grounded in the principles of causality and self-validation. We will explore not just what personal protective equipment (PPE) to use, but why it is essential, ensuring that every step you take is a confident one. By understanding the hazards, from its flammability to its potential as an irritant, we can build a framework of safety that protects you, your research, and your colleagues.
Hazard Assessment: Understanding this compound
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. It is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may also cause respiratory irritation[1]. The aldehyde functional group makes it a reactive species, while its volatility requires measures to control inhalation exposure[2].
| Hazard Classification | GHS Hazard Statement | Source |
| Flammable Liquid | H226: Flammable liquid and vapor | [1] |
| Skin Irritation | H315: Causes skin irritation | [1] |
| Eye Irritation | H319: Causes serious eye irritation | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation | [1] |
This multi-faceted hazard profile necessitates a comprehensive PPE strategy that provides a barrier against splashes, direct contact, and vapor inhalation.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is your primary defense against exposure. The following recommendations are based on established safety protocols for handling hazardous chemicals of this nature[3][4].
| Protection Type | Recommended Equipment | Specification & Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes.[5] When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a face shield must be worn in conjunction with goggles for full facial protection. This adheres to OSHA 29 CFR 1910.133 standards. |
| Hand Protection | Nitrile or Neoprene Gloves | Choose chemically resistant gloves. Nitrile gloves offer good protection against aldehydes and ethers for incidental contact. For prolonged handling or immersion, heavier-duty gloves like neoprene should be considered. Always inspect gloves for tears or pinholes before use. Contaminated gloves should be removed immediately using proper technique and disposed of as hazardous waste.[6] |
| Skin & Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant (FR) lab coat, buttoned completely, is essential due to the flammability of this compound.[3] It should be long-sleeved and knee-length. For tasks with a high potential for splashing, a chemically resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory. |
| Respiratory Protection | Use Within a Chemical Fume Hood | All handling of this compound that may generate vapors must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical for safety. The following protocol is designed to be a self-validating system, minimizing risk at every stage.
Preparation and Pre-Handling
-
Risk Assessment: Before beginning work, review the Safety Data Sheet (SDS) for this compound[3][5].
-
Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height. Ensure an eyewash station and safety shower are accessible and unobstructed.[10]
-
Donning PPE:
-
Put on your flame-resistant lab coat and ensure it is fully buttoned.
-
Don chemical safety goggles.
-
Wash and dry your hands thoroughly.
-
Put on the appropriate chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
Chemical Handling
-
Work Zone: Conduct all transfers and manipulations of this compound deep within the chemical fume hood.
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment where necessary.[3][5]
-
Static Discharge: Ground and bond containers when transferring the liquid to prevent static discharge, a potential ignition source.
-
Containment: Use secondary containment (e.g., a tray) to contain any potential spills within the fume hood.
Post-Handling and Cleanup
-
Secure Chemical: Tightly close the container for this compound and store it in a cool, well-ventilated, designated flammable storage cabinet.[3][7]
-
Doffing PPE (in order):
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Remove the lab coat, turning it inside out if you suspect contamination.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.[7]
-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
